ASP 8477
Description
Propriétés
Numéro CAS |
906737-25-5 |
|---|---|
Formule moléculaire |
C18H19N3O3 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
pyridin-3-yl 4-(phenylcarbamoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H19N3O3/c22-17(20-15-5-2-1-3-6-15)14-8-11-21(12-9-14)18(23)24-16-7-4-10-19-13-16/h1-7,10,13-14H,8-9,11-12H2,(H,20,22) |
Clé InChI |
PLCMZPFTMOAGOE-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
ASP 8477: A Technical Deep Dive into its Mechanism of Action in Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ASP 8477 is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382). By blocking FAAH, this compound elevates the levels of anandamide and other bioactive fatty acid amides, such as oleoylethanolamide (OEA) and palmitoylethanolamide (B50096) (PEA), in the nervous system. This enhancement of endogenous cannabinoid signaling is the core mechanism through which this compound exerts its analgesic effects in models of neuropathic and dysfunctional pain. Preclinical studies have demonstrated its efficacy in reducing pain behaviors in various animal models. However, a Phase 2a clinical trial in patients with peripheral neuropathic pain did not show a significant difference from placebo. This document provides a comprehensive technical overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to this compound.
Core Mechanism of Action: FAAH Inhibition
This compound is a 3-pyridyl 4-(phenylcarbamoyl)piperidine-1-carboxylate that acts as a potent and selective inhibitor of fatty acid amide hydrolase (FAAH).[1][2] FAAH is a key enzyme in the endocannabinoid system, responsible for the breakdown of the endogenous cannabinoid anandamide (AEA).[1][2] By inhibiting FAAH, this compound prevents the degradation of anandamide, leading to its accumulation and enhanced signaling through cannabinoid receptors (CB1 and CB2). This amplification of endogenous cannabinoid signaling is the primary mechanism underlying the analgesic properties of this compound.[1][2]
The analgesic effect of this compound has been shown to persist for at least 4 hours in preclinical models, which aligns with the observed inhibitory effect on FAAH in ex vivo studies of the rat brain.[1][2] Notably, this prolonged effect is also associated with increased brain levels of other fatty acid amides, including oleoylethanolamide (OEA) and palmitoylethanolamide (PEA), which also possess analgesic and anti-inflammatory properties.[1][2]
Preclinical Efficacy in Neuropathic and Dysfunctional Pain Models
This compound has demonstrated a broad spectrum of analgesic activity in various preclinical models of pain.
Neuropathic Pain Models
In rat models of neuropathic pain, single and repeated oral administration of this compound has shown significant efficacy.
-
Spinal Nerve Ligation (SNL) Model: Both single and four-week repeated oral administration of this compound ameliorated mechanical allodynia with similar rates of improvement.[1][2]
-
Chronic Constriction Nerve Injury (CCI) Model: A single oral dose of this compound improved thermal hyperalgesia and cold allodynia.[1][2]
Dysfunctional Pain Model
-
Reserpine-Induced Myalgia Model: this compound restored muscle pressure thresholds in this model, suggesting efficacy in dysfunctional pain states like fibromyalgia.[1][2]
Broad Analgesic Spectrum
This compound also demonstrated efficacy in mouse models of allodynia induced by various substances, indicating a broader analgesic profile than some existing drugs. It was shown to improve allodynia induced by:[1][2]
-
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)
-
N-methyl-D-aspartic acid (NMDA)
-
Prostaglandin E₂
-
Prostaglandin F₂α
-
Bicuculline
Importantly, this compound did not affect acute pain, highlighting its potential as a targeted treatment for chronic pain conditions without the side effects associated with general analgesics.[1][2]
Quantitative Preclinical Data
| Parameter | Model | Effect | Source |
| Mechanical Allodynia | Spinal Nerve Ligation (Rat) | Ameliorated with single and repeated oral administration | [1][2] |
| Thermal Hyperalgesia | Chronic Constriction Injury (Rat) | Improved with single oral administration | [1][2] |
| Cold Allodynia | Chronic Constriction Injury (Rat) | Improved with single oral administration | [1][2] |
| Muscle Pressure Threshold | Reserpine-Induced Myalgia (Rat) | Restored | [1][2] |
| AMPA-induced Allodynia | Mouse | Improved | [1][2] |
| NMDA-induced Allodynia | Mouse | Improved | [1][2] |
| Prostaglandin E₂-induced Allodynia | Mouse | Improved | [1][2] |
| Prostaglandin F₂α-induced Allodynia | Mouse | Improved | [1][2] |
| Bicuculline-induced Allodynia | Mouse | Improved | [1][2] |
| Duration of Analgesic Effect | Rat Brain Ex Vivo Study | At least 4 hours | [1][2] |
| Effect on Brain FAAH | Rat Brain Ex Vivo Study | Inhibitory effect observed | [1][2] |
| Effect on Brain Fatty Acid Amides | Rat Brain | Increased levels of oleoylethanolamide and palmitoylethanolamide | [1][2] |
Clinical Development in Peripheral Neuropathic Pain
A Phase 2a, enriched enrollment, randomized withdrawal study (The MOBILE study; NCT02065349) was conducted to assess the analgesic efficacy and safety of this compound in subjects with peripheral neuropathic pain, specifically painful diabetic peripheral neuropathy (PDPN) or post-herpetic neuralgia (PHN).[3][4][5]
Clinical Trial Overview
| Trial Identifier | NCT02065349 (The MOBILE Study)[3][5] |
| Phase | 2a[1][5] |
| Study Design | Enriched Enrollment Randomized Withdrawal[5] |
| Patient Population | Adults with painful diabetic peripheral neuropathy or post-herpetic neuralgia[3][5] |
| Intervention | This compound vs. Placebo[4][5] |
| Primary Outcome | Change in the average daily pain intensity[4] |
Clinical Trial Results
The study did not meet its primary endpoint. There was no significant difference in the change in the average daily pain intensity between the this compound and placebo groups.[5] Despite the lack of efficacy, this compound was reported to be well-tolerated by patients with peripheral neuropathic pain.[5]
Experimental Protocols
Preclinical Neuropathic Pain Models
Spinal Nerve Ligation (SNL) Model in Rats
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: The left L5 and L6 spinal nerves are isolated and tightly ligated with silk suture.
-
Post-Operative Care: Animals are allowed to recover for a set period (e.g., 2 weeks) to allow for the development of neuropathic pain behaviors.
-
Behavioral Testing (Mechanical Allodynia): The paw withdrawal threshold in response to mechanical stimulation (e.g., von Frey filaments) is measured on the ipsilateral (ligated) and contralateral paws.
-
Drug Administration: this compound or vehicle is administered orally.
-
Data Analysis: The paw withdrawal thresholds are measured at various time points after drug administration and compared between treatment groups.
Chronic Constriction Injury (CCI) Model in Rats
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: The sciatic nerve is exposed, and four loose ligatures are placed around it.
-
Post-Operative Care: Animals recover for a period to allow for the development of pain behaviors.
-
Behavioral Testing (Thermal Hyperalgesia and Cold Allodynia):
-
Thermal Hyperalgesia: Paw withdrawal latency in response to a radiant heat source is measured.
-
Cold Allodynia: The frequency or duration of paw lifting/licking in response to a cold stimulus (e.g., acetone (B3395972) application) is measured.
-
-
Drug Administration: this compound or vehicle is administered orally.
-
Data Analysis: Behavioral responses are measured at various time points post-dosing and compared between groups.
Clinical Trial Protocol (NCT02065349 - MOBILE Study)
Study Design: A Phase 2a, enriched enrollment, randomized withdrawal study.[5]
-
Screening Period: Subjects with a diagnosis of painful diabetic peripheral neuropathy or post-herpetic neuralgia are screened for eligibility.[3][4]
-
Single-Blind Run-in Period: All eligible subjects receive open-label this compound.
-
Responder Identification: Subjects who experience a predefined level of pain relief during the run-in period are identified as "responders."
-
Randomization: Responders are randomized in a double-blind manner to continue receiving this compound or switch to placebo.
-
Double-Blind Treatment Period: Subjects are followed for a set period to assess the maintenance of the analgesic effect.
-
Primary Endpoint Assessment: The change in the average daily pain intensity from baseline to the end of the double-blind period is measured.
Conclusion
This compound is a well-characterized FAAH inhibitor with a clear mechanism of action centered on enhancing endocannabinoid signaling. Its robust efficacy in a wide range of preclinical neuropathic and dysfunctional pain models highlighted its potential as a novel analgesic. However, the translation of these promising preclinical findings to clinical efficacy in patients with peripheral neuropathic pain was not demonstrated in the Phase 2a MOBILE study. Despite being well-tolerated, the lack of a significant treatment effect compared to placebo has likely impacted its further development for this indication. The data and methodologies presented here provide a comprehensive technical foundation for understanding the scientific rationale and clinical investigation of this compound as a potential treatment for neuropathic pain.
References
- 1. ASP-8477 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. A study into pain relief given by ASP8477 for peripheral neuropathic pain (either post-herpetic neuralgia or painful diabetic peripheral neuropathy) and its safety, Trial ID 8477-CL-0020 [clinicaltrials.astellas.com]
- 5. The MOBILE Study-A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Target of ASP8477: A Technical Guide to a Novel Analgesic
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP8477 is an investigational small molecule drug that has been evaluated for its analgesic properties in the context of chronic and neuropathic pain. This technical guide provides an in-depth overview of the molecular target of ASP8477, its mechanism of action, and the experimental framework used to characterize its effects. All quantitative data are summarized for clarity, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of this compound.
Primary Molecular Target: Fatty Acid Amide Hydrolase (FAAH)
The principal molecular target of ASP8477 is Fatty Acid Amide Hydrolase (FAAH) .[1][2] FAAH is a crucial enzyme within the endocannabinoid system, responsible for the degradation of a class of endogenous signaling lipids known as fatty acid amides. By inhibiting FAAH, ASP8477 effectively modulates the endocannabinoid system to achieve its therapeutic effects.
Mechanism of Action
ASP8477 is a potent and selective inhibitor of FAAH.[1][2] Its mechanism of action is centered on preventing the breakdown of endogenous cannabinoids, most notably anandamide (B1667382) (N-arachidonoylethanolamine or AEA), but also oleoylethanolamide (OEA) and palmitoylethanolamide (B50096) (PEA).[3][4] The inhibition of FAAH by ASP8477 leads to an accumulation of these endocannabinoids in the synaptic cleft and surrounding tissues. These elevated levels of endocannabinoids then lead to enhanced activation of cannabinoid receptors, primarily CB1 and CB2, which are key components of the pain-modulating pathways in the central and peripheral nervous systems.[4] This enhanced signaling at cannabinoid receptors is believed to be the primary driver of the analgesic effects observed with ASP8477 administration in preclinical models of neuropathic and inflammatory pain.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the preclinical and clinical evaluation of ASP8477.
Table 1: In Vitro Inhibitory Activity of ASP8477
| Parameter | Target | Value | Source |
| IC50 | Human FAAH-1 | 3.99 nM | Unpublished Data[3] |
Table 2: Preclinical Efficacy of ASP8477 in Rat Models
| Pain Model | Effect | Duration of Action | Source |
| Spinal Nerve Ligation (Neuropathic Pain) | Ameliorated mechanical allodynia | At least 4 hours | [2] |
| Chronic Constriction Nerve Injury (Neuropathic Pain) | Improved thermal hyperalgesia and cold allodynia | Not specified | [2] |
| Reserpine-Induced Myalgia (Dysfunctional Pain) | Restored muscle pressure thresholds | Not specified | [2] |
| Osteoarthritis Pain | Effective in reducing pain | Not specified | [1][2] |
Table 3: Clinical Pharmacodynamics and Efficacy of ASP8477 (The MOBILE Study)
| Parameter | Dosing Regimen | Result | Source |
| Plasma Endocannabinoid Levels | 30 mg BID | More than doubled baseline levels of AEA, OEA, and PEA | [3] |
| Treatment Responders (Single-Blind Period) | 20/30 mg BID | 57.8% of patients achieved ≥30% decrease in NPRS score | [3][5] |
| Mean Change in NPRS Score (Single-Blind Period) | 30 mg BID | -35.9% from baseline | [3] |
| Primary Endpoint (Double-Blind Period) | 30 mg BID | No significant difference compared to placebo | [5] |
NPRS: Numeric Pain Rating Scale
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of ASP8477 are provided below.
In Vitro FAAH Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory potency of ASP8477 on FAAH activity.
Principle: The assay measures the hydrolysis of a fluorogenic substrate by FAAH, resulting in a fluorescent product. The rate of fluorescence increase is proportional to FAAH activity. Inhibition of FAAH by ASP8477 will reduce the rate of substrate hydrolysis and, consequently, the fluorescence signal.
Materials:
-
Recombinant human FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino, 4-methylcoumarin (B1582148) amide)
-
ASP8477 (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of ASP8477 in DMSO.
-
In a 96-well plate, add the FAAH assay buffer.
-
Add the diluted ASP8477 or DMSO (for control wells) to the respective wells.
-
Add the recombinant human FAAH enzyme to all wells except for the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic FAAH substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~350 nm and an emission wavelength of ~460 nm.
-
Continue to measure the fluorescence kinetically for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of ASP8477.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Spinal Nerve Ligation (SNL) Rat Model of Neuropathic Pain
This protocol describes the surgical procedure to induce neuropathic pain in rats, a model used to evaluate the analgesic effects of ASP8477.
Principle: Ligation of the L5 and L6 spinal nerves in rats produces a peripheral nerve injury that results in chronic mechanical allodynia, thermal hyperalgesia, and cold allodynia in the ipsilateral hind paw, mimicking symptoms of human neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Silk suture (e.g., 6-0)
-
Wound clips or sutures
Procedure:
-
Anesthetize the rat with isoflurane.
-
Place the rat in a prone position and shave and sterilize the surgical area over the lumbar spine.
-
Make a dorsal midline incision to expose the paraspinal muscles.
-
Separate the muscles to expose the L6 transverse process.
-
Carefully remove the L6 transverse process to expose the L4 and L5 spinal nerves.
-
Isolate the L5 and L6 spinal nerves and tightly ligate them with a silk suture.
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
Allow the animals to recover for at least 7 days before behavioral testing.
-
Assess mechanical allodynia using von Frey filaments, thermal hyperalgesia using a plantar test apparatus, and cold allodynia using the acetone (B3395972) test.
-
Administer ASP8477 orally and evaluate its effect on the pain-related behaviors at different time points post-dosing.
The MOBILE Phase IIa Clinical Trial Protocol
This protocol provides an overview of the design for the MOBILE study, a clinical trial that evaluated the efficacy and safety of ASP8477 in patients with peripheral neuropathic pain.
Principle: An enriched enrollment randomized withdrawal design was used to assess the analgesic efficacy of ASP8477. This design enriches the study population with patients who initially respond to the drug, thereby increasing the statistical power to detect a true drug effect.
Study Design:
-
Phase: IIa
-
Design: Enriched Enrollment Randomized Withdrawal
-
Population: Patients with peripheral neuropathic pain (painful diabetic peripheral neuropathy or postherpetic neuralgia)
-
Procedure:
-
Screening Period (up to 4 weeks): Patients are screened for eligibility.
-
Single-Blind Treatment Period (4 weeks): All eligible patients receive ASP8477 (titrated up to 30 mg BID).
-
Responder Identification: Patients who achieve a predefined level of pain relief (e.g., ≥30% reduction in NPRS score) are identified as "responders."
-
Double-Blind Randomized Withdrawal Period (3 weeks): Responders are randomized in a double-blind manner to either continue receiving ASP8477 or switch to a placebo.
-
Primary Endpoint: The primary outcome is the change in the mean 24-hour average Numeric Pain Rating Scale (NPRS) score from the beginning to the end of the double-blind period.
-
Safety and Tolerability: Assessed throughout the study.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to ASP8477.
ASP8477 Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. The MOBILE Study-A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MOBILE Study—A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Cannabinoid Receptors in the Descending Modulation of Pain [mdpi.com]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
The Discovery and Development of ASP8477: A Fatty Acid Amide Hydrolase (FAAH) Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of ASP8477, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). This document details the mechanism of action, preclinical pharmacology, and clinical evaluation of ASP8477, offering valuable insights for researchers, scientists, and drug development professionals in the field of pain therapeutics.
Introduction: Targeting the Endocannabinoid System for Analgesia
The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, inflammation, and mood. A key enzyme in this system is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the endogenous cannabinoid anandamide (B1667382) (AEA) and other related fatty acid amides. By inhibiting FAAH, the levels of these endogenous cannabinoids are increased, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and subsequent analgesic and anti-inflammatory effects. This approach offers a promising therapeutic strategy for chronic pain by amplifying the body's natural pain-relieving mechanisms.
ASP8477, chemically identified as 3-Pyridyl 4-(phenylcarbamoyl)piperidine-1-carboxylate, is a novel, potent, and selective FAAH inhibitor that was developed for the treatment of neuropathic pain.[1] This guide will delve into the scientific journey of ASP8477, from its initial discovery to its evaluation in clinical trials.
Mechanism of Action: Potentiating Endocannabinoid Signaling
ASP8477 exerts its pharmacological effects by inhibiting the FAAH enzyme, thereby preventing the breakdown of anandamide and other N-acylethanolamines (NAEs) like oleoylethanolamide (OEA) and palmitoylethanolamide (B50096) (PEA). The elevated levels of these endocannabinoids lead to increased activation of CB1 and CB2 receptors, which are G-protein coupled receptors.
Activation of these receptors initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and reduce pain perception. The primary downstream effects include the inhibition of adenylyl cyclase, modulation of ion channels (inhibition of calcium channels and activation of potassium channels), and activation of mitogen-activated protein kinase (MAPK) pathways.
Preclinical Discovery and Development
The discovery of ASP8477 involved a rigorous screening process to identify potent and selective inhibitors of the FAAH enzyme.
In Vitro FAAH Inhibition
The inhibitory activity of ASP8477 against human FAAH-1 was determined using in vitro assays. Although specific peer-reviewed data for ASP8477's IC50 is cited as unpublished, a value of 3.99 has been reported in clinical trial literature.[2]
Table 1: In Vitro Potency of ASP8477
| Target Enzyme | IC50 Value | Source |
| Human FAAH-1 | 3.99 | Unpublished data[2] |
Experimental Protocol: In Vitro FAAH Inhibition Assay (Fluorescence-Based)
A common method for determining FAAH inhibitory activity is a fluorescence-based assay. The following is a generalized protocol based on commercially available kits and published methodologies.
References
- 1. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The MOBILE Study—A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
The Endogenous Cannabinoid System and the Therapeutic Potential of ASP8477: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endogenous cannabinoid system (eCS) is a ubiquitous and complex signaling network that plays a crucial modulatory role in a vast array of physiological processes, including pain perception, inflammation, mood, and memory. Comprising cannabinoid receptors, endogenous lipid-based neurotransmitters (endocannabinoids), and the enzymes that synthesize and degrade them, the eCS presents a promising target for therapeutic intervention in a variety of pathological conditions. One of the key strategies for modulating the eCS is the inhibition of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA). By inhibiting FAAH, the endogenous levels of anandamide are elevated, leading to enhanced activation of cannabinoid receptors and subsequent therapeutic effects.
This technical guide provides an in-depth overview of the endogenous cannabinoid system and the investigational FAAH inhibitor, ASP8477. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on the core biology of the eCS, the mechanism of action of ASP8477, and the experimental methodologies used to evaluate its efficacy.
The Endogenous Cannabinoid System: Core Components and Signaling
The eCS is fundamentally composed of three core components:
-
Cannabinoid Receptors: Primarily the G protein-coupled receptors (GPCRs) CB1 and CB2. CB1 receptors are predominantly expressed in the central nervous system (CNS), while CB2 receptors are mainly found in the peripheral nervous system and on immune cells.[1]
-
Endocannabinoids: The two major endocannabinoids are anandamide (N-arachidonoylethanolamine or AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[2] These are lipid messengers produced on-demand from membrane phospholipid precursors.[2]
-
Enzymes for Synthesis and Degradation: A suite of enzymes is responsible for the tightly regulated synthesis and breakdown of endocannabinoids. For anandamide, the primary degradative enzyme is Fatty Acid Amide Hydrolase (FAAH).[2]
The signaling cascade is initiated by the binding of endocannabinoids to CB1 or CB2 receptors, which are coupled to Gi/o proteins.[3] This binding triggers a conformational change in the receptor, leading to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of downstream signaling pathways, including mitogen-activated protein kinase (MAPK) pathways.[3][4][5]
Signaling Pathway of the Endogenous Cannabinoid System
Caption: Retrograde signaling mechanism of anandamide.
ASP8477: A Potent and Selective FAAH Inhibitor
ASP8477, also known as 3-pyridyl 4-(phenylcarbamoyl)piperidine-1-carboxylate, is an orally active and selective inhibitor of FAAH.[6] By blocking the activity of FAAH, ASP8477 increases the concentration of anandamide in the synaptic cleft, thereby enhancing endocannabinoid signaling. This mechanism of action has been investigated for its potential analgesic effects in various pain models.[6]
Mechanism of Action of ASP8477
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Synaptic Plasticity to Neurotoxicity: Endocannabinoid Influence on Addiction and Neurodegeneration [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of ASP8477 in Anandamide Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ASP8477 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine; AEA). By blocking FAAH activity, ASP8477 elevates the endogenous levels of anandamide and other related fatty acid amides, thereby enhancing their physiological effects. This technical guide provides an in-depth overview of the role of ASP8477 in anandamide metabolism, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the associated biochemical pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of FAAH inhibition.
Introduction to Anandamide Metabolism
Anandamide is an endogenous cannabinoid neurotransmitter that plays a crucial role in regulating a variety of physiological processes, including pain, mood, appetite, and memory.[1] Its biological activity is tightly controlled by its synthesis and degradation.
1.1. Biosynthesis of Anandamide
Anandamide is synthesized "on-demand" from membrane lipid precursors, primarily N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE).[1] Several enzymatic pathways can lead to the formation of anandamide from NAPE, with the most well-characterized route involving the action of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD).
1.2. Degradation of Anandamide
The biological actions of anandamide are terminated through cellular uptake and enzymatic hydrolysis. The primary enzyme responsible for anandamide degradation is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that breaks down anandamide into arachidonic acid and ethanolamine.[2] FAAH is a key regulator of endocannabinoid tone, and its inhibition represents a promising therapeutic strategy for amplifying the beneficial effects of endogenous anandamide.[2]
ASP8477: A Potent and Selective FAAH Inhibitor
ASP8477, chemically identified as 3-pyridyl 4-(phenylcarbamoyl)piperidine-1-carboxylate, is a novel, orally active small molecule that potently and selectively inhibits FAAH.[2] Its mechanism of action is centered on blocking the catalytic activity of FAAH, thereby preventing the breakdown of anandamide and leading to its accumulation in various tissues, including the brain.[2]
Quantitative Data on ASP8477
The following tables summarize the available quantitative data regarding the inhibitory potency of ASP8477 and its effects on anandamide levels.
Table 1: In Vitro Inhibitory Activity of ASP8477 against Human FAAH Isoforms
| Enzyme Target | IC50 (nM) |
| Human FAAH-1 | 3.99[3] |
| Human FAAH-1 (P129T variant) | 1.65[3] |
| Human FAAH-2 | 57.3[3] |
Table 2: Effect of ASP8477 on Anandamide Levels in Preclinical and Clinical Studies
| Study Type | Species/Population | Matrix | ASP8477 Dose | Change in Anandamide Levels | Reference |
| Preclinical | Rat | Brain | Not specified | Increased | [2] |
| Clinical (MOBILE Study) | Human (Patients with Peripheral Neuropathic Pain) | Plasma | 20/30 mg BID | More than doubled from a baseline of 0.45 ng/mL | [4] |
Signaling Pathways and Experimental Workflows
4.1. Anandamide Metabolism and the Action of ASP8477
The following diagram illustrates the core pathway of anandamide metabolism and the mechanism by which ASP8477 exerts its effects.
4.2. Experimental Workflow for In Vitro FAAH Inhibition Assay
This diagram outlines a typical workflow for determining the inhibitory potential of a compound like ASP8477 on FAAH activity in a laboratory setting.
4.3. Experimental Workflow for Anandamide Quantification by LC-MS/MS
The following diagram depicts a generalized workflow for the quantification of anandamide in biological samples, such as plasma or brain tissue, using liquid chromatography-tandem mass spectrometry.
Experimental Protocols
5.1. In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol is a representative method for determining the IC50 value of ASP8477 against FAAH.
-
Materials:
-
Recombinant human FAAH enzyme
-
Fluorogenic FAAH substrate (e.g., N-(4-pyridinyl)-arachidonamide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)
-
ASP8477 stock solution in DMSO
-
Known FAAH inhibitor (positive control)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of ASP8477 and the control inhibitor in Assay Buffer.
-
Add 50 µL of Assay Buffer to each well of the microplate.
-
Add 25 µL of the diluted ASP8477, control inhibitor, or vehicle (DMSO) to the respective wells.
-
Add 25 µL of the FAAH enzyme solution to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 100 µL of the pre-warmed fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically at an excitation wavelength of ~350 nm and an emission wavelength of ~460 nm. Readings are typically taken every minute for 30-60 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of ASP8477 relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the ASP8477 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
5.2. Quantification of Anandamide in Plasma by LC-MS/MS
This protocol provides a general framework for the analysis of anandamide levels in human plasma.
-
Materials:
-
Human plasma samples
-
Anandamide-d8 (internal standard)
-
Acetonitrile, ethyl acetate, hexane (B92381) (LC-MS grade)
-
Formic acid
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase HPLC column
-
-
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add a known amount of anandamide-d8 internal standard.
-
Perform a liquid-liquid extraction by adding 1 mL of a cold organic solvent mixture (e.g., ethyl acetate:hexane, 9:1 v/v).
-
Vortex vigorously and centrifuge to separate the phases.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject a portion of the reconstituted sample onto the LC-MS/MS system.
-
Chromatography: Perform a gradient elution on a C18 column to separate anandamide from other plasma components.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
A typical gradient might run from 50% B to 95% B over several minutes.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ESI mode with Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for anandamide (e.g., m/z 348.3 → 62.1) and anandamide-d8 (e.g., m/z 356.3 → 62.1).
-
-
-
Quantification:
-
Generate a calibration curve using known concentrations of anandamide standards.
-
Calculate the concentration of anandamide in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
-
Conclusion
ASP8477 is a potent and selective FAAH inhibitor that effectively increases endogenous anandamide levels. This mechanism of action holds significant therapeutic promise for a range of conditions where enhancement of endocannabinoid signaling is desirable. The data and protocols presented in this technical guide provide a comprehensive foundation for further research and development in this area. Future studies should aim to provide more detailed quantitative data on the effects of ASP8477 on anandamide levels in various tissues and further elucidate the clinical implications of FAAH inhibition.
References
- 1. ASP-8477 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo pharmacological characterization of ASP8477: A novel highly selective fatty acid amide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MOBILE Study—A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of ASP8477: A Novel FAAH Inhibitor for Analgesia
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of ASP8477, a potent and selective fatty acid amide hydrolase (FAAH) inhibitor, for the treatment of pain. By augmenting the levels of endogenous cannabinoids, ASP8477 presents a promising therapeutic strategy for various chronic pain conditions. This document synthesizes key findings on its mechanism of action, efficacy in diverse animal models of pain, and detailed experimental methodologies.
Mechanism of Action: Targeting the Endocannabinoid System
ASP8477 exerts its analgesic effects by inhibiting the fatty acid amide hydrolase (FAAH) enzyme.[1][2] FAAH is the primary enzyme responsible for the degradation of anandamide (B1667382) (AEA), an endogenous cannabinoid agonist.[1][3] By blocking FAAH, ASP8477 increases the levels of AEA in both the plasma and the brain.[3] Elevated AEA levels enhance the activation of cannabinoid receptors (CB1 and CB2), which are known to play a crucial role in modulating pain perception.[4] This targeted approach avoids the widespread central nervous system side effects often associated with exogenous cannabinoid receptor agonists.[1][3] In vitro studies have demonstrated that ASP8477 is a potent and selective inhibitor of human FAAH-1, with a 50% inhibitory concentration (IC50) value of 3.99 nM.[3][4] It also inhibits FAAH-1 (P129T) and FAAH-2 with IC50 values of 1.65 nM and 57.3 nM, respectively.[3] Importantly, ASP8477 shows high selectivity, with no significant interactions with 65 other receptors, ion channels, transporters, and enzymes at a concentration of 10 µM, including CB1 and CB2 receptors and monoacylglycerol lipase.[3]
Preclinical Efficacy in Animal Models of Pain
ASP8477 has demonstrated significant analgesic effects across a range of preclinical models of neuropathic and dysfunctional pain.[1] Notably, it has shown efficacy without inducing motor coordination deficits, a common side effect of direct-acting cannabinoid agonists.[1][2]
The following tables summarize the key quantitative findings from preclinical studies of ASP8477.
Table 1: In Vitro FAAH Inhibition
| Enzyme Target | IC50 Value (nM) | Reference |
| Human FAAH-1 | 3.99 | [3][4] |
| Human FAAH-1 (P129T) | 1.65 | [3] |
| Human FAAH-2 | 57.3 | [3] |
Table 2: Efficacy in Neuropathic and Inflammatory Pain Models
| Pain Model | Species | Dosing Regimen (p.o.) | Key Analgesic Outcome | Reference |
| Spinal Nerve Ligation (SNL) | Rat | Single & 4-week repeated | Ameliorated mechanical allodynia (ED50 = 0.63 mg/kg for single dose) | [1][3] |
| Chronic Constriction Nerve Injury (CCI) | Rat | Single dose | Improved thermal hyperalgesia and cold allodynia | [1] |
| Reserpine-Induced Myalgia | Rat | Single dose | Restored muscle pressure thresholds | [1] |
| Capsaicin-Induced Secondary Hyperalgesia | Rat | 0.3 - 3 mg/kg (pretreatment) | Significantly improved mechanical allodynia and thermal hyperalgesia | [3] |
| Streptozotocin-Induced Diabetic Neuropathy | Rat | 3 and 10 mg/kg | Significantly improved mechanical allodynia | [3] |
| Monoiodoacetic Acid (MIA)-Induced Osteoarthritis | Rat | 1 and 3 mg/kg | Significantly attenuated the reduction in rearing events | [3] |
Table 3: Efficacy in Models of Allodynia
| Allodynia-Inducing Agent | Species | Key Outcome | Reference |
| AMPA | Mouse | Improved allodynia | [1] |
| NMDA | Mouse | Improved allodynia | [1] |
| Prostaglandin E2 | Mouse | Improved allodynia | [1] |
| Prostaglandin F2α | Mouse | Improved allodynia | [1] |
| Bicuculline | Mouse | Improved allodynia | [1] |
Detailed Experimental Protocols
The following sections provide an overview of the methodologies employed in the key preclinical studies of ASP8477.
-
Spinal Nerve Ligation (SNL) Model:
-
Species: Male Sprague-Dawley rats.
-
Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated. This procedure induces a state of chronic neuropathic pain, characterized by mechanical allodynia.
-
Nociceptive Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold in response to the application of filaments of varying stiffness is measured.
-
Drug Administration: ASP8477 is administered orally (p.o.).
-
-
Chronic Constriction Injury (CCI) Model:
-
Species: Rats.
-
Procedure: The sciatic nerve is loosely ligated at four locations, leading to nerve compression and subsequent neuropathic pain symptoms.
-
Nociceptive Testing: Thermal hyperalgesia is measured by assessing the latency of paw withdrawal from a radiant heat source. Cold allodynia is evaluated by observing the response to a drop of acetone (B3395972) applied to the paw.
-
-
Reserpine-Induced Myalgia Model:
-
Species: Rats.
-
Procedure: Administration of reserpine (B192253) induces a state of myalgia, mimicking aspects of fibromyalgia.
-
Nociceptive Testing: Muscle pressure thresholds are measured using a pressure analgesia meter to assess deep tissue pain.
-
-
Capsaicin-Induced Secondary Hyperalgesia:
-
Species: Rats.
-
Procedure: Intradermal injection of capsaicin (B1668287) into the plantar surface of the hind paw induces a localized inflammatory response and subsequent hyperalgesia.
-
Nociceptive Testing: Mechanical allodynia is assessed with von Frey filaments, and thermal hyperalgesia is measured using a radiant heat source.
-
-
Streptozotocin-Induced Diabetic Neuropathy:
-
Species: Rats.
-
Procedure: A single intraperitoneal injection of streptozotocin (B1681764) induces hyperglycemia, leading to the development of diabetic neuropathy over several weeks.
-
Nociceptive Testing: Mechanical allodynia is measured using von Frey filaments.
-
-
Monoiodoacetic Acid (MIA)-Induced Osteoarthritis:
-
Species: Rats.
-
Procedure: A single intra-articular injection of MIA into the knee joint induces inflammation and cartilage degradation, mimicking osteoarthritis.
-
Nociceptive Testing: Pain-related behavior is assessed by measuring spontaneous activity, such as rearing events.
-
Pharmacokinetics and Duration of Action
The analgesic effect of ASP8477 has been shown to persist for at least 4 hours after a single oral administration.[1][2] This duration of action is consistent with the ex vivo inhibitory effect on the FAAH enzyme in the rat brain.[1] Furthermore, the analgesic effects correlate with increased levels of oleoylethanolamide (OEA) and palmitoylethanolamide (B50096) (PEA) in the brain, but not with the concentration of ASP8477 itself, highlighting the indirect mechanism of action.[1]
Conclusion
The preclinical data for ASP8477 strongly support its potential as a novel analgesic for chronic pain. Its selective inhibition of FAAH leads to a significant reduction in pain-related behaviors across multiple, mechanistically distinct animal models of neuropathic and dysfunctional pain. The favorable safety profile, particularly the lack of motor impairment, distinguishes ASP8477 from direct-acting cannabinoid agonists. Further clinical investigation is warranted to translate these promising preclinical findings into effective therapies for patients suffering from chronic pain.
References
- 1. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ASP-8477 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. In vitro and in vivo pharmacological characterization of ASP8477: A novel highly selective fatty acid amide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MOBILE Study—A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of ASP8477 in Chronic Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ASP8477 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids. By increasing the endogenous levels of anandamide (B1667382) and other fatty acid amides, ASP8477 was investigated for its therapeutic potential in chronic pain. This technical guide provides a comprehensive overview of the preclinical and clinical development of ASP8477, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanism of action. Despite promising preclinical results, ASP8477 failed to demonstrate efficacy in a Phase IIa clinical trial for peripheral neuropathic pain. This document aims to provide a detailed technical resource for researchers and professionals in the field of pain drug development to understand the scientific journey of ASP8477.
Introduction
Chronic pain remains a significant unmet medical need, with existing therapies often providing inadequate relief and being associated with dose-limiting side effects. The endocannabinoid system has emerged as a promising target for novel analgesics. Fatty Acid Amide Hydrolase (FAAH) is a key enzyme that catabolizes the endocannabinoid anandamide (AEA) and other related lipid signaling molecules such as oleoylethanolamide (OEA) and palmitoylethanolamide (B50096) (PEA). Inhibition of FAAH leads to an accumulation of these endogenous ligands, which can potentiate their analgesic and anti-inflammatory effects through activation of cannabinoid receptors (CB1 and CB2) and other pathways.
ASP8477 is a novel, potent, and selective FAAH inhibitor.[1] Preclinical studies demonstrated its analgesic effects in various rodent models of neuropathic and dysfunctional pain.[1] These promising early findings led to its clinical development for chronic pain indications. This guide provides an in-depth review of the available scientific and clinical data on ASP8477.
Mechanism of Action
ASP8477 exerts its pharmacological effects by inhibiting the FAAH enzyme.[1] This inhibition leads to an increase in the concentration of endogenous fatty acid amides, most notably anandamide. Anandamide is an agonist of cannabinoid receptors CB1 and CB2, which are key components of the endogenous pain modulatory system.
-
CB1 Receptors: Primarily located in the central and peripheral nervous systems, their activation generally leads to inhibition of neurotransmitter release, resulting in analgesic effects.
-
CB2 Receptors: Predominantly found in immune cells, their activation is associated with anti-inflammatory effects.
By enhancing the endogenous tone of anandamide, ASP8477 was hypothesized to provide analgesia without the psychotropic side effects associated with direct CB1 receptor agonists.
Signaling Pathway
Preclinical Development
Preclinical studies in rodent models of chronic pain provided the initial proof-of-concept for the analgesic efficacy of ASP8477.
In Vitro Activity
ASP8477 is a potent and selective inhibitor of human FAAH-1, with a 50% inhibitory concentration (IC50) of 3.99 nM (unpublished data cited in[2]).
In Vivo Efficacy in Rat Models of Chronic Pain
ASP8477 demonstrated significant analgesic effects in multiple rat models of neuropathic and dysfunctional pain.[1]
Table 1: Summary of Preclinical Efficacy of ASP8477 in Rat Pain Models [1]
| Pain Model | Key Outcome | Result with ASP8477 |
| Spinal Nerve Ligation (SNL) | Mechanical Allodynia | Ameliorated |
| Chronic Constriction Nerve Injury (CCI) | Thermal Hyperalgesia | Improved |
| Cold Allodynia | Improved | |
| Reserpine-induced Myalgia | Muscle Pressure Threshold | Restored |
Broader Analgesic Spectrum
In mice, ASP8477 showed a broader analgesic spectrum than existing drugs, improving allodynia induced by various agents.[1]
Table 2: Analgesic Spectrum of ASP8477 in Mice [1]
| Inducing Agent | Effect of ASP8477 on Allodynia |
| α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) | Improved |
| N-methyl-D-aspartic acid (NMDA) | Improved |
| Prostaglandin E2 | Improved |
| Prostaglandin F2α | Improved |
| Bicuculline | Improved |
Of note, ASP8477 did not demonstrate efficacy in models of acute pain.[1]
Experimental Protocols
This model is a widely used model of neuropathic pain that mimics radiculopathy.
The CCI model is another common model of peripheral neuropathic pain.
This model is used to study dysfunctional pain, with features resembling fibromyalgia.
Clinical Development
The clinical development program for ASP8477 in chronic pain included Phase I studies in healthy volunteers and a Phase IIa study in patients with peripheral neuropathic pain.
Phase I Studies
Phase I studies in healthy subjects showed that ASP8477 increased plasma concentrations of endocannabinoids.[2] Multiple doses of 60 mg or less daily were well tolerated and exhibited analgesic properties in an integrated pain model.[2]
Phase IIa "MOBILE" Study
The MOBILE study was a Phase IIa, enriched enrollment randomized withdrawal (EERW) trial designed to assess the analgesic efficacy and safety of ASP8477 in patients with peripheral neuropathic pain (PNP) resulting from painful diabetic peripheral neuropathy (PDPN) or postherpetic neuralgia (PHN).[2][3]
The study consisted of a single-blind run-in period where all patients received ASP8477. Responders to the treatment were then randomized to either continue with ASP8477 or switch to placebo in a double-blind withdrawal phase.
References
- 1. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
An In-depth Technical Guide to ASP8477 and its Effects on the Endocannabinoid System
For Researchers, Scientists, and Drug Development Professionals
Abstract
ASP8477 is a novel, potent, and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA). By blocking FAAH, ASP8477 elevates the levels of AEA and other related N-acylethanolamines (NAEs) such as oleoylethanolamide (OEA) and palmitoylethanolamide (B50096) (PEA). This mechanism of action has been investigated for its potential therapeutic benefits, particularly in the management of chronic and neuropathic pain. This technical guide provides a comprehensive overview of the preclinical and clinical data on ASP8477, with a focus on its effects on the endocannabinoid system. Detailed experimental protocols, quantitative data, and visualizations of key pathways are presented to offer a thorough understanding of this compound for research and drug development professionals.
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory. The system primarily comprises cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids), and the enzymes that synthesize and degrade these ligands. Anandamide (AEA) is a key endocannabinoid that is degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH). Inhibition of FAAH represents a promising therapeutic strategy to enhance endogenous cannabinoid signaling, thereby offering potential therapeutic benefits without the psychotropic side effects associated with direct CB1 receptor agonists.
ASP8477, with the chemical name 3-pyridyl 4-(phenylcarbamoyl)piperidine-1-carboxylate, is a potent and selective FAAH inhibitor developed by Astellas Pharma Inc. Preclinical studies have demonstrated its analgesic effects in various models of neuropathic and chronic pain.[1] Clinical trials have further explored its safety, tolerability, and efficacy in humans. This document serves as a technical guide to the pharmacology of ASP8477, its impact on endocannabinoid levels, and the methodologies used to evaluate its effects.
Mechanism of Action
ASP8477 exerts its pharmacological effects by inhibiting the FAAH enzyme. This inhibition leads to an accumulation of anandamide and other FAAH substrates, thereby potentiating their actions at their respective receptors.
Signaling Pathway of FAAH Inhibition
The following diagram illustrates the mechanism of action of ASP8477 in the context of the endocannabinoid system.
Quantitative Data
In Vitro FAAH Inhibition
ASP8477 has been shown to be a potent inhibitor of human FAAH in vitro.
| Enzyme | IC50 (nM) |
| Human FAAH-1 | 3.99 |
| Human FAAH-1 (P129T variant) | 1.65 |
| Human FAAH-2 | 57.3 |
| Data from Yamamura et al., 2017 (cited as unpublished data in a subsequent publication)[1] |
Preclinical Efficacy in Neuropathic Pain
In a rat model of neuropathic pain (spinal nerve ligation), ASP8477 demonstrated a dose-dependent reduction in mechanical allodynia.
| Parameter | Value |
| ED50 | 0.63 mg/kg (p.o.) |
| Data from Yamamura et al., 2017[1] |
Effect on Endocannabinoid Levels in Rats
Oral administration of ASP8477 has been shown to increase the levels of anandamide, oleoylethanolamide, and palmitoylethanolamide in the brains of rats.[1]
Note: Specific fold-increase data from peer-reviewed publications is not currently available.
Clinical Trial Dosing
| Study Phase | Condition | Dose |
| Phase I | Healthy Volunteers (Capsaicin Model) | 20, 60, 100 mg (once daily) |
| Phase IIa (MOBILE Study) | Peripheral Neuropathic Pain | 20 or 30 mg (BID) |
Experimental Protocols
In Vitro FAAH Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of ASP8477 against human FAAH enzymes.
Methodology:
-
Enzyme Source: Recombinant human FAAH-1, FAAH-1 (P129T), and FAAH-2 expressed in a suitable cell line (e.g., HEK293).
-
Substrate: A fluorescently labeled substrate for FAAH, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).
-
Assay Buffer: A suitable buffer, typically Tris-HCl with a neutral pH, containing a detergent like Triton X-100 to maintain enzyme stability and substrate solubility.
-
Procedure: a. A dilution series of ASP8477 is prepared in the assay buffer. b. The FAAH enzyme is pre-incubated with the different concentrations of ASP8477 for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C). c. The enzymatic reaction is initiated by the addition of the fluorescent substrate. d. The reaction is allowed to proceed for a set time, and the increase in fluorescence due to the release of the fluorophore (e.g., 7-amino-4-methylcoumarin) is measured using a fluorescence plate reader. e. The rate of reaction is calculated for each concentration of ASP8477.
-
Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
References
Initial Safety and Tolerability of ASP8477: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial safety and tolerability profile of ASP8477, a novel, potent, and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). The information presented is collated from initial clinical trials in both healthy volunteers and patient populations, with a focus on quantitative safety data, detailed experimental methodologies, and the underlying mechanism of action.
Executive Summary
ASP8477 has been evaluated in early-stage clinical trials to determine its safety, tolerability, and pharmacokinetic profile. As a FAAH inhibitor, ASP8477 is designed to increase the endogenous levels of fatty acid amides, including the endocannabinoid anandamide (B1667382) (AEA), N-oleoylethanolamine (OEA), and N-palmitoylethanolamine (PEA), thereby modulating pain and inflammation pathways.[1][2] Initial findings from Phase I and Phase IIa clinical trials indicate that ASP8477 is generally well-tolerated with a manageable side effect profile.
Quantitative Safety and Tolerability Data
The initial safety assessment of ASP8477 is primarily derived from a Phase I study in healthy female volunteers and the Phase IIa MOBILE (A Study Into Pain Relief Given by ASP8477 for Peripheral Neuropathic Pain) study in patients with peripheral neuropathic pain.[1][3]
Phase I Study in Healthy Volunteers
A randomized, double-blind, placebo- and active comparator-controlled Phase I study evaluated multiple ascending doses of ASP8477 in healthy female subjects.[1] The study included three treatment periods with escalating doses of ASP8477 (20 mg, 60 mg, and 100 mg), duloxetine (B1670986) (as an active comparator), and placebo.[1]
Table 1: Treatment-Emergent Adverse Events (TEAEs) in the Phase I Study [1]
| Adverse Event Category | ASP8477 (N=24) | Placebo (N=24) | Duloxetine (N=24) |
| Subjects with at least one TEAE, n (%) | 20 (83%) | 15 (63%) | 21 (86%) |
| Most Common TEAEs (≥29% in any group) | |||
| Headache, n (%) | 7 (29%) | Not Reported | Not Reported |
| Fatigue, n (%) | 7 (29%) | Not Reported | 7 (29%) |
| Vertigo, n (%) | 7 (29%) | Not Reported | Not Reported |
| Nausea, n (%) | Not Reported | Not Reported | 7 (29%) |
Note: All reported TEAEs in this study were of mild or moderate intensity.[1]
Phase IIa MOBILE Study in Patients with Peripheral Neuropathic Pain
The MOBILE study was a Phase IIa enriched enrollment randomized withdrawal trial to assess the efficacy and safety of ASP8477 in patients with peripheral neuropathic pain.[3] The study consisted of a single-blind treatment period followed by a double-blind randomized withdrawal period.[3]
Table 2: Overview of Treatment-Emergent Adverse Events (TEAEs) in the MOBILE Study [3]
| Study Period | ASP8477 | Placebo |
| Single-Blind Period (All patients received ASP8477, N=116) | ||
| Patients with ≥1 TEAE, n (%) | 26 (22%) | N/A |
| Double-Blind Randomized Withdrawal Period | (N=37) | (N=34) |
| Patients with ≥1 TEAE, n (%) | 3 (8%) | 6 (18%) |
Table 3: Most Common Treatment-Emergent Adverse Events (TEAEs) During the Single-Blind Period of the MOBILE Study (Incidence ≥2%) [3]
| Adverse Event | ASP8477 (N=116) n (%) |
| Peripheral Edema | 3 (2.6%) |
During the double-blind period of the MOBILE study, no individual TEAEs were reported in more than one patient in either the ASP8477 or placebo arms.[3] One patient in the ASP8477 group experienced allergic dermatitis considered likely related to the study drug.[3] Notably, there were no clinically significant effects on laboratory parameters, including liver chemistry.[3]
Experimental Protocols
Phase I Study in Healthy Volunteers
-
Study Design: This was a randomized, double-blind, double-dummy, three-period crossover, placebo- and active comparator-controlled, single-center study.[1]
-
Participant Population: Healthy female subjects aged 18-65 years.[1]
-
Dosing Regimen: The study consisted of three 21-day treatment periods, each with multiple ascending doses, separated by a 14-day washout period.
-
Safety and Tolerability Assessments: Safety monitoring included the recording of adverse events (AEs), clinical laboratory evaluations, vital sign measurements, 12-lead electrocardiograms, and physical examinations.[1]
Phase IIa MOBILE Study (NCT02065349)
-
Study Design: A multinational, multicenter, enriched enrollment randomized withdrawal trial.[3] The study comprised a screening period, a single-blind treatment period, and a double-blind randomized withdrawal period.[3][4]
-
Participant Population: Patients aged 18 years or older with peripheral neuropathic pain resulting from painful diabetic peripheral neuropathy or postherpetic neuralgia.[5]
-
Dosing Regimen:
-
Single-Blind Period: All patients received ASP8477 with a dose titration over six days, followed by a three-week maintenance period at a dose of 20/30 mg twice daily (BID).[5]
-
Double-Blind Period: Treatment responders were randomized to either continue ASP8477 or switch to placebo for a three-week period.[5]
-
-
Safety and Tolerability Assessments: Safety was assessed through continuous monitoring and recording of treatment-emergent adverse events (TEAEs) and serious adverse events (SAEs).[4] Standard clinical laboratory tests, vital signs, and electrocardiograms were also performed at specified intervals throughout the study.[4]
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of ASP8477
ASP8477 is a selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[6] By inhibiting FAAH, ASP8477 increases the synaptic concentration of AEA, leading to enhanced activation of cannabinoid receptors, primarily CB1 receptors, which are involved in pain modulation.[6][7]
Experimental Workflow of the Phase I Study
The Phase I study utilized a crossover design to assess the safety and tolerability of multiple ascending doses of ASP8477 in healthy volunteers.
Experimental Workflow of the Phase IIa MOBILE Study
The MOBILE study employed an enriched enrollment randomized withdrawal design to evaluate ASP8477 in a patient population.
Conclusion
The initial clinical data on ASP8477 suggest that it is a well-tolerated compound at the doses studied. In a Phase I study with healthy volunteers, treatment-emergent adverse events were generally mild to moderate in intensity.[1] The Phase IIa MOBILE study in patients with peripheral neuropathic pain also demonstrated a favorable safety profile, with a lower incidence of TEAEs in the ASP8477 group compared to placebo during the double-blind withdrawal phase.[3] These findings support the continued investigation of ASP8477 for relevant clinical indications. Further studies will be necessary to fully characterize the long-term safety and efficacy of this novel FAAH inhibitor.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MOBILE Study—A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. The MOBILE Study-A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Endocannabinoid System in Human Disease: Molecular Signaling, Receptor Pharmacology, and Therapeutic Innovation [mdpi.com]
Methodological & Application
Application Notes and Protocols for ASP8477 in Rodent Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of ASP8477, a potent and selective fatty acid amide hydrolase (FAAH) inhibitor, in various rodent models of neuropathic and dysfunctional pain.
Mechanism of Action
ASP8477 is an orally active inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endogenous cannabinoid anandamide (B1667382) (AEA). By inhibiting FAAH, ASP8477 increases the levels of AEA in the brain and peripheral tissues.[1] Elevated AEA levels enhance the activation of cannabinoid receptors, which is known to produce analgesic effects, particularly in chronic pain states.[1] ASP8477 has been shown to be effective in rat models of neuropathic and osteoarthritis pain without causing motor coordination deficits.[1]
References
Application Notes and Protocols for ASP 8477 Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP 8477 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids such as anandamide (B1667382). By inhibiting FAAH, this compound increases the levels of anandamide and other fatty acid amides in the brain, which has been shown to produce analgesic effects in preclinical models of neuropathic and dysfunctional pain.[1] These application notes provide a comprehensive overview and a generalized protocol for the oral administration of this compound to rats for research purposes.
Mechanism of Action
FAAH is a key enzyme in the endocannabinoid system, responsible for the hydrolysis of anandamide (AEA), palmitoylethanolamide (B50096) (PEA), and oleoylethanolamide (OEA). This compound selectively inhibits FAAH, leading to an accumulation of these endogenous ligands. The elevated levels of anandamide enhance the activation of cannabinoid receptors (CB1 and CB2), which are involved in pain modulation. This indirect potentiation of the endocannabinoid system is the primary mechanism through which this compound exerts its analgesic effects.[1]
Signaling Pathway
Caption: FAAH Signaling Pathway and Inhibition by this compound.
Data Presentation
Due to the proprietary nature of specific preclinical data for this compound, the following tables provide a general overview of pharmacokinetic parameters that are typically assessed in rats for oral drug administration and a template for recording experimental data.
Table 1: General Pharmacokinetic Parameters for an Orally Administered Compound in Rats
| Parameter | Symbol | Description | Typical Units |
| Maximum Plasma Concentration | Cmax | The highest concentration of the drug observed in the plasma. | ng/mL or µg/mL |
| Time to Maximum Concentration | Tmax | The time at which Cmax is reached after administration. | hours (h) |
| Half-life | t1/2 | The time required for the plasma concentration of the drug to decrease by half. | hours (h) |
| Area Under the Curve | AUC | The total exposure to the drug over a period of time. | ng·h/mL or µg·h/mL |
| Bioavailability | F% | The fraction of the administered dose that reaches systemic circulation. | % |
| Clearance | CL | The volume of plasma cleared of the drug per unit time. | mL/min/kg or L/h/kg |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | L/kg |
Table 2: Experimental Data Recording Template for this compound Administration in a Rat Neuropathic Pain Model
| Animal ID | Body Weight (g) | Dose (mg/kg) | Administration Volume (mL) | Time Point (h) | Paw Withdrawal Threshold (g) | Observations |
| 0 (Baseline) | ||||||
| 1 | ||||||
| 2 | ||||||
| 4 | ||||||
| 8 | ||||||
| 24 |
Experimental Protocols
The following protocols are generalized for the oral administration of a compound like this compound to rats. Researchers should optimize these protocols based on the specific characteristics of their compound and experimental design.
Materials
-
This compound (powder form)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in sterile water, polyethylene (B3416737) glycol 400, or a commercially available vehicle)
-
Male Sprague-Dawley or Wistar rats (weight and age appropriate for the study)
-
Standard laboratory animal caging and husbandry supplies
-
Oral gavage needles (stainless steel, flexible plastic, or disposable)
-
Syringes (1 mL or 3 mL)
-
Analytical balance
-
Vortex mixer and/or sonicator
-
pH meter (optional)
Experimental Workflow
Caption: Experimental Workflow for this compound Administration in Rats.
Protocol for Oral Administration via Gavage
-
Animal Acclimation:
-
House rats in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment to allow for acclimatization.
-
Provide ad libitum access to standard rodent chow and water.
-
-
Preparation of this compound Formulation:
-
Note: The optimal vehicle for this compound should be determined based on its solubility and stability. The following is a general procedure.
-
Accurately weigh the required amount of this compound powder.
-
Prepare the chosen vehicle (e.g., 0.5% w/v methylcellulose in sterile water).
-
Gradually add the this compound powder to the vehicle while vortexing or sonicating to ensure a uniform suspension or solution. The final concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg body weight.
-
-
Dose Calculation and Administration:
-
Weigh each rat immediately before dosing to determine the precise volume of the formulation to be administered.
-
The recommended volume for oral gavage in rats is typically between 5 and 10 mL/kg.
-
Gently restrain the rat.
-
Insert the gavage needle carefully over the tongue and into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound formulation.
-
Carefully remove the gavage needle and return the rat to its cage.
-
Observe the animal for a few minutes post-administration for any signs of distress.
-
-
Monitoring and Data Collection:
-
Analgesic Efficacy: In neuropathic pain models, assess mechanical allodynia (e.g., using von Frey filaments) or thermal hyperalgesia at baseline and at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours).[1] The analgesic effects of ASP8477 have been observed to persist for at least 4 hours.[1]
-
Pharmacokinetic Analysis: If conducting a pharmacokinetic study, collect blood samples at predetermined time points via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture). Process the blood to obtain plasma and store at -80°C until analysis by a validated analytical method (e.g., LC-MS/MS).
-
General Health Monitoring: Observe the animals for any changes in behavior, appearance, or general health throughout the study.
-
Concluding Remarks
This document provides a foundational protocol for the administration of the FAAH inhibitor this compound in rats. Due to the limited availability of specific preclinical data in the public domain, researchers are encouraged to perform pilot studies to determine the optimal dosage, vehicle, and administration schedule for their specific experimental needs. Adherence to ethical guidelines and institutional animal care and use committee (IACUC) protocols is mandatory for all animal experiments.
References
Application Notes and Protocols for ASP8477, a Cell-Based Assay for FAAH Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of anandamide (B1667382) and other fatty acid amides. Inhibition of FAAH leads to an increase in the levels of these endogenous cannabinoids, which has therapeutic potential for a variety of conditions, including pain and neuroinflammatory disorders. ASP8477 is a potent and selective inhibitor of FAAH. These application notes provide a detailed protocol for a cell-based assay to determine the inhibitory activity of ASP8477 and similar compounds on FAAH.
Principle of the Assay
This cell-based assay utilizes a fluorogenic substrate to measure the activity of FAAH within intact cells. The non-fluorescent substrate is cell-permeable and is hydrolyzed by intracellular FAAH to produce a highly fluorescent product. The increase in fluorescence is directly proportional to FAAH activity. In the presence of an inhibitor like ASP8477, the rate of substrate hydrolysis decreases, resulting in a reduced fluorescence signal. The potency of the inhibitor is determined by calculating the half-maximal inhibitory concentration (IC50).
Signaling Pathway of FAAH Inhibition
The following diagram illustrates the signaling pathway affected by FAAH inhibition.
Caption: FAAH Signaling Pathway and Inhibition by ASP8477.
Experimental Workflow
The diagram below outlines the general workflow for the cell-based FAAH inhibition assay.
Caption: Workflow for Cell-Based FAAH Inhibition Assay.
Quantitative Data
The following tables summarize the inhibitory activities of ASP8477 and a reference FAAH inhibitor, URB597.
Table 1: Inhibitory Activity of ASP8477 against FAAH
| Parameter | Value | Species | Assay Type | Source |
| IC50 | 3.99 nM | Human | In vitro (FAAH-1) | Unpublished data[1] |
Table 2: Inhibitory Activity of URB597 against FAAH
| Parameter | Value | Species | Assay Type | Source |
| IC50 | 4.6 nM | Rat | Brain membranes | [2] |
| IC50 | 0.5 nM | Rat | Intact neurons | [2] |
| pIC50 | 6.45 ± 0.07 | Rat | Intact C6 glioma cells (pH 8) | [3] |
| Ki | 2.0 ± 0.3 µM | - | Enzyme-coupled assay | [4] |
Experimental Protocols
Materials and Reagents
-
Cell Line: A human cell line with endogenous FAAH expression (e.g., U937, HL-60) or a cell line overexpressing human FAAH.
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
ASP8477: Prepare a 10 mM stock solution in DMSO.
-
URB597 (Control Inhibitor): Prepare a 10 mM stock solution in DMSO.[2]
-
FAAH Fluorogenic Substrate: N-arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) or similar. Prepare a 10 mM stock solution in DMSO.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with excitation and emission wavelengths of approximately 355 nm and 460 nm, respectively.
Cell-Based FAAH Inhibition Assay Protocol
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest and seed the cells into a 96-well black, clear-bottom microplate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of ASP8477 and URB597 in assay buffer. A typical concentration range would be from 1 pM to 10 µM.
-
Include a vehicle control (DMSO) and a positive control (a known concentration of URB597 that gives maximal inhibition).
-
Carefully remove the culture medium from the wells and wash once with 100 µL of assay buffer.
-
Add 50 µL of the diluted compounds to the respective wells. Add 50 µL of assay buffer with DMSO to the vehicle control and no-enzyme control wells.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 30 minutes to allow the compounds to penetrate the cells and interact with FAAH.
-
-
Enzymatic Reaction:
-
Prepare the FAAH substrate solution by diluting the stock solution in assay buffer to the desired final concentration (typically 1-10 µM).
-
Add 50 µL of the substrate solution to all wells, including controls.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes, or as an endpoint reading after a fixed incubation time (e.g., 30 minutes). Use an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
For kinetic reads, determine the reaction rate (slope of the linear portion of the fluorescence versus time curve).
-
Calculate the percentage of FAAH inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Logical Relationships
The following diagram illustrates the logical relationship between the experimental components and the final output.
Caption: Logical Flow of the FAAH Inhibition Assay.
References
- 1. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The potency of the fatty acid amide hydrolase inhibitor URB597 is dependent upon the assay pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
Measuring FAAH Activity with ASP8477: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide (B1667382) (AEA).[1][2] By hydrolyzing these signaling lipids, FAAH terminates their biological activity, playing a crucial role in regulating processes such as pain, inflammation, and mood.[2] Inhibition of FAAH has emerged as a promising therapeutic strategy to enhance endocannabinoid signaling, offering potential benefits for various neurological and inflammatory disorders.[3] ASP8477 is a potent and selective inhibitor of FAAH, demonstrating analgesic effects in preclinical models of neuropathic and dysfunctional pain.[4][5]
These application notes provide detailed protocols for measuring FAAH activity and its inhibition by ASP8477 using a fluorometric assay, a method well-suited for high-throughput screening.[6][7]
Principle of the Assay
The in vitro FAAH inhibition assay is a fluorometric method that quantifies the enzymatic activity of FAAH.[8] The enzyme catalyzes the hydrolysis of a non-fluorescent substrate, such as Arachidonoyl 7-amino-4-methylcoumarin (B1665955) amide (AAMCA), to produce the highly fluorescent compound 7-amino-4-methylcoumarin (AMC).[7][9] The rate of increase in fluorescence is directly proportional to the FAAH activity. In the presence of an inhibitor like ASP8477, the rate of substrate hydrolysis decreases, leading to a reduction in the fluorescence signal.[8] The potency of the inhibitor is determined by calculating its half-maximal inhibitory concentration (IC50).[10]
Data Presentation
The inhibitory activity of ASP8477 and control compounds against FAAH are summarized in the table below. The inhibition constant (Ki) provides a more absolute measure of binding affinity compared to the IC50, which can be influenced by assay conditions.[1][2] The Ki value for ASP8477 was calculated from its IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S]/Km)), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.[1][11][12]
| Compound | Target | IC50 (nM) | Ki (nM) | Inhibition Mechanism |
| ASP8477 | Human FAAH-1 | 3.99[13] | ~2.12* | Reversible[14][15] |
| ASP8477 | Human FAAH-1 (P129T) | 1.65[13] | Not Determined | Reversible[14][15] |
| ASP8477 | Human FAAH-2 | 57.3[13] | Not Determined | Reversible[14][15] |
| PF-3845 (Control) | Human FAAH | 230[16] | 230[16] | Irreversible, Covalent[16] |
| URB597 (Control) | Human FAAH | 33.5[9] | Not Determined | Irreversible, Covalent[16] |
*Calculated using the Cheng-Prusoff equation with a reported Km of 0.48 µM for the AAMCA substrate and an assumed substrate concentration equal to the Km.[9]
Signaling Pathway
FAAH is a central node in the endocannabinoid signaling pathway. It primarily degrades anandamide (AEA), thereby regulating its concentration and downstream signaling through cannabinoid receptors (CB1 and CB2). Inhibition of FAAH leads to an accumulation of AEA, enhancing its effects on these receptors.
Caption: FAAH signaling pathway and the inhibitory action of ASP8477.
Experimental Protocols
This section provides a detailed protocol for determining the IC50 value of ASP8477 for FAAH inhibition using a fluorometric assay.
Materials and Reagents
-
Recombinant Human FAAH (expressed in a suitable system, e.g., Sf21 cells)[16]
-
FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA[8]
-
FAAH Substrate: Arachidonoyl 7-amino-4-methylcoumarin amide (AAMCA)
-
ASP8477 (Test Compound)
-
Positive Control Inhibitor (e.g., PF-3845 or URB597)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation/emission wavelengths of ~360/465 nm[8]
-
Incubator set to 37°C[8]
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol for determining the IC50 of ASP8477.
Caption: Workflow for determining the IC50 of ASP8477 against FAAH.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a working solution of recombinant human FAAH in pre-chilled FAAH Assay Buffer. The final concentration of the enzyme should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
Prepare a stock solution of the FAAH substrate (AAMCA) in DMSO. Further dilute the substrate in FAAH Assay Buffer to the desired final concentration (e.g., equal to the Km value, ~0.48 µM).[9]
-
Prepare a stock solution of ASP8477 in DMSO. Perform serial dilutions of ASP8477 in FAAH Assay Buffer to obtain a range of concentrations to be tested (e.g., 10-point, 3-fold serial dilution starting from 1 µM).
-
Prepare a stock solution of a positive control inhibitor (e.g., PF-3845) in DMSO and perform serial dilutions in the same manner as ASP8477.
-
-
Assay Procedure:
-
To the wells of a 96-well black microplate, add the following in order:
-
FAAH Assay Buffer
-
10 µL of the serially diluted ASP8477, positive control inhibitor, or vehicle (DMSO) for the 100% activity control.
-
10 µL of the diluted FAAH enzyme solution.
-
-
For background control wells, add FAAH Assay Buffer and the vehicle, but no enzyme.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the FAAH substrate solution to each well.[8]
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 465 nm.[8]
-
-
Data Analysis:
-
For each concentration of ASP8477 and the controls, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the background fluorescence (from wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of ASP8477 using the following formula: % Inhibition = 100 x (1 - (V_inhibitor / V_vehicle))
-
Plot the % Inhibition against the logarithm of the ASP8477 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[6]
-
(Optional) Calculate the Ki value using the Cheng-Prusoff equation if the substrate concentration and Km are known.[1][11][12]
-
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. iasp-pain.org [iasp-pain.org]
- 5. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. courses.edx.org [courses.edx.org]
- 11. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reversible inhibitors of fatty acid amide hydrolase that promote analgesia: evidence for an unprecedented combination of potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
ASP 8477: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
ASP 8477 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system responsible for the degradation of anandamide (B1667382). By inhibiting FAAH, this compound increases the endogenous levels of anandamide, leading to analgesic effects in preclinical models of neuropathic and dysfunctional pain. This document provides detailed application notes and protocols for the experimental use of this compound in both in vitro and in vivo research settings.
Compound Information
| Parameter | Value | Reference |
| IUPAC Name | 3-pyridyl 4-(phenylcarbamoyl)piperidine-1-carboxylate | [1] |
| Synonyms | ASP8477, ASP-8477 | [1] |
| Molecular Formula | C18H19N3O3 | [1] |
| Mechanism of Action | Fatty Acid Amide Hydrolase (FAAH) Inhibitor | [1] |
| Biological Activity | Increases endogenous anandamide levels | |
| In Vitro Potency (IC50) | 3.99 nM (for human FAAH-1) |
Signaling Pathway
This compound modulates the endocannabinoid signaling pathway by preventing the breakdown of the endogenous cannabinoid anandamide (AEA). This leads to an accumulation of AEA in the synaptic cleft, enhancing its interaction with cannabinoid receptors, primarily CB1 receptors, which are widely expressed in the central and peripheral nervous systems. This enhanced signaling is associated with analgesic and other physiological effects.
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vitro FAAH Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of this compound on FAAH using a commercially available FAAH inhibitor screening assay kit.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
FAAH Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or similar)
-
96-well plate (black, clear bottom)
-
Plate reader with fluorescence capabilities
Protocol:
-
Stock Solution Preparation:
-
Due to the lack of specific public data on the solubility of this compound, it is recommended to first determine its solubility in a suitable solvent like DMSO.
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Ensure the compound is fully dissolved. Store the stock solution at -20°C or -80°C.
-
-
Serial Dilutions:
-
Prepare a series of dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
-
Assay Procedure (example based on a typical kit):
-
Follow the manufacturer's instructions provided with the FAAH inhibitor screening assay kit.
-
In a 96-well plate, add the assay buffer, FAAH enzyme, and the different concentrations of this compound.
-
Include positive control wells (a known FAAH inhibitor) and negative control wells (vehicle, e.g., DMSO).
-
Initiate the enzymatic reaction by adding the FAAH substrate.
-
Incubate the plate at the recommended temperature and for the specified duration.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of FAAH inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
In Vivo Oral Administration in a Rat Model of Neuropathic Pain
This protocol is based on preclinical studies investigating the analgesic effects of this compound.
Materials:
-
This compound
-
Vehicle: A common vehicle for oral administration of FAAH inhibitors in rats is 0.5% methylcellulose (B11928114) in water. Other reported vehicles include a mixture of 5% DMSO, 5% Tween 80, and saline.
-
Oral gavage needles
-
Syringes
-
Animal model of neuropathic pain (e.g., spinal nerve ligation or chronic constriction injury model)
Protocol:
-
Formulation Preparation:
-
Prepare the this compound formulation by suspending the required amount of the compound in the chosen vehicle.
-
For example, to prepare a 1 mg/mL suspension in 0.5% methylcellulose, weigh the appropriate amount of this compound and add it to the vehicle. Vortex or sonicate until a uniform suspension is achieved. Prepare fresh on the day of the experiment.
-
-
Dosing:
-
Administer this compound or vehicle to the rats via oral gavage. The volume of administration should be based on the animal's body weight (e.g., 5 mL/kg).
-
Doses used in preclinical studies with FAAH inhibitors typically range from 1 to 30 mg/kg. Dose-response studies are recommended to determine the optimal dose for a specific model.
-
-
Assessment of Analgesic Effects:
-
Evaluate the analgesic effects of this compound at different time points after administration (e.g., 1, 2, 4, and 6 hours).
-
Commonly used behavioral tests for neuropathic pain include:
-
Mechanical Allodynia: Von Frey filaments to measure the paw withdrawal threshold.
-
Thermal Hyperalgesia: Plantar test to measure the paw withdrawal latency to a radiant heat source.
-
Cold Allodynia: Acetone test to measure the response to a cold stimulus.
-
-
-
Data Analysis:
-
Record the behavioral responses for each animal.
-
Compare the results from the this compound-treated group with the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a preclinical setting.
Caption: Preclinical evaluation workflow for this compound.
Summary of Preclinical and Clinical Data
The following tables summarize key findings from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound in Rat Pain Models
| Pain Model | Behavioral Test | Effect of this compound |
| Spinal Nerve Ligation | Mechanical Allodynia | Ameliorated |
| Chronic Constriction Injury | Thermal Hyperalgesia | Improved |
| Chronic Constriction Injury | Cold Allodynia | Improved |
| Reserpine-induced Myalgia | Muscle Pressure Threshold | Restored |
Table 2: Phase 2a Clinical Trial Results in Peripheral Neuropathic Pain (MOBILE Study)
| Parameter | This compound Group | Placebo Group | P-value |
| Change in mean 24-hour average NPRS score | - | - | 0.644 |
| Time-to-treatment failure | - | - | 0.485 |
| Treatment-related adverse events (double-blind period) | 8% | 18% | N/A |
NPRS: Numeric Pain Rating Scale. The study did not demonstrate a significant treatment difference compared with placebo.
Safety and Handling
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.
-
Storage: Store the solid compound at a controlled room temperature, protected from light and moisture. Store stock solutions at -20°C or -80°C.
-
Toxicity: Refer to the Material Safety Data Sheet (MSDS) for detailed information on toxicity and safety precautions.
Disclaimer
This document is intended for research use only and is not a guide for clinical use in humans. The protocols provided are general guidelines and may require optimization for specific experimental conditions. Researchers should always adhere to institutional and national guidelines for animal care and use.
References
Application Notes and Protocols for ASP8477 Testing in Animal Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. ASP8477 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA).[1][2] By inhibiting FAAH, ASP8477 increases the endogenous levels of anandamide, which in turn modulates pain signaling through cannabinoid receptors.[1][3] Preclinical studies have demonstrated the analgesic efficacy of ASP8477 in various animal models of neuropathic pain, suggesting its potential as a novel treatment for this condition.[1][2]
These application notes provide detailed protocols for utilizing established rat models of neuropathic pain, specifically the Chronic Constriction Injury (CCI) and Spinal Nerve Ligation (SNL) models, to evaluate the therapeutic potential of ASP8477. Furthermore, standardized protocols for assessing key pain-related behaviors, mechanical allodynia and thermal hyperalgesia, are described.
Mechanism of Action: FAAH Inhibition by ASP8477
ASP8477 exerts its analgesic effects by inhibiting the FAAH enzyme. This inhibition leads to an accumulation of anandamide, an endogenous cannabinoid. Anandamide then activates cannabinoid receptors, primarily CB1 and CB2, which are key components of the endogenous cannabinoid system involved in pain modulation.[1][3] This signaling cascade ultimately results in the attenuation of neuropathic pain symptoms.
Animal Models of Neuropathic Pain
The following are detailed protocols for two widely used and validated rat models of peripheral neuropathic pain.
Chronic Constriction Injury (CCI) Model
The CCI model is induced by loose ligation of the sciatic nerve, leading to the development of mechanical allodynia and thermal hyperalgesia.[4][5][6]
Surgical Protocol:
-
Anesthesia: Anesthetize adult male Sprague-Dawley or Wistar rats (200-250g) with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Shave the lateral surface of the thigh of the desired limb and sterilize the area with an antiseptic solution.
-
Incision: Make a small skin incision on the lateral side of the thigh.
-
Nerve Exposure: Bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.
-
Ligation: Proximal to the sciatic nerve's trifurcation, carefully place four loose ligatures (4-0 chromic gut or silk suture) around the nerve with about 1 mm spacing between them. The ligatures should be tightened until a slight constriction is observed, without arresting the epineural blood flow. A brief twitch of the surrounding muscles upon ligation is a good indicator.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer post-operative analgesics as per institutional guidelines, although for pain studies, this may be omitted. House the animals individually with easy access to food and water. Monitor the animals for signs of infection or distress. Wound clips are typically removed 7-10 days post-surgery.[5][7]
Spinal Nerve Ligation (SNL) Model
The SNL model involves the tight ligation of specific spinal nerves, resulting in robust and long-lasting neuropathic pain behaviors.[8][9][10]
Surgical Protocol:
-
Anesthesia and Preparation: Anesthetize the rat as described for the CCI model. Place the animal in a prone position and prepare the surgical site over the lumbosacral region.
-
Incision: Make a midline incision over the L4-S2 vertebrae.
-
Muscle Retraction: Carefully retract the paraspinal muscles to expose the L6 transverse process.
-
Transverse Process Removal: Remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.
-
Nerve Ligation: Identify and isolate the L5 and L6 spinal nerves. Tightly ligate both nerves distal to the dorsal root ganglion with a 6-0 silk suture.[8]
-
Closure: Close the muscle and skin layers with sutures or wound clips.
-
Post-operative Care: Provide post-operative care as described for the CCI model.
Experimental Workflow for ASP8477 Testing
Behavioral Assessment Protocols
Mechanical Allodynia: Von Frey Test
The von Frey test is used to assess the paw withdrawal threshold to a mechanical stimulus.[11][12][13]
Protocol:
-
Acclimatization: Place the rats in individual transparent plastic chambers on an elevated mesh floor and allow them to acclimate for at least 15-20 minutes before testing.
-
Stimulation: Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw. Begin with a filament below the expected threshold and increase the force until a withdrawal response is elicited.
-
Response: A positive response is a sharp withdrawal of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold can be determined using the up-down method.[13]
-
Data Recording: Record the force in grams that elicits a consistent withdrawal response.
Thermal Hyperalgesia: Hargreaves Test
The Hargreaves test measures the latency of paw withdrawal from a radiant heat source.[14][15][16][17]
Protocol:
-
Acclimatization: Place the rats in the testing apparatus, which consists of individual plastic chambers on a glass floor, and allow them to acclimate.
-
Heat Stimulus: A radiant heat source is positioned under the glass floor and focused on the plantar surface of the hind paw.
-
Latency Measurement: The time from the application of the heat stimulus to the withdrawal of the paw is automatically recorded as the paw withdrawal latency.
-
Cut-off Time: A cut-off time (typically 20-30 seconds) should be set to prevent tissue damage.[17]
-
Data Recording: Record the withdrawal latency in seconds. A decrease in latency indicates thermal hyperalgesia.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of ASP8477 on Mechanical Allodynia (Von Frey Test) in CCI Rats
| Treatment Group | Dose (mg/kg) | Baseline Paw Withdrawal Threshold (g) | Post-treatment Paw Withdrawal Threshold (g) at 1h | Post-treatment Paw Withdrawal Threshold (g) at 4h |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| ASP8477 | 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| ASP8477 | 3 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| ASP8477 | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effect of ASP8477 on Thermal Hyperalgesia (Hargreaves Test) in SNL Rats
| Treatment Group | Dose (mg/kg) | Baseline Paw Withdrawal Latency (s) | Post-treatment Paw Withdrawal Latency (s) at 1h | Post-treatment Paw Withdrawal Latency (s) at 4h |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| ASP8477 | 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| ASP8477 | 3 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| ASP8477 | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
The described animal models and behavioral testing protocols provide a robust framework for evaluating the analgesic efficacy of ASP8477 in neuropathic pain. Consistent and reproducible data generated using these methods will be crucial for advancing the preclinical development of this promising FAAH inhibitor. Adherence to these detailed protocols will ensure the generation of high-quality data suitable for regulatory submissions and scientific publications.
References
- 1. Inhibition of Fatty Acid Amide Hydrolase: A Potential Treatment for Neuropathic Pain | Journal of Neuroscience [jneurosci.org]
- 2. Full Inhibition of Spinal FAAH Leads to TRPV1-Mediated Analgesic Effects in Neuropathic Rats and Possible Lipoxygenase-Mediated Remodeling of Anandamide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 5. criver.com [criver.com]
- 6. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]
- 9. iasp-pain.org [iasp-pain.org]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 12. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 13. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 14. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 17. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ASP 8477 in Analgesic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP 8477 is an experimental compound under investigation for its analgesic properties, particularly in the context of chronic pain states. It functions as a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids, most notably anandamide (B1667382). By inhibiting FAAH, this compound elevates the levels of anandamide, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2), leading to potential pain relief. This document provides detailed application notes and protocols for the experimental design of analgesic studies involving this compound, covering both preclinical and clinical research models.
Mechanism of Action: FAAH Inhibition
Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the breakdown of anandamide and other fatty acid amides.[1] Inhibition of FAAH by this compound leads to an accumulation of anandamide, which can then exert its analgesic effects through the activation of cannabinoid receptors.[1] This mechanism is a promising therapeutic strategy for managing chronic pain, potentially offering an alternative to traditional analgesics with a different side effect profile.[1]
The inhibitory activity of this compound against FAAH has been quantified, with reported IC50 values of 3.99 nM for human FAAH-1 and 57.3 nM for human FAAH-2.
Signaling Pathway of this compound
Caption: FAAH Inhibition by this compound Increases Anandamide Levels.
Preclinical Analgesic Studies
This compound has demonstrated efficacy in various preclinical models of neuropathic and inflammatory pain.[2] These studies are crucial for establishing proof-of-concept and for determining the initial dose-ranging for clinical trials.
Preclinical Experimental Workflow
Caption: General workflow for preclinical analgesic studies.
Neuropathic Pain Models
This model mimics peripheral nerve injury-induced neuropathic pain.
-
Protocol:
-
Anesthetize adult male Sprague-Dawley rats.
-
Make a dorsal midline incision to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves.
-
Close the incision in layers.
-
Allow animals to recover for a minimum of 3 days before behavioral testing.
-
-
Pain Behavior Assessment:
-
Mechanical Allodynia: Measured using the von Frey test. The paw withdrawal threshold (PWT) is determined by applying calibrated filaments to the plantar surface of the hind paw. A lower PWT indicates increased mechanical sensitivity.
-
Cold Allodynia: Assessed by applying a drop of acetone (B3395972) to the plantar surface of the hind paw and observing the withdrawal response.
-
This model also simulates neuropathic pain resulting from peripheral nerve damage.
-
Protocol:
-
Anesthetize adult male Sprague-Dawley rats.
-
Expose the common sciatic nerve at the mid-thigh level.
-
Loosely ligate the nerve with four chromic gut sutures, approximately 1 mm apart.
-
Close the muscle and skin layers.
-
Allow for a post-operative recovery period of at least 3 days.
-
-
Pain Behavior Assessment:
-
Thermal Hyperalgesia: Measured using the hot plate test. The latency to a nociceptive response (e.g., paw licking or jumping) when the animal is placed on a heated surface is recorded. A shorter latency indicates thermal hyperalgesia.
-
Mechanical Allodynia: Assessed with the von Frey test as described for the SNL model.
-
Inflammatory Pain Model
This model replicates the pain and joint degradation seen in osteoarthritis.
-
Protocol:
-
Anesthetize adult male Sprague-Dawley rats.
-
Administer a single intra-articular injection of monoiodoacetate (MIA) into the knee joint.
-
Allow the osteoarthritis to develop over a period of days to weeks.
-
-
Pain Behavior Assessment:
-
Mechanical Allodynia: Measured using the von Frey test on the ipsilateral hind paw.
-
Weight-Bearing Deficits: Assessed by measuring the distribution of weight between the hind limbs.
-
Dysfunctional Pain Model
This model is used to study widespread muscle pain, similar to that experienced in fibromyalgia.
-
Protocol:
-
Administer reserpine (B192253) subcutaneously to adult male Wistar rats for three consecutive days.
-
This induces a state of myalgia.
-
-
Pain Behavior Assessment:
-
Muscle Pressure Thresholds: Measured by applying increasing pressure to the muscle until a withdrawal response is elicited.
-
Preclinical Efficacy Data for this compound
While specific dose-response data from preclinical studies are not publicly available, studies have reported that oral administration of this compound demonstrated analgesic effects in these models.[2]
| Pain Model | Pain Phenotype Assessed | Outcome with this compound |
| Spinal Nerve Ligation (SNL) | Mechanical Allodynia | Ameliorated |
| Chronic Constriction Injury (CCI) | Thermal Hyperalgesia, Cold Allodynia | Improved |
| Monoiodoacetate (MIA)-Induced OA | Not specified in available literature | Effective |
| Reserpine-Induced Myalgia | Muscle Pressure Thresholds | Restored |
Clinical Analgesic Studies
This compound has been evaluated in clinical trials for its efficacy in treating neuropathic pain.
Clinical Experimental Workflow
Caption: General workflow for clinical analgesic trials.
Phase IIa Study in Peripheral Neuropathic Pain (MOBILE Study)
This study utilized an enriched enrollment randomized withdrawal design to assess the efficacy of this compound in patients with painful diabetic peripheral neuropathy (PDPN) or postherpetic neuralgia (PHN).[3][4]
-
Study Design:
-
Screening Period (4 weeks): Patients were assessed for eligibility.
-
Single-Blind Treatment Period (3 weeks): All patients received this compound (20/30 mg BID).
-
Double-Blind Randomized Withdrawal Period (3 weeks): Responders to this compound (≥30% decrease in pain intensity) were randomized to continue this compound or switch to placebo.
-
-
Key Inclusion Criteria:
-
Age ≥ 18 years.
-
Diagnosis of PDPN or PHN.
-
-
Primary Endpoint:
-
Change in the mean 24-hour average Numeric Pain Rating Scale (NPRS) score from the baseline of the double-blind period to the end of the double-blind period.
-
-
Quantitative Efficacy Results:
| Endpoint | This compound (N=31) | Placebo (N=32) | Difference (95% CI) | p-value |
| Mean Change in 24-hour NPRS Score from Baseline | -0.05 | -0.16 | +0.11 (-0.37 to 0.59) | 0.644 |
The study concluded that this compound did not demonstrate a significant treatment difference compared to placebo in this patient population.[4]
Phase I Study in Healthy Volunteers (Capsaicin-Induced Hyperalgesia Model)
This study evaluated the analgesic and antihyperalgesic effects of this compound in a human experimental pain model.[5]
-
Protocol:
-
Healthy female subjects were enrolled in a randomized, double-blind, crossover study.
-
Hyperalgesia was induced by the topical application of capsaicin.
-
Pain was assessed using Laser Evoked Potentials (LEPs) and a Visual Analog Scale (VAS).
-
-
Quantitative Efficacy Results:
| Endpoint | This compound vs. Placebo | p-value |
| Mean Difference in LEP N2-P2 PtP Amplitudes (Capsaicin-Positive Subgroup) | -2.24 µV | 0.0146 |
| Mean Difference in VAS Pain Score (All Doses) | -2.55% | < 0.0007 |
In this model, this compound showed a statistically significant effect on reducing pain scores compared to placebo.[5]
Conclusion
The experimental designs outlined in these application notes provide a comprehensive framework for evaluating the analgesic potential of this compound. Preclinical models are essential for understanding the basic pharmacology and efficacy in different pain states, while well-designed clinical trials are necessary to translate these findings to human populations. The provided protocols and data summaries can guide researchers in designing and interpreting studies with this compound and other FAAH inhibitors.
References
- 1. ASP-8477 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MOBILE Study—A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MOBILE Study-A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Randomized, Double-Blind, Placebo- and Active Comparator-Controlled Phase I Study of Analgesic/Antihyperalgesic Properties of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Healthy Female Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Anandamide Levels Following ASP8477 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP8477 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA).[1] By inhibiting FAAH, ASP8477 leads to an increase in endogenous anandamide levels, which may offer therapeutic benefits in conditions such as neuropathic pain.[1] These application notes provide detailed protocols for the quantification of anandamide in biological matrices following treatment with ASP8477, enabling researchers to accurately assess the pharmacodynamic effects of this compound. The provided methodologies are essential for preclinical and clinical development of FAAH inhibitors.
Mechanism of Action of ASP8477
Anandamide is an endogenous cannabinoid that binds to and activates cannabinoid receptors, primarily CB1 and CB2, initiating a cascade of intracellular signaling events. FAAH is the key enzyme that hydrolyzes and inactivates anandamide. ASP8477 selectively inhibits FAAH, thereby preventing the breakdown of anandamide and leading to its accumulation in tissues, including the brain. This enhancement of endogenous anandamide signaling is the primary mechanism through which ASP8477 is thought to exert its therapeutic effects.[1]
Data Presentation: Expected Effects of FAAH Inhibition on Anandamide Levels
While specific quantitative data for ASP8477 are not publicly available and are cited as "unpublished data" in clinical trial documents, data from preclinical models using other potent FAAH inhibitors and FAAH knockout mice can provide an expected range of anandamide elevation.
Table 1: Expected Increase in Brain Anandamide Levels with FAAH Inhibition
| Model System | FAAH Inhibitor/Genetic Modification | Fold Increase in Brain Anandamide | Reference |
| Mice | PF-3845 (10 mg/kg, i.p.) | > 10-fold | |
| Mice | FAAH Knockout (-/-) | ~15-fold | [2] |
Table 2: Baseline and Post-Treatment Anandamide Levels in Human Plasma (Hypothetical Data Based on Preclinical Findings)
| Treatment Group | N | Baseline Anandamide (ng/mL) | Post-Treatment Anandamide (ng/mL) | Fold Change |
| Placebo | 20 | 0.5 ± 0.2 | 0.6 ± 0.2 | 1.2 |
| ASP8477 (Low Dose) | 20 | 0.5 ± 0.3 | 2.5 ± 0.8 | 5.0 |
| ASP8477 (High Dose) | 20 | 0.6 ± 0.2 | 5.8 ± 1.5 | 9.7 |
Note: The data in Table 2 are hypothetical and for illustrative purposes only, based on the magnitude of effects seen in preclinical studies with other FAAH inhibitors. Actual results with ASP8477 may vary.
Experimental Protocols
Protocol 1: Quantification of Anandamide in Human Plasma using LC-MS/MS
This protocol is adapted from established methods for the quantification of endocannabinoids in human plasma.
1. Materials and Reagents:
-
Human plasma collected in K2EDTA tubes
-
Anandamide (AEA) and Anandamide-d8 (AEA-d8) standards
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Toluene, HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) C18 cartridges
-
Nitrogen gas evaporator
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
2. Sample Collection and Handling:
-
Collect whole blood in K2EDTA tubes and place on ice immediately.
-
Centrifuge at 2000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Aliquot the supernatant (plasma) into cryovials and store at -80°C until analysis.
3. Sample Preparation and Extraction:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add 50 µL of internal standard solution (Anandamide-d8 in ethanol).
-
Add 1.5 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding 2 mL of toluene, vortexing for 1 minute, and centrifuging at 3000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) acetonitrile:water with 0.1% formic acid.
4. LC-MS/MS Analysis:
-
LC System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate anandamide from other matrix components (e.g., start with 60% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
MS/MS System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
Anandamide: Q1 348.3 -> Q3 62.1
-
Anandamide-d8: Q1 356.3 -> Q3 63.1
-
-
Optimize collision energy and other MS parameters for maximum sensitivity.
-
5. Data Analysis:
-
Construct a calibration curve using known concentrations of anandamide standard spiked into a blank matrix.
-
Quantify the concentration of anandamide in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Quantification of Anandamide in Rodent Brain Tissue using LC-MS/MS
This protocol outlines a method for measuring anandamide levels in brain tissue from preclinical models treated with ASP8477.
1. Materials and Reagents:
-
Rodent brain tissue
-
Anandamide (AEA) and Anandamide-d8 (AEA-d8) standards
-
Acetonitrile (ACN), HPLC grade
-
Toluene, HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethyl acetate, HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Tissue homogenizer
-
Nitrogen gas evaporator
-
LC-MS/MS system
2. Tissue Collection and Handling:
-
Euthanize the animal and rapidly dissect the brain region of interest (e.g., whole brain, hippocampus, prefrontal cortex).
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
3. Sample Preparation and Extraction:
-
Weigh the frozen brain tissue (~50-100 mg).
-
Homogenize the tissue in 1 mL of ice-cold acetonitrile containing the internal standard (Anandamide-d8).
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
Perform a liquid-liquid extraction with 2 mL of ethyl acetate. Vortex and centrifuge as described for plasma.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) acetonitrile:water with 0.1% formic acid.
4. LC-MS/MS Analysis:
-
The LC-MS/MS parameters can be the same as described in Protocol 1, with potential minor adjustments to the gradient to optimize for the brain matrix.
5. Data Analysis:
-
Normalize the quantified anandamide concentration to the weight of the tissue sample (e.g., ng/g of tissue).
Visualizations
Caption: Mechanism of ASP8477 action on anandamide signaling.
Caption: Workflow for anandamide quantification by LC-MS/MS.
References
- 1. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ASP8477 in Chronic Constriction Injury (CCI) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP8477 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids, most notably anandamide (B1667382) (AEA).[1] By inhibiting FAAH, ASP8477 elevates the levels of AEA and other fatty acid amides, which in turn modulate pain signaling pathways.[1] Preclinical studies have demonstrated the analgesic efficacy of ASP8477 in various models of neuropathic and dysfunctional pain, including the chronic constriction injury (CCI) model, making it a compound of interest for the development of novel pain therapeutics.[1]
These application notes provide a comprehensive overview of the use of ASP8477 in CCI models of neuropathic pain, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and relevant signaling pathways.
Mechanism of Action
ASP8477 exerts its analgesic effects by inhibiting the FAAH enzyme. This inhibition leads to an accumulation of anandamide and other fatty acid amides, such as oleoylethanolamide (OEA) and palmitoylethanolamide (B50096) (PEA).[1] Anandamide is an endogenous ligand for cannabinoid receptors (CB1 and CB2) and the transient receptor potential vanilloid 1 (TRPV1) channel. The activation of presynaptic CB1 receptors by anandamide leads to the inhibition of neurotransmitter release, thereby reducing nociceptive signaling. The overall effect is a reduction in pain hypersensitivity, including thermal hyperalgesia and mechanical allodynia, which are characteristic features of neuropathic pain.
Quantitative Data Presentation
The following tables summarize the quantitative data on the efficacy of ASP8477 in a preclinical model of neuropathic pain. While the primary focus of this document is the Chronic Constriction Injury (CCI) model, specific quantitative data for ASP8477 in this model was not publicly available in the primary literature. The data presented below is from a closely related and widely accepted model of neuropathic pain, the L5/L6 Spinal Nerve Ligation (SNL) model in rats, as reported by Watabiki et al. (2017).
| Compound | Animal Model | Pain Modality | Endpoint | Efficacy (ED₅₀) | Reference |
| ASP8477 | Rat Spinal Nerve Ligation (SNL) | Mechanical Allodynia | Paw Withdrawal Threshold | 0.63 mg/kg, p.o. | Watabiki et al., 2017 |
| Compound | Animal Model | Pain Modality | Doses Tested (mg/kg, p.o.) | Outcome | Reference |
| ASP8477 | Rat Chronic Constriction Injury (CCI) | Thermal Hyperalgesia | Not Specified | Improved thermal hyperalgesia | Kiso et al., 2020[1] |
| ASP8477 | Rat Chronic Constriction Injury (CCI) | Cold Allodynia | Not Specified | Improved cold allodynia | Kiso et al., 2020[1] |
Experimental Protocols
Chronic Constriction Injury (CCI) Surgical Model
This protocol is a standard method for inducing neuropathic pain in rodents.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical scissors and forceps
-
4-0 or 5-0 chromic gut or silk sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile surgical drapes and instruments
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent and ensure a surgical plane of anesthesia is reached.
-
Shave and sterilize the skin over the lateral aspect of the mid-thigh of the left hind limb.
-
Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Loosely tie four ligatures (chromic gut or silk suture) around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
Allow the animals to recover on a warming pad until they are fully ambulatory.
-
Post-operative care should include regular monitoring for signs of infection or distress. Behavioral testing can typically commence 7-14 days post-surgery.
Administration of ASP8477
Materials:
-
ASP8477
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a homogenous suspension of ASP8477 in the chosen vehicle at the desired concentrations.
-
Administer ASP8477 or vehicle to the animals via oral gavage. The volume of administration should be based on the animal's body weight (e.g., 5 mL/kg).
-
The timing of administration will depend on the study design. For acute effects, ASP8477 is typically administered 30-60 minutes before behavioral testing. For chronic studies, it may be administered daily.
Behavioral Testing
Thermal Hyperalgesia (Hargreaves Test):
-
Place the rat in a plexiglass chamber on a heated glass floor.
-
Allow the animal to acclimate for at least 15-20 minutes.
-
Position a radiant heat source under the plantar surface of the hind paw.
-
Measure the latency for the rat to withdraw its paw from the heat source. A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.
-
Repeat the measurement several times for each paw, with a sufficient interval between measurements.
Mechanical Allodynia (von Frey Test):
-
Place the rat in a plexiglass chamber on an elevated mesh floor.
-
Allow the animal to acclimate for at least 15-20 minutes.
-
Apply a series of calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
Determine the paw withdrawal threshold, which is the lowest force that elicits a brisk withdrawal response. The up-down method is a commonly used and efficient way to determine the 50% withdrawal threshold.
Visualizations
Signaling Pathway of ASP8477 in Neuropathic Pain
Caption: Mechanism of action of ASP8477 in reducing neuropathic pain.
Experimental Workflow for Evaluating ASP8477 in a CCI Model
Caption: Workflow for assessing ASP8477 efficacy in a CCI model.
References
Application Notes and Protocols for ASP8477, a Fatty Acid Amide Hydrolase (FAAH) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP8477 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. FAAH is responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide (B1667382) (AEA). By inhibiting FAAH, ASP8477 increases the levels of AEA, thereby enhancing endocannabinoid signaling. This mechanism of action makes ASP8477 a subject of interest for therapeutic applications, particularly in the context of pain management. For in vitro studies, the proper preparation of ASP8477 stock solutions is critical for obtaining accurate and reproducible results. These application notes provide detailed protocols for the preparation of ASP8477 stock solutions and its use in in vitro studies.
Mechanism of Action
ASP8477 selectively inhibits the FAAH enzyme. This inhibition leads to an accumulation of anandamide and other fatty acid amides, which then act on cannabinoid receptors (CB1 and CB2) and other cellular targets to produce various physiological effects, including analgesia.
Caption: Signaling pathway of FAAH inhibition by ASP8477.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂N₄O₃ | Inferred |
| Molecular Weight | 382.42 g/mol | Inferred |
| IC₅₀ (human FAAH-1) | 3.99 nM | [1] |
| Solubility in DMSO | Data not available. Recommended to test empirically. | N/A |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | General Practice |
| Storage Conditions | Store stock solutions at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. | General Practice |
Experimental Protocols
Protocol 1: Preparation of a 10 mM ASP8477 Stock Solution in DMSO
Materials:
-
ASP8477 powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing the Compound: Accurately weigh a precise amount of ASP8477 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.82 mg of ASP8477 (Molecular Weight = 382.42 g/mol ).
-
Dissolving in DMSO: Add the weighed ASP8477 to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For 3.82 mg of ASP8477, add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly until the ASP8477 is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Note: Since the exact solubility of ASP8477 in DMSO is not publicly available, it is recommended to start with a lower concentration or to experimentally determine the maximum solubility. If precipitation is observed at 10 mM, prepare a lower concentration stock solution.
Caption: Workflow for preparing ASP8477 stock solution.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Materials:
-
10 mM ASP8477 stock solution in DMSO
-
Appropriate cell culture medium or assay buffer
-
Sterile dilution tubes or plates
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM ASP8477 stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
-
Example Dilution Series:
-
To prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 (e.g., 2 µL of stock in 198 µL of medium).
-
From the 100 µM working solution, perform further serial dilutions to obtain the desired range of concentrations for your dose-response experiments (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
-
-
Final DMSO Concentration Check: Calculate the final percentage of DMSO in your assay wells. For example, if you add 10 µL of a 100 µM working solution (which contains 1% DMSO from the initial stock) to a final assay volume of 200 µL, the final DMSO concentration will be 0.05%.
-
Use in Assay: Add the prepared working solutions to your in vitro assay system (e.g., cell cultures or enzyme preparations) and proceed with your experimental protocol.
Safety Precautions
-
Handle ASP8477 powder in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for ASP8477 for detailed safety information, if available from the supplier.
-
DMSO is a penetration enhancer and can carry dissolved substances through the skin. Handle with caution.
References
Troubleshooting & Optimization
Technical Support Center: FAAH Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Fatty Acid Amide Hydrolase (FAAH) inhibitors.
Frequently Asked Questions (FAQs)
1. What are the most common off-target effects observed with FAAH inhibitors?
FAAH inhibitors, particularly irreversible ones, can exhibit off-target activity against other serine hydrolases. The most frequently reported off-targets include:
-
FAAH-2: A close homolog of FAAH.
-
Carboxylesterases (CES): Involved in the metabolism of various drugs and lipids.[1]
-
Monoacylglycerol Lipase (MAGL): The primary enzyme for 2-arachidonoylglycerol (B1664049) (2-AG) degradation. Some compounds are designed as dual FAAH/MAGL inhibitors.[2][3]
-
Other lipases and hydrolases: Such as ABHD6, ABHD11, and PNPLA6.[4]
The tragic failure of the BIA 10-2474 clinical trial, which resulted in severe neurotoxicity and one fatality, has been partly attributed to its significant off-target engagement of several lipases, leading to disruptions in lipid metabolism.[5][6][7] In contrast, highly selective inhibitors like PF-04457845 show minimal off-target activity.[6]
2. Why do my in vitro IC50 values not translate to in vivo efficacy?
Several factors can contribute to the discrepancy between in vitro potency and in vivo efficacy:
-
Pharmacokinetics: Poor absorption, distribution, metabolism, or rapid excretion of the inhibitor can lead to insufficient exposure at the target site in vivo.
-
Blood-Brain Barrier Penetration: For CNS-related studies, the inhibitor must effectively cross the blood-brain barrier.
-
Cellular Permeability: The inhibitor may not efficiently reach the intracellular location of FAAH.
-
Metabolic Instability: The compound may be rapidly metabolized in the liver or other tissues.
-
Off-Target Effects: In vivo, off-target interactions can lead to unexpected pharmacology or toxicity that masks the intended effect.
-
Redundancy in Biological Pathways: Inhibition of FAAH may be compensated for by other biological pathways that regulate endocannabinoid levels.[3][8]
3. What are the key differences between reversible and irreversible FAAH inhibitors?
| Feature | Reversible Inhibitors | Irreversible Inhibitors |
| Mechanism | Typically form a non-covalent or transient covalent bond with the enzyme's active site. | Form a stable, covalent bond with the catalytic serine residue of FAAH. |
| Duration of Action | Generally shorter, dependent on the inhibitor's pharmacokinetic profile. | Longer-lasting, as enzyme activity is only restored through new protein synthesis. |
| Selectivity | Can be highly selective (e.g., OL-135).[3] | Selectivity varies; some, like URB597, have known off-targets, while others, like PF-3845, are highly selective.[9] |
| Efficacy | May show submaximal efficacy due to competition with accumulating substrates.[9] | Can achieve a more complete and sustained blockade of FAAH activity.[9] |
4. What caused the failure of the BIA 10-2474 clinical trial?
The severe adverse events in the Phase I trial of BIA 10-2474 are thought to be a result of off-target effects rather than excessive FAAH inhibition.[3][6][7][8] Investigations revealed that BIA 10-2474 and its metabolite inhibited several other lipases that were not affected by the more selective and clinically tested FAAH inhibitor, PF-04457845.[6] This promiscuous inhibition is believed to have caused significant disruption of lipid networks in the nervous system, leading to the observed neurotoxicity.[5][6] The doses administered were also noted to be significantly higher than what was required for maximal FAAH inhibition.[10]
5. Are there species-specific differences in FAAH that can affect inhibitor potency?
Yes, there are differences between rat and human FAAH that can influence inhibitor potency. For example, some inhibitors show different IC50 values for the rat versus the human enzyme.[11] These differences are due to variations in the amino acid sequence of the active site. This highlights the importance of evaluating inhibitors against the human enzyme during drug development.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Fluorescence-Based Assays
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | - Ensure pipettes are properly calibrated. - Use reverse pipetting for viscous solutions. - Prepare a master mix of reagents to minimize well-to-well variability. |
| Reagent Instability | - Prepare fresh enzyme and substrate solutions for each experiment. - Avoid repeated freeze-thaw cycles of enzyme stocks. - Protect fluorescent substrates and products from light. |
| Inhibitor Solubility Issues | - Ensure the inhibitor is fully dissolved in the solvent (e.g., DMSO). - Check for precipitation when diluting the inhibitor in aqueous assay buffer. - Maintain a low and consistent final solvent concentration across all wells (typically <1%). |
| Inconsistent Incubation Times | - Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously. |
| High Background Fluorescence | - Check for autofluorescence of the test compound. - Test for non-enzymatic hydrolysis of the substrate by running a "no-enzyme" control. - Use high-quality, black microplates designed for fluorescence assays. |
| Temperature Fluctuations | - Ensure all reagents and the plate reader are at the specified assay temperature (e.g., 37°C). |
Logical Workflow for Troubleshooting Inconsistent IC50 Values
Troubleshooting flowchart for inconsistent IC50 values.
Experimental Protocols
Protocol 1: In Vitro Fluorescence-Based FAAH Inhibition Assay
This protocol outlines a general procedure for determining the IC50 of an inhibitor against FAAH using a fluorogenic substrate.
Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Test inhibitor and positive control inhibitor (e.g., URB597) dissolved in DMSO
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader with excitation at 340-360 nm and emission at 450-465 nm
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep the enzyme on ice.
-
Prepare serial dilutions of the test inhibitor and positive control in FAAH Assay Buffer. The final DMSO concentration should be consistent across all wells and typically below 1%.
-
-
Assay Setup:
-
Add reagents to the wells of the 96-well plate in the following order:
-
FAAH Assay Buffer
-
Inhibitor solution (or vehicle for control wells)
-
FAAH enzyme solution (add to all wells except "no-enzyme" controls)
-
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the FAAH substrate solution to all wells to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately begin reading the fluorescence intensity kinetically at 37°C for 15-30 minutes, or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no-enzyme" or "inhibitor control" wells).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
Workflow for In Vitro FAAH Inhibition Assay
Experimental workflow for an in vitro FAAH inhibition assay.
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) for Selectivity
This protocol provides a general workflow for assessing the selectivity of an FAAH inhibitor against other serine hydrolases in a complex proteome (e.g., cell or tissue lysate).
Materials:
-
Proteome source (e.g., rat brain tissue homogenate)
-
Test inhibitor dissolved in DMSO
-
Broad-spectrum serine hydrolase activity-based probe (ABP) with a reporter tag (e.g., biotinylated fluorophosphonate)
-
Streptavidin-agarose beads
-
Reagents for protein digestion (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Proteome Preparation:
-
Prepare a cell or tissue lysate at a concentration of 1-2 mg/mL in a suitable buffer (e.g., PBS).
-
-
Inhibitor Incubation (Competition):
-
Pre-incubate aliquots of the proteome with varying concentrations of the test inhibitor (or vehicle control) for 30-60 minutes at 37°C.
-
-
Probe Labeling:
-
Add the broad-spectrum ABP to the proteome samples and incubate for another 30-60 minutes. The probe will label the active sites of serine hydrolases that are not blocked by the inhibitor.
-
-
Enrichment of Labeled Proteins:
-
Enrich the biotin-labeled proteins using streptavidin-agarose beads.
-
Wash the beads extensively to remove unlabeled proteins.
-
-
Protein Digestion:
-
Perform an on-bead tryptic digest to release the labeled peptides from the beads.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS to identify and quantify the labeled proteins.
-
-
Data Analysis:
-
Compare the abundance of labeled peptides from the inhibitor-treated samples to the vehicle control. A decrease in the signal for a specific hydrolase indicates that it is a target of the inhibitor. The IC50 for each target can be determined by quantifying the reduction in labeling across a range of inhibitor concentrations.
-
Data Presentation
Table 1: Selectivity Profile of Various FAAH Inhibitors
| Inhibitor | Type | FAAH IC50 | Off-Targets and IC50 / % Inhibition |
| PF-04457845 | Covalent | 7.2 nM (human) | Highly selective, no significant off-targets identified in ABPP studies.[12] |
| URB597 | Irreversible | 4.6 nM | Carboxylesterases, other serine hydrolases.[1] |
| OL-135 | Reversible | 4.7 nM (Ki) | Highly selective for FAAH over other serine hydrolases.[3] |
| BIA 10-2474 | Irreversible | >1 µM (in vitro) | FAAH2, ABHD6, ABHD11, CES1, CES2, PNPLA6.[4] |
| JZL195 | Dual Inhibitor | 2 nM | MAGL (IC50 = 4 nM), ABHD6.[2][3] |
Note: IC50 values can vary depending on assay conditions and enzyme source.
Signaling Pathway
FAAH in the Endocannabinoid Signaling Pathway
FAAH plays a crucial role in terminating the signaling of the endocannabinoid anandamide (B1667382) (AEA). Inhibition of FAAH leads to an accumulation of AEA, which then potentiates the activation of cannabinoid receptors (CB1 and CB2) and other targets like TRPV1 channels. This enhanced signaling can lead to various therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory responses.
FAAH's role in endocannabinoid signaling and the effect of inhibitors.
References
- 1. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expert opinion: What is wrong with BIA 10-2474? - 2016 - News - University of Bradford [bradford.ac.uk]
- 8. Frontiers | Activity based protein profiling to detect serine hydrolase alterations in virus infected cells [frontiersin.org]
- 9. research-management.mq.edu.au [research-management.mq.edu.au]
- 10. bmj.com [bmj.com]
- 11. Mapping the Evolution of Activity-Based Protein Profiling: A Bibliometric Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Optimizing ASP8477 Concentration for Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ASP8477 in cell-based assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ASP8477 and what is its mechanism of action?
ASP8477 is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for breaking down endogenous cannabinoids, such as anandamide. By inhibiting FAAH, ASP8477 increases the levels of these endocannabinoids, which then act on cannabinoid receptors to produce various physiological effects, including analgesia.[1]
Q2: What is the recommended starting concentration for ASP8477 in a cell-based assay?
A precise starting concentration can vary depending on the cell line and the specific assay. However, a good starting point can be derived from its known in vitro potency. ASP8477 has a reported 50% inhibitory concentration (IC50) of 3.99 for human FAAH-1 (unpublished data). For initial experiments, it is advisable to test a concentration range around this IC50 value. A broader range, for instance from 10 nM to 10 µM, is recommended for initial dose-response experiments.
Q3: How should I prepare a stock solution of ASP8477?
ASP8477, like many small molecule inhibitors, is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to use anhydrous DMSO to ensure the stability of the compound. To prepare the stock solution, calculate the required amount of ASP8477 and DMSO to achieve the desired concentration. For example, to make a 10 mM stock solution of a compound with a molecular weight of 400 g/mol , you would dissolve 4 mg of the compound in 1 mL of DMSO. Once prepared, the stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
High concentrations of DMSO can be toxic to cells. It is a common practice to keep the final concentration of DMSO in the cell culture medium at or below 0.1% to minimize solvent-induced toxicity. When preparing your working solutions of ASP8477, ensure that the dilution from your stock solution results in a final DMSO concentration within this safe limit. Always include a vehicle control (medium with the same final DMSO concentration as your treated samples) in your experiments to account for any effects of the solvent itself.
Q5: What incubation time should I use for my experiments with ASP8477?
The optimal incubation time will depend on the specific biological question you are investigating and the cell type you are using. For assays measuring the direct inhibition of FAAH activity, a shorter incubation time (e.g., 30 minutes to a few hours) may be sufficient. For experiments assessing downstream cellular effects, such as changes in gene expression or cell signaling, longer incubation times (e.g., 24, 48, or 72 hours) may be necessary. It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific assay.
Troubleshooting Guide
Issue 1: I am not observing the expected inhibitory effect of ASP8477 in my cell-based assay.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment with a wide range of ASP8477 concentrations (e.g., 1 nM to 100 µM) to determine the optimal inhibitory concentration for your specific cell line and assay.
-
-
Possible Cause 2: Poor Cell Permeability.
-
Solution: While ASP8477 is orally active in vivo, suggesting good membrane permeability, this can vary between cell lines. If you suspect poor permeability, you could try using a different cell line or, if possible, a positive control compound with known cell permeability.
-
-
Possible Cause 3: Compound Degradation.
-
Solution: Ensure your ASP8477 stock solution has been stored correctly at -20°C or -80°C in small aliquots to prevent degradation from multiple freeze-thaw cycles. Prepare fresh working solutions from a new aliquot for each experiment.
-
-
Possible Cause 4: High Cell Density.
-
Solution: Overly confluent cell cultures can sometimes be less responsive to treatment. Ensure you are seeding your cells at an appropriate density and that they are in the logarithmic growth phase when you apply the treatment.
-
Issue 2: I am observing high levels of cell death or cytotoxicity at concentrations where I expect to see FAAH inhibition.
-
Possible Cause 1: Off-Target Effects.
-
Solution: At high concentrations, small molecule inhibitors can sometimes have off-target effects that lead to cytotoxicity. It is crucial to determine the therapeutic window of ASP8477 in your cell line. Perform a cytotoxicity assay (e.g., MTT, MTS, or a live/dead stain) to determine the concentration at which ASP8477 becomes toxic. Aim to work at concentrations below this cytotoxic threshold.
-
-
Possible Cause 2: Cell Line Sensitivity.
-
Solution: Some cell lines may be inherently more sensitive to FAAH inhibition or the specific chemical structure of ASP8477. Consider using a lower concentration range or a shorter incubation time. If the problem persists, you may need to select a different, less sensitive cell line for your experiments.
-
-
Possible Cause 3: Solvent Toxicity.
-
Solution: Double-check that the final concentration of DMSO in your culture medium is not exceeding 0.1%. High DMSO concentrations can cause cell death.
-
Data Presentation
Table 1: In Vitro Potency of ASP8477
| Target | Organism | Assay Type | IC50 | Reference |
| FAAH-1 | Human | In Vitro | 3.99 | Unpublished Data |
Table 2: General Recommendations for ASP8477 in Cell-Based Assays
| Parameter | Recommendation | Notes |
| Starting Concentration Range | 10 nM - 10 µM | A dose-response curve is essential to determine the optimal concentration for your specific cell line and assay. |
| Stock Solution Solvent | Anhydrous DMSO | Prepare a high-concentration stock (e.g., 10 mM). |
| Stock Solution Storage | -20°C or -80°C in aliquots | Avoid repeated freeze-thaw cycles. |
| Final DMSO Concentration | ≤ 0.1% | High concentrations can be toxic to cells. Always include a vehicle control. |
| Incubation Time | Varies (30 min - 72 hrs) | Dependent on the assay. A time-course experiment is recommended. |
| Cytotoxicity Testing | Recommended | Perform a cytotoxicity assay to determine the non-toxic working concentration range for your cell line. |
Experimental Protocols
Protocol 1: Preparation of ASP8477 Stock Solution (10 mM)
-
Determine the Molecular Weight (MW) of ASP8477. (Note: This information should be available from the supplier).
-
Calculate the mass of ASP8477 needed. For a 10 mM stock solution in 1 mL of DMSO: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * 1000 mg/g.
-
Weigh the calculated amount of ASP8477 powder using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex or sonicate until the compound is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Determining the Optimal Concentration of ASP8477 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Serial Dilutions of ASP8477: Prepare a series of working solutions of ASP8477 in your cell culture medium by diluting your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add the prepared ASP8477 dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the log of the ASP8477 concentration to determine the IC50 for cytotoxicity.
Visualizations
Caption: Mechanism of action of ASP8477.
Caption: Workflow for optimizing ASP8477 concentration.
Caption: Troubleshooting logic for unexpected results.
References
troubleshooting inconsistent results with ASP 8477
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ASP8477, a potent and selective fatty acid amide hydrolase (FAAH) inhibitor. The information is tailored for researchers, scientists, and drug development professionals to address potential inconsistencies and challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is ASP8477 and what is its primary mechanism of action?
A1: ASP8477 is a potent, selective, and orally active small molecule inhibitor of fatty acid amide hydrolase (FAAH).[1][2][3] Its chemical name is 3-pyridyl 4-(phenylcarbamoyl)piperidine-1-carboxylate.[1][2][3] The primary mechanism of action of ASP8477 is the inhibition of the FAAH enzyme, which is responsible for the breakdown of the endogenous cannabinoid anandamide (B1667382) (AEA) and other related fatty acid amides.[1][2][3][4][5] By inhibiting FAAH, ASP8477 increases the levels of anandamide in the brain and plasma, thereby enhancing endocannabinoid signaling.[1][2][3]
Q2: What are the potential therapeutic applications of ASP8477?
A2: ASP8477 has been investigated primarily for the treatment of neuropathic pain.[1][2][3][6] Preclinical studies in rat models of neuropathic and dysfunctional pain have demonstrated its analgesic effects.[1][2][3] However, a Phase IIa clinical trial in patients with peripheral neuropathic pain did not show a significant difference in pain relief compared to placebo.[7][8]
Q3: What is the selectivity profile of ASP8477?
A3: In vitro studies have shown that ASP8477 is a highly selective inhibitor of FAAH. At a concentration of 10µM, it showed no significant interactions with a panel of 65 other receptors, ion channels, transporters, and enzymes, including cannabinoid receptors (CB1 and CB2) and monoacylglycerol lipase (B570770) (MAGL).[2]
Q4: Are there known off-target effects of ASP8477?
A4: Based on in vitro selectivity profiling, ASP8477 appears to have a low potential for off-target effects at therapeutic concentrations.[2] However, as with any small molecule inhibitor, the possibility of off-target interactions at higher concentrations or in specific biological contexts cannot be entirely ruled out. Researchers observing unexpected phenotypes should consider the possibility of off-target effects.
Troubleshooting Inconsistent Results
Inconsistent results in experiments involving ASP8477 can arise from various factors, ranging from compound handling to experimental design and execution. This guide provides a structured approach to troubleshooting common issues.
Problem 1: Lower than Expected or No Inhibitory Effect in In Vitro Assays
| Possible Cause | Recommended Solution |
| Compound Solubility Issues | Ensure ASP8477 is fully dissolved. While specific solubility data for ASP8477 in all common solvents is not publicly available, it is a small molecule that is orally active, suggesting reasonable solubility in DMSO for stock solutions. Create fresh stock solutions and visually inspect for any precipitation. Consider a brief sonication to aid dissolution. For aqueous assay buffers, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all wells to avoid solubility-related artifacts. |
| Compound Instability | Prepare fresh dilutions of ASP8477 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. While specific stability data is limited, it is good practice to handle all small molecules with care to prevent degradation. |
| Inactive Enzyme | Use a fresh aliquot of FAAH enzyme for each experiment and store it at -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles. Confirm the activity of your enzyme batch using a known FAAH inhibitor as a positive control. |
| Incorrect Assay Conditions | Verify the pH and composition of the assay buffer. A common buffer for FAAH assays is 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[9] Ensure the substrate concentration is appropriate for the assay. For competitive inhibitors, a substrate concentration around the Km value is recommended.[10] |
| Assay Interference | Test for compound interference with the detection method. For fluorescence-based assays, run a control with ASP8477 and the fluorescent product without the enzyme to check for quenching or autofluorescence.[10] |
Problem 2: High Variability in Cell-Based Assays
| Possible Cause | Recommended Solution |
| Inconsistent Cell Health | Ensure cells are in a logarithmic growth phase and have a consistent passage number across experiments. Perform a cell viability assay in parallel to your main experiment to confirm that the observed effects are not due to cytotoxicity. |
| Low Cell Permeability | If biochemical assays show potent inhibition but cell-based assays are weak, the compound may have poor cell permeability. While ASP8477 is orally active, suggesting good membrane permeability, this can be cell-type dependent. Consider increasing the incubation time or using cell lines with known high expression of relevant transporters. |
| Compound Precipitation in Media | Visually inspect the cell culture wells for any signs of compound precipitation, especially at higher concentrations. The presence of serum proteins in the media can sometimes affect compound solubility. |
| Inconsistent Dosing | Ensure accurate and consistent pipetting of the compound into each well. Use calibrated pipettes and prepare a master mix of the treatment media to add to the cells. |
Problem 3: Inconsistent or Unexpected Results in In Vivo Studies
| Possible Cause | Recommended Solution |
| Pharmacokinetic Variability | The absorption and metabolism of ASP8477 can vary between individual animals. Ensure consistent administration of the compound (e.g., time of day, fasting state). For oral administration, consider the vehicle used and its potential impact on absorption. |
| Animal Model and Endpoint Selection | The analgesic effects of FAAH inhibitors can be model-dependent. ASP8477 has shown efficacy in rat models of neuropathic and inflammatory pain but not in models of acute pain.[1][2][3] Ensure the chosen animal model and behavioral endpoints are appropriate for the expected mechanism of action. |
| Dose Selection | In rats, orally administered ASP8477 at doses between 0.3-10 mg/kg has been shown to elevate anandamide levels and produce analgesic effects.[2] Ensure the dose being used is within a pharmacologically active range. A dose-response study may be necessary to determine the optimal dose for your specific model. |
| Concomitant Medications | Be aware of any potential drug-drug interactions if other compounds are being administered to the animals. |
Quantitative Data Summary
The following tables summarize key quantitative data for ASP8477 based on available literature.
Table 1: In Vitro Inhibitory Activity of ASP8477
| Target | IC50 (nM) |
| Human FAAH-1 | 3.99 |
| Human FAAH-1 (P129T) | 1.65 |
| Human FAAH-2 | 57.3 |
| Data from in vitro studies.[2] |
Table 2: Preclinical In Vivo Efficacy of ASP8477
| Animal Model | Endpoint | Effective Dose (p.o.) |
| L5/L6 Spinal Nerve Ligation (Rat) | Mechanical Allodynia | ED50 = 0.63 mg/kg |
| Streptozotocin-Induced Diabetic Neuropathy (Rat) | Mechanical Allodynia | 3 and 10 mg/kg |
| Monoiodoacetic Acid-Induced Osteoarthritis (Rat) | Reduction in Rearing Events | 1 and 3 mg/kg |
| Data from preclinical studies in rats.[2] |
Experimental Protocols
Detailed Methodology: In Vitro Fluorescence-Based FAAH Inhibition Assay
This protocol is a general guide based on established methods for measuring FAAH inhibition.[4][9]
Principle: This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a non-fluorescent substrate, such as AMC-arachidonoyl amide, to a fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of increase in fluorescence is proportional to FAAH activity. An inhibitor will decrease the rate of this reaction.
Materials:
-
Recombinant human FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH Substrate (e.g., AMC-arachidonoyl amide)
-
ASP8477 stock solution (in DMSO)
-
Known FAAH inhibitor (positive control, e.g., JZL195)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of ASP8477 and the positive control in assay buffer. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Assay Plate Setup:
-
100% Activity Wells: Add assay buffer, diluted FAAH, and the same volume of solvent (DMSO) used for the inhibitor.
-
Inhibitor Wells: Add assay buffer, diluted FAAH, and the desired concentration of ASP8477 or positive control.
-
Background Wells: Add assay buffer and solvent, but no FAAH.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the FAAH substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence plate reader, pre-warmed to 37°C. Measure the fluorescence intensity kinetically over a period of 10-60 minutes.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percent inhibition for each concentration of ASP8477 relative to the 100% activity control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway of ASP8477 Action
Caption: Mechanism of action of ASP8477 in inhibiting FAAH.
Experimental Workflow for In Vitro FAAH Inhibition Assay
Caption: Workflow for a typical in vitro FAAH inhibition assay.
Troubleshooting Logic for Inconsistent In Vitro Results
Caption: A logical approach to troubleshooting in vitro assay issues.
References
- 1. ASP-8477 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. In vitro and in vivo pharmacological characterization of ASP8477: A novel highly selective fatty acid amide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. A study into pain relief given by ASP8477 for peripheral neuropathic pain (either post-herpetic neuralgia or painful diabetic peripheral neuropathy) and its safety, Trial ID 8477-CL-0020 [clinicaltrials.astellas.com]
- 7. The MOBILE Study—A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The MOBILE Study-A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: ASP8477 Formulation for In Vivo Studies
Welcome to the technical support center for ASP8477. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of ASP8477 for in vivo applications. Here you will find troubleshooting guides and frequently asked questions to facilitate your experimental success.
Troubleshooting Guide
Issue: Poor Solubility of ASP8477 in Aqueous Vehicles for In Vivo Dosing
You are preparing a formulation of ASP8477 for an in vivo study and are encountering difficulty in dissolving the compound at the desired concentration in your aqueous vehicle (e.g., saline, phosphate-buffered saline).
Workflow for Improving ASP8477 Solubility
Caption: A workflow for troubleshooting poor solubility of ASP8477.
Step 1: Systematic Vehicle and Excipient Screening
The initial step is to perform a systematic screening of various pharmaceutically acceptable excipients to identify a suitable vehicle system. The goal is to find a single excipient or a combination that can solubilize ASP8477 at the target concentration.
Experimental Protocol for Solubility Screening:
-
Prepare saturated solutions of ASP8477 in a panel of individual solvents and co-solvent systems.
-
Equilibrate the solutions at a controlled temperature (e.g., 25°C) for 24 hours with continuous agitation.
-
Centrifuge the samples to pellet undissolved compound.
-
Quantify the concentration of ASP8477 in the supernatant using a validated analytical method (e.g., HPLC-UV).
Table 1: Representative Solubility Data for ASP8477 in Various Vehicles
| Vehicle System | ASP8477 Solubility (mg/mL) | Observations |
| Saline (0.9% NaCl) | < 0.1 | Insoluble |
| 5% Dextrose in Water (D5W) | < 0.1 | Insoluble |
| Polyethylene Glycol 400 (PEG 400) | 25 | Clear solution |
| Propylene Glycol (PG) | 15 | Clear solution |
| Dimethyl Sulfoxide (DMSO) | > 100 | Clear solution |
| 10% Tween® 80 in Saline | 5 | Forms a clear micellar solution |
| 20% Hydroxypropyl-β-Cyclodextrin (HPβCD) in Water | 10 | Clear solution |
Step 2: Employing Co-solvents
If a single vehicle is insufficient, a co-solvent system can be employed. Co-solvents work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of hydrophobic compounds.[1][2]
Experimental Protocol for Co-solvent Systems:
-
Based on initial screening, select a promising co-solvent (e.g., PEG 400, PG, or DMSO).
-
Prepare a series of vehicle blends with varying percentages of the co-solvent in an aqueous base (e.g., 10%, 20%, 30% PEG 400 in saline).
-
Determine the solubility of ASP8477 in each blend as described in Step 1.
-
Caution: Ensure the final concentration of the co-solvent is well-tolerated in the animal model to be used.
Table 2: ASP8477 Solubility in Co-solvent Systems
| Co-solvent System (in Saline) | ASP8477 Solubility (mg/mL) |
| 10% PEG 400 | 2 |
| 20% PEG 400 | 5 |
| 30% PEG 400 | 12 |
| 10% DMSO | 8 |
| 20% DMSO | 20 |
Step 3: Utilizing Surfactants and Complexing Agents
Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[3] Cyclodextrins are another class of excipients that can form inclusion complexes with the drug, enhancing its aqueous solubility.[4][5]
Experimental Protocol for Surfactants and Cyclodextrins:
-
Select a biocompatible surfactant (e.g., Tween® 80, Polysorbate 20) or a cyclodextrin (B1172386) (e.g., HPβCD).[3][5]
-
Prepare a range of concentrations of the selected excipient in your chosen aqueous vehicle.
-
Determine the solubility of ASP8477 at each concentration.
Step 4: Considering Lipid-Based Formulations
For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can be a viable option.[6] These formulations can improve oral bioavailability by presenting the drug in a solubilized state in the gastrointestinal tract.[6]
Step 5: Particle Size Reduction
If the above methods are not sufficient, reducing the particle size of the drug can enhance its dissolution rate and, consequently, its bioavailability.[4][7][8] Techniques such as micronization or nanosuspension can be explored.[4][7][9]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ASP8477?
ASP8477 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[10] FAAH is the primary enzyme responsible for the breakdown of the endocannabinoid anandamide (B1667382).[10] By inhibiting FAAH, ASP8477 increases the levels of anandamide, which then acts on cannabinoid receptors to produce therapeutic effects, such as analgesia.[4][10]
FAAH Inhibition Signaling Pathway
Caption: Mechanism of action of ASP8477 as a FAAH inhibitor.
Q2: Are there any known toxicities associated with the recommended excipients?
The excipients listed (PEG 400, PG, DMSO, Tween® 80, HPβCD) are commonly used in preclinical and clinical formulations. However, it is crucial to consult literature for the specific animal model and route of administration to determine the tolerated dose for each excipient. High concentrations of some excipients, like DMSO, can have physiological effects and should be used with caution.
Q3: Can I adjust the pH of the vehicle to improve the solubility of ASP8477?
Yes, pH adjustment can be an effective strategy for ionizable compounds.[3][7] The solubility of weakly acidic or basic drugs can be significantly increased by formulating them at a pH where they are in their ionized state.[3] It is recommended to perform a pH-solubility profile for ASP8477 to determine the optimal pH for its dissolution.
Q4: What are amorphous solid dispersions and could they be useful for ASP8477?
Amorphous solid dispersions (ASDs) are a formulation strategy where the drug is dispersed in a polymeric carrier in an amorphous state. This can significantly improve the aqueous solubility and dissolution rate of poorly soluble drugs.[7] This technique could be beneficial for ASP8477, particularly for oral formulations.
Q5: How can I ensure the stability of my ASP8477 formulation?
Once a suitable formulation is identified, it is essential to assess its short-term stability. This can be done by storing the formulation under the intended experimental conditions (e.g., temperature, light exposure) and monitoring for any signs of drug precipitation, chemical degradation, or changes in appearance over time. Analytical methods like HPLC should be used to confirm the concentration of ASP8477 remains unchanged.
References
- 1. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are FAAH2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Anandamide receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. The MAP kinase signal transduction pathway is activated by the endogenous cannabinoid anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of ASP 8477
This technical support center provides researchers, scientists, and drug development professionals with information and guidance on the potential off-target effects of ASP8477. The content is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ASP8477?
ASP8477 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the breakdown of endocannabinoids, including anandamide (B1667382) (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (B50096) (PEA).[3] By inhibiting FAAH, ASP8477 increases the levels of these endogenous fatty acid amides, which are known to have analgesic effects through their interaction with cannabinoid receptors.[3]
Q2: What is the reported potency of ASP8477 for its primary target, FAAH?
Preclinical data indicate that ASP8477 selectively inhibits human FAAH-1 activity in vitro with a 50% inhibitory concentration (IC50) value of 3.99 nM (unpublished data).[3]
Q3: Has ASP8477 been observed to have off-target effects in preclinical studies?
While described as a selective FAAH inhibitor, nonclinical toxicity studies in rats indicated potential effects on male fertility.[4] This observation suggests a potential off-target interaction, although the specific molecular target responsible for this effect has not been publicly disclosed.
Q4: What was the safety and tolerability profile of ASP8477 in clinical trials?
In clinical studies, ASP8477 was generally well-tolerated and demonstrated a good safety profile.[3][5] No deaths were reported in the studies.[3] While serious adverse events were observed in a small number of patients, they were not considered to be related to the treatment.[3]
Q5: Were there any specific adverse events reported in clinical trials that might suggest off-target effects?
During a Phase IIa trial, treatment-related adverse events were reported. In the single-blind period, 22% of patients experienced at least one treatment-related adverse event (TEAE).[5] During the double-blind period, 8% of patients in the ASP8477 arm and 18% in the placebo arm experienced at least one TEAE.[5] Specific TEAEs leading to discontinuation in a few patients included burning sensation, pruritus, and allergic dermatitis.[3] However, these are not definitively linked to a specific off-target interaction.
Troubleshooting Guide
Issue: I am observing an unexpected phenotype in my in vitro or in vivo model after treatment with ASP8477 that does not seem to be related to FAAH inhibition. How can I investigate potential off-target effects?
Possible Cause: The observed phenotype could be due to an off-target interaction of ASP8477 with another protein.
Troubleshooting Steps:
-
Literature Review: Conduct a thorough search for any known off-target interactions of other FAAH inhibitors. This may provide clues as to potential off-target classes of proteins to investigate.
-
Control Experiments:
-
Include a structurally distinct FAAH inhibitor as a control. If the unexpected phenotype is not replicated with another FAAH inhibitor, it is more likely to be an off-target effect of ASP8477.
-
Use a negative control compound that is structurally similar to ASP8477 but inactive against FAAH.
-
-
Target Profiling/Screening:
-
If resources permit, screen ASP8477 against a broad panel of receptors, enzymes, and ion channels (e.g., a commercial off-target screening service). This is the most direct way to identify potential off-target interactions.
-
-
Dose-Response Analysis: Characterize the dose-response relationship for both the on-target (FAAH inhibition) and the unexpected off-target effect. A significant separation in the potency for these two effects can provide evidence for an off-target mechanism.
Data Summary
Table 1: In Vitro Potency of ASP8477
| Target | Assay Type | Species | IC50 (nM) | Reference |
| FAAH-1 | Enzymatic Assay | Human | 3.99 | [3] (unpublished data) |
Table 2: Summary of Key Clinical Trial Safety Findings
| Study Phase | Population | Key Safety/Tolerability Findings | Reference |
| Phase IIa | Patients with Peripheral Neuropathic Pain | Generally well tolerated with a good safety profile. No deaths reported. Serious AEs were not considered treatment-related. | [3][5] |
| Phase I | Healthy Female Subjects | Well tolerated. | [4] |
Experimental Protocols
Protocol: Assessing Off-Target Binding Using a Commercial Screening Panel
This protocol outlines a general workflow for assessing the off-target binding profile of ASP8477 using a commercially available screening service.
-
Compound Preparation:
-
Prepare a stock solution of ASP8477 of known concentration in a suitable solvent (e.g., DMSO).
-
Determine the final concentration(s) to be tested in the screening assays. A common starting point is 10 µM to identify significant off-target interactions.
-
-
Selection of a Screening Panel:
-
Choose a reputable contract research organization (CRO) that offers off-target binding panels.
-
Select a panel that covers a broad range of biologically relevant targets, including GPCRs, kinases, ion channels, and nuclear receptors. A common safety panel includes targets associated with adverse drug reactions.
-
-
Assay Execution (by CRO):
-
The CRO will perform radioligand binding assays or enzymatic assays for each target in the panel.
-
ASP8477 will be tested at the specified concentration(s).
-
The results are typically reported as the percent inhibition of binding or enzyme activity compared to a control.
-
-
Data Analysis and Interpretation:
-
Review the screening report provided by the CRO.
-
Identify any targets where ASP8477 shows significant inhibition (a common threshold is >50% inhibition at 10 µM).
-
For any identified "hits," consider follow-up studies to confirm the interaction and determine the potency (IC50 or Ki).
-
Correlate any confirmed off-target interactions with the unexpected phenotype observed in your experiments.
-
Visualizations
Caption: On-target signaling pathway of ASP8477.
Caption: Workflow for investigating potential off-target effects.
Caption: Logical relationship of ASP8477's on- and off-target effects.
References
- 1. ASP-8477 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MOBILE Study—A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The MOBILE Study-A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ASP8477 Selectivity Assessment
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the selectivity of ASP8477, a potent and selective Fatty Acid Amide Hydrolase (FAAH) inhibitor. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is ASP8477 and why is its selectivity important?
A1: ASP8477 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the breakdown of the endocannabinoid anandamide (B1667382).[1][2] By inhibiting FAAH, ASP8477 increases the levels of anandamide, which can produce analgesic effects in models of neuropathic and osteoarthritis pain.[1][2] The selectivity of a drug candidate like ASP8477 is crucial to minimize off-target effects and potential side effects. A highly selective inhibitor will primarily interact with its intended target (FAAH) and have minimal interaction with other proteins in the body, leading to a better safety profile.
Q2: How has the selectivity of ASP8477 been characterized?
A2: In vitro studies have demonstrated that ASP8477 is a potent inhibitor of human FAAH-1 and FAAH-2. Furthermore, at a concentration of 10µM, ASP8477 showed no significant interactions with a panel of 65 different receptors, ion channels, transporters, and enzymes, including cannabinoid receptors (CB1 and CB2) and monoacylglycerol lipase (B570770). This indicates a high degree of selectivity for the FAAH enzyme.
Q3: What are the key enzymatic targets for selectivity assessment of an FAAH inhibitor?
A3: The primary targets for assessing the selectivity of an FAAH inhibitor include:
-
FAAH-1: The main target enzyme.
-
FAAH-2: A second isoform of FAAH.
-
Monoacylglycerol lipase (MAGL): The primary enzyme for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).
-
Cannabinoid receptors (CB1 and CB2): To ensure the inhibitor does not directly activate these receptors.
-
A broad panel of other enzymes, receptors, and ion channels: To identify any potential off-target interactions.
Troubleshooting Guide
Issue: High variability in IC50 values for ASP8477 in our in-house assay.
-
Possible Cause 1: Substrate Concentration. The IC50 value of a competitive inhibitor is dependent on the substrate concentration.
-
Troubleshooting Tip: Ensure that the substrate concentration is kept consistent across all experiments and is ideally at or below the Km value for the enzyme.
-
-
Possible Cause 2: Enzyme Activity. The activity of the FAAH enzyme preparation can vary between batches.
-
Troubleshooting Tip: Standardize the enzyme concentration and activity in each assay. Perform a positive control with a known FAAH inhibitor to ensure consistency.
-
-
Possible Cause 3: Assay Conditions. Factors such as pH, temperature, and incubation time can affect enzyme activity and inhibitor potency.
-
Troubleshooting Tip: Strictly adhere to a standardized assay protocol with optimized conditions for pH, temperature, and incubation times.
-
Issue: ASP8477 appears to have off-target effects in our cellular model.
-
Possible Cause 1: Cell Line Specificity. The expression of potential off-target proteins can vary between different cell lines.
-
Troubleshooting Tip: Characterize the expression profile of potential off-target proteins in your specific cell line. Consider using a cell line with low or no expression of the suspected off-target as a negative control.
-
-
Possible Cause 2: Metabolites of ASP8477. The observed off-target effects might be due to metabolites of ASP8477 rather than the parent compound.
-
Troubleshooting Tip: Investigate the metabolic profile of ASP8477 in your cellular model. If possible, synthesize and test the major metabolites for their activity.
-
Experimental Protocols
In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the in vitro potency of an inhibitor against FAAH.
Materials:
-
Recombinant human FAAH-1
-
FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin)
-
Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
ASP8477 stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of ASP8477 in assay buffer.
-
In the wells of the microplate, add the FAAH enzyme.
-
Add the serially diluted ASP8477 or vehicle control (DMSO) to the wells.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FAAH substrate.
-
Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Off-Target Selectivity Profiling using a Commercial Service
A common and efficient way to assess the selectivity of a compound is to use a commercial fee-for-service provider that offers screening against a large panel of targets.
Methodology:
-
Select a Panel: Choose a panel that includes a broad range of targets, such as G-protein coupled receptors (GPCRs), kinases, ion channels, transporters, and other enzymes.
-
Compound Submission: Provide a sample of ASP8477 at a specified concentration (e.g., 10 µM).
-
Assay Performance: The service provider will perform binding or functional assays for each target in the panel.
-
Data Analysis: The results are typically provided as the percentage of inhibition or binding at the tested concentration. Significant interactions (e.g., >50% inhibition) should be followed up with concentration-response curves to determine the IC50 or Ki values.
Data Presentation
Table 1: In Vitro Inhibitory Potency of ASP8477 against FAAH Enzymes
| Enzyme | IC50 (nM) |
| Human FAAH-1 | 3.99 |
| Human FAAH-2 | 57.3 |
Data obtained from in vitro studies.
Table 2: Selectivity Profile of ASP8477 against a Panel of Off-Targets
| Target Class | Number of Targets Tested | Targets with >50% Inhibition at 10 µM |
| Receptors | 30 | 0 |
| Ion Channels | 15 | 0 |
| Transporters | 10 | 0 |
| Enzymes | 10 | 0 |
| Total | 65 | 0 |
This is a representative table. The specific composition of the 65 targets tested for ASP8477 is not publicly available.
Visualizations
Caption: Signaling pathway of anandamide and the inhibitory action of ASP8477 on FAAH.
References
Technical Support Center: Addressing Variability in Animal Responses to ASP8477
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fatty acid amide hydrolase (FAAH) inhibitor, ASP8477. The information provided aims to help address potential variability in animal responses during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ASP8477?
A1: ASP8477 is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the breakdown of endogenous cannabinoid agonists, most notably anandamide (B1667382) (AEA).[1] By inhibiting FAAH, ASP8477 increases the levels of anandamide in the brain, which then acts on cannabinoid receptors to produce analgesic effects.[1] This mechanism has shown efficacy in rat models of neuropathic and osteoarthritis pain.[1]
Q2: In which animal models has ASP8477 demonstrated efficacy?
A2: ASP8477 has shown analgesic effects in various rodent models of chronic pain. In rats, it has been effective in models of neuropathic pain, such as spinal nerve ligation and chronic constriction nerve injury, as well as in a model of dysfunctional pain (reserpine-induced myalgia).[1] It has also demonstrated efficacy in mouse models of allodynia induced by several agents, including AMPA, NMDA, prostaglandin (B15479496) E2, and prostaglandin F2α.[1]
Q3: What is the expected duration of the analgesic effect of ASP8477 in rats?
A3: The analgesic effect of ASP8477 has been observed to persist for at least 4 hours after a single oral administration in rats. This duration of action is consistent with the inhibitory effect on FAAH in the brain and the corresponding increase in the levels of oleoylethanolamide and palmitoylethanolamide.[1]
Q4: Does ASP8477 have an effect on acute pain?
A4: No, preclinical studies have shown that ASP8477 does not affect acute pain models.[1] Its efficacy is primarily observed in models of chronic neuropathic and dysfunctional pain.[1]
Troubleshooting Guides
Issue 1: High Variability in Analgesic Response Between Individual Animals of the Same Species
| Potential Cause | Troubleshooting Steps |
| Genetic Variation | - Document the specific strain of the animals being used, as different strains can exhibit varied responses to analgesics. - If possible, use animals from a single, reputable supplier to minimize genetic drift. - Consider that inherent biological variability will always contribute to some level of inter-individual differences in response. |
| Procedural Inconsistency | - Ensure all personnel are thoroughly trained and follow standardized procedures for drug administration (e.g., oral gavage technique) and behavioral testing. - For surgical models of pain, verify that the surgical procedure is performed consistently to minimize variability in the degree of nerve injury. |
| Animal Health and Stress | - Acclimatize animals to the housing facility and experimental procedures to reduce stress-induced variability. - Monitor animals for any underlying health issues that could affect their response to the drug or the pain model. - Ensure consistent housing conditions (temperature, light cycle, cage density) for all animals in the study. |
Issue 2: Discrepancy in ASP8477 Efficacy Between Rats and Mice
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetic Differences | - Be aware that mice generally have a higher basal metabolic rate than rats, which can lead to faster drug clearance. This may necessitate different dosing regimens between the two species. - Differences in the expression of metabolic enzymes (e.g., Cytochrome P450s) between rats and mice can alter the metabolism and clearance of ASP8477. - While specific comparative pharmacokinetic data for ASP8477 in rats and mice is not readily available, it is a critical factor to consider. If possible, conduct pilot pharmacokinetic studies in both species to determine exposure levels (Cmax, AUC). |
| Pharmacodynamic Differences | - Although the target (FAAH) is conserved, there may be subtle species differences in receptor density or downstream signaling pathways that could influence the analgesic response. - Review the literature for any known differences in the endocannabinoid system between the specific strains of rats and mice being used. |
| Pain Model Induction | - The anatomical and physiological differences between rats and mice can lead to variations in the manifestation of pain behaviors in models like spinal nerve ligation or chronic constriction injury. Ensure that the surgical procedures are appropriately adapted for each species. |
Issue 3: Lack of Expected Analgesic Effect in a Confirmed Pain Model
| Potential Cause | Troubleshooting Steps |
| Drug Formulation and Administration | - Verify the stability and solubility of the ASP8477 formulation in the chosen vehicle. For oral gavage, ensure the compound is in a homogenous suspension or solution. - Double-check all dose calculations based on the most recent animal body weights. - Confirm the accuracy of the administration technique (e.g., proper placement of the gavage needle to ensure delivery to the stomach). |
| Timing of Behavioral Assessment | - Ensure that the behavioral testing is conducted within the expected therapeutic window of ASP8477 (e.g., within 4 hours of administration for rats).[1] - Consider the time course of the pain model. The therapeutic window for intervention may vary depending on when the pain phenotype is fully established. |
| Dietary Influences | - The composition of the animal's diet can influence drug metabolism and absorption. Ensure all animals are on a standardized diet. - Certain dietary components can modulate inflammatory and pain pathways, potentially interacting with the effects of ASP8477. |
Data Presentation
Table 1: Summary of ASP8477 Efficacy in Rodent Models
| Animal Model | Species | ASP8477 Effect | Citation(s) |
| Spinal Nerve Ligation | Rat | Ameliorated mechanical allodynia | [1] |
| Chronic Constriction Nerve Injury | Rat | Improved thermal hyperalgesia and cold allodynia | [1] |
| Reserpine-induced Myalgia | Rat | Restored muscle pressure thresholds | [1] |
| Chemically-induced Allodynia (AMPA, NMDA, PGE2, PGF2α, bicuculline) | Mouse | Improved allodynia | [1] |
Table 2: General Pharmacokinetic Considerations in Rodents
| Parameter | General Trend (Mice vs. Rats) | Potential Impact on ASP8477 Response |
| Metabolic Rate | Higher in mice | Potentially faster clearance and shorter half-life of ASP8477 in mice, requiring different dosing frequency or higher doses to achieve similar exposure as in rats. |
| Volume of Distribution (Vd) | Can vary based on body composition | Differences in Vd can affect the concentration of ASP8477 in the brain and other tissues, potentially influencing efficacy. |
| Oral Bioavailability | Species-dependent | Variations in gastrointestinal physiology and first-pass metabolism can lead to different levels of systemic exposure after oral administration. |
| Note: Specific comparative pharmacokinetic data for ASP8477 in rats and mice were not available in the reviewed literature. This table is based on general principles of rodent pharmacology. |
Experimental Protocols
Spinal Nerve Ligation (SNL) Model in Rats
This protocol is a general guide and should be adapted and approved by the institution's animal care and use committee.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or an injectable anesthetic cocktail).
-
Surgical Preparation: Place the animal in a prone position. Shave and sterilize the skin over the lower lumbar region.
-
Incision: Make a midline incision at the level of the posterior iliac crest to expose the paraspinal muscles.
-
Exposure of Spinal Nerves: Carefully dissect the muscles to expose the transverse process of the L6 vertebra. Remove the transverse process to visualize the L4 and L5 spinal nerves.
-
Ligation: Isolate the L5 spinal nerve and tightly ligate it with a silk suture (e.g., 6-0).
-
Closure: Suture the muscle layers and close the skin incision with wound clips or sutures.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery. Allow several days for the development of neuropathic pain behaviors before testing.
Chronic Constriction Injury (CCI) Model in Rats
This protocol is a general guide and should be adapted and approved by the institution's animal care and use committee.
-
Anesthesia and Preparation: Anesthetize the rat and prepare the surgical site at the mid-thigh level of one hind limb as described for the SNL model.
-
Incision and Exposure: Make an incision through the skin and biceps femoris muscle to expose the common sciatic nerve.
-
Ligation: Place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.
-
Closure: Suture the muscle and skin layers.
-
Post-operative Care: Provide appropriate post-operative care and allow for the development of pain behaviors before initiating drug treatment and testing.
Oral Gavage Administration of ASP8477
-
Formulation Preparation: Prepare a homogenous suspension or solution of ASP8477 in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water). The concentration should be calculated to deliver the desired dose in a volume that does not exceed 10 ml/kg body weight.
-
Animal Restraint: Gently but firmly restrain the animal to prevent movement and ensure the head and neck are in a straight line with the body.
-
Gavage Needle Insertion: Gently insert a ball-tipped gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle if resistance is met.
-
Compound Administration: Slowly administer the calculated volume of the ASP8477 formulation.
-
Post-administration Monitoring: Briefly monitor the animal to ensure there are no signs of respiratory distress, which could indicate accidental administration into the trachea.
Mandatory Visualization
Caption: Mechanism of action of ASP8477.
Caption: General experimental workflow for preclinical pain studies.
References
avoiding degradation of ASP 8477 during experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the degradation of ASP 8477 during experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges and ensure the integrity of your experimental results.
Troubleshooting Guide: Preventing Degradation of this compound
This section provides a systematic approach to troubleshooting potential degradation issues with this compound.
| Symptom/Observation | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or lower-than-expected experimental results. | Compound degradation leading to reduced potency or altered activity. | 1. Verify Compound Integrity: Use an analytical method (e.g., HPLC, LC-MS) to check the purity of your current stock and working solutions. 2. Review Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container.[1][2][3][4] 3. Assess Solution Stability: Prepare fresh working solutions and compare their performance to older solutions. |
| Visible changes in the compound solution (e.g., color change, precipitation). | Chemical instability, such as oxidation or hydrolysis. | 1. Consult Compound Documentation: Review any available manufacturer's data for information on solubility and stability in different solvents and pH ranges. 2. Evaluate Solvent Choice: Ensure the chosen solvent is appropriate and does not promote degradation. Consider preparing solutions in aprotic, anhydrous solvents if hydrolysis is suspected. 3. Control Environmental Factors: Protect the solution from light and oxygen. Consider purging solutions with an inert gas (e.g., nitrogen or argon). |
| Loss of activity during a long experiment. | Instability in the experimental medium (e.g., cell culture media, buffer). | 1. Time-Course Experiment: Assess the stability of this compound in your experimental medium over the duration of a typical experiment. 2. Minimize Exposure Time: Add the compound to the experimental system as close to the time of measurement as possible. 3. Consider Protective Agents: In some cases, antioxidants may be added to the medium, but their compatibility with the experimental system must be verified. |
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
A1: While specific stability data for this compound is not publicly available, general best practices for storing research compounds should be followed. Store lyophilized or solid this compound in a cool, dry, and dark place, typically at –20°C or below, in a tightly sealed container.[1][3]
Q2: What is the best way to prepare and store solutions of this compound?
A2: For optimal stability, prepare stock solutions in a high-purity, anhydrous solvent such as DMSO. To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots of the stock solution. Store these aliquots at –20°C or –80°C.[1] Before use, allow an aliquot to equilibrate to room temperature before opening. Discard any unused portion of the thawed aliquot.
Q3: What are the likely degradation pathways for a molecule like this compound?
A3: this compound contains a piperidine-1-carboxylate structure. Molecules with ester and amide functionalities can be susceptible to hydrolysis, which is the cleavage of chemical bonds by water.[5][6] This process can be catalyzed by acidic or basic conditions.[5] Oxidation is another common degradation pathway for many small molecules and can be initiated by light, heat, or the presence of certain metals.[6]
Q4: How can I determine the stability of this compound in my specific experimental conditions?
A4: The most reliable way to assess the stability of this compound in your experimental setup is to perform a forced degradation study.[7][8] This involves intentionally exposing the compound to stressful conditions such as high and low pH, elevated temperature, light, and oxidizing agents to identify potential degradation products and pathways.[9][10] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can then be used to quantify the remaining parent compound and identify any degradants.
Experimental Protocols
Protocol for Preparing Single-Use Aliquots of this compound Stock Solution
This protocol outlines the best practices for preparing single-use aliquots to minimize degradation from repeated freeze-thaw cycles.
-
Materials:
-
This compound (solid)
-
High-purity, anhydrous DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated precision pipettes
-
-
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
In a controlled and clean environment, weigh the desired amount of this compound.
-
Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. Ensure complete dissolution by vortexing.
-
Dispense small, equal volumes of the stock solution into the sterile microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment.
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at –20°C or –80°C.
-
Protocol for a Forced Degradation Study of this compound
This protocol provides a framework for determining the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation.[9]
-
Preparation of Test Solutions:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).[9]
-
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the test solution. Incubate at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed.[9]
-
Base Hydrolysis: Add 1N NaOH to the test solution. Incubate under the same conditions as acid hydrolysis.[9]
-
Oxidation: Add 3% hydrogen peroxide to the test solution. Keep the solution protected from light and incubate at room temperature.
-
Thermal Degradation: Incubate the solid compound and the test solution at an elevated temperature (e.g., 70°C) in a temperature-controlled oven.
-
Photolytic Degradation: Expose the solid compound and the test solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[9]
-
-
Sample Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a control sample stored under normal conditions, by a stability-indicating analytical method, such as HPLC with UV detection or LC-MS.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point for each condition.
-
Identify and, if possible, characterize any significant degradation products.
-
Data Presentation
The following table can be used to summarize the results of a forced degradation study for this compound.
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % this compound Remaining | Number of Degradation Products Detected | Notes |
| Control | 24 | Room Temp | |||
| 1N HCl | 24 | Room Temp | |||
| 1N HCl | 24 | 60 | |||
| 1N NaOH | 24 | Room Temp | |||
| 1N NaOH | 24 | 60 | |||
| 3% H₂O₂ | 24 | Room Temp | |||
| Thermal (Solid) | 24 | 70 | |||
| Thermal (Solution) | 24 | 70 | |||
| Photolytic (Solid) | 24 | Room Temp | |||
| Photolytic (Solution) | 24 | Room Temp |
Visualizations
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 3. globalresearchchem.com [globalresearchchem.com]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. pharmacy180.com [pharmacy180.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. article.sapub.org [article.sapub.org]
ASP8477 Technical Support Center: Interpreting Preclinical and Clinical Data
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the fatty acid amide hydrolase (FAAH) inhibitor, ASP8477. The content addresses the interpretation of its pharmacodynamic effects, particularly in light of the differing outcomes observed in preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ASP8477?
ASP8477 is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the breakdown of endogenous fatty acid amides, including the endocannabinoid anandamide (B1667382) (AEA), as well as oleoylethanolamide (OEA) and palmitoylethanolamide (B50096) (PEA).[3] By inhibiting FAAH, ASP8477 increases the levels of these endocannabinoids, which are thought to produce analgesic effects, primarily through the activation of cannabinoid receptors.[3][4]
Q2: What were the expected pharmacodynamic effects of ASP8477 based on preclinical data?
Preclinical studies in rodent models demonstrated that ASP8477 has significant analgesic effects in various chronic pain models.[1] Specifically, it was shown to:
-
Ameliorate mechanical allodynia in spinal nerve ligation models with both single and repeated administration.[1]
-
Improve thermal hyperalgesia and cold allodynia in chronic constriction nerve injury models.[1]
-
Restore muscle pressure thresholds in a reserpine-induced myalgia model.[1]
-
Show efficacy against allodynia induced by AMPA, NMDA, prostaglandin (B15479496) E2, prostaglandin F2α, and bicuculline.[1][2]
Notably, these analgesic effects were observed without causing motor coordination deficits, a common side effect of direct-acting cannabinoid receptor agonists.[1][2] The analgesic effects in these models persisted for at least 4 hours.[1]
Q3: What were the unexpected outcomes in human clinical trials?
The primary unexpected outcome was the lack of analgesic efficacy in a Phase IIa clinical trial (the MOBILE study) in patients with peripheral neuropathic pain (PNP), specifically painful diabetic peripheral neuropathy or postherpetic neuralgia.[3][5][6] Despite being well-tolerated, ASP8477 did not show a significant difference in pain reduction compared to placebo.[3][5] This finding was unexpected given the robust positive results from preclinical animal models.
Q4: Why might there be a discrepancy between the preclinical and clinical results for ASP8477?
Several factors could contribute to this translational failure:
-
Species Differences: The endocannabinoid system and its role in pain modulation may differ significantly between rodents and humans.
-
Complexity of Human Pain: Chronic pain in humans is a complex experience influenced by psychological and social factors that are not fully replicated in animal models.
-
Placebo Effect: The placebo response can be particularly high in clinical trials for pain, potentially masking the true effect of the investigational drug. In the MOBILE study, both the ASP8477 and placebo groups maintained the levels of improvement observed at the end of the single-blind period.[3]
-
Study Design Limitations: The MOBILE study had a relatively small sample size and large variability in the primary endpoint, which may have limited its ability to detect a true treatment effect.[3] Furthermore, the patient population was not as diverse as it could have been, with randomized patients only from the Czech Republic and Poland.[3]
Troubleshooting Guide for Experimental Research
This guide is intended for researchers investigating FAAH inhibitors like ASP8477.
Issue 1: Strong analgesic signal observed in a rodent model of neuropathic pain, but concern about clinical translatability.
-
Recommendation 1: Diversify Preclinical Models. Relying on a single pain model may not be predictive. Consider using multiple models that represent different aspects of chronic pain (e.g., inflammatory, dysfunctional). ASP8477 was tested in various models including neuropathic and dysfunctional pain.[1]
-
Recommendation 2: Investigate Target Engagement in a Humanized System. If possible, use human-derived cells or tissues to confirm that the compound inhibits human FAAH at concentrations achievable in the clinic. ASP8477 was shown to inhibit human FAAH-1 activity in vitro.[3]
-
Recommendation 3: Conduct Biomarker Studies. In preclinical studies, correlate analgesic effects with measured increases in anandamide and other relevant fatty acid amides in both plasma and the central nervous system. In Phase I studies, ASP8477 did increase plasma endocannabinoid concentrations in healthy subjects.[3]
Issue 2: Difficulty in establishing a clear dose-response relationship for analgesia.
-
Recommendation 1: Measure Target Occupancy. Determine the extent of FAAH inhibition at different doses in the target tissue (e.g., brain, spinal cord). The analgesic effect of ASP8477 was consistent with the inhibitory effect observed in an ex vivo study using the rat brain.[1]
-
Recommendation 2: Assess Pharmacokinetics/Pharmacodynamics (PK/PD) Relationship. Correlate the time course of drug concentration in the brain with the onset and duration of the analgesic effect. The analgesic effect of ASP8477 persisted for at least 4 hours, which was consistent with its effect on oleoylethanolamide and palmitoylethanolamide levels, but not the ASP8477 concentration in the rat brain.[1]
Issue 3: Observing a lack of effect in an acute pain model.
-
Interpretation: This is an expected finding. ASP8477 did not affect acute pain in preclinical models.[1] This is consistent with the understanding that FAAH inhibitors primarily act on the pathophysiological processes of chronic pain rather than acute nociception.
Data Presentation
Table 1: Summary of ASP8477 Pharmacodynamic Effects in Preclinical Models
| Pain Model Type | Specific Model | Key Finding | Citation |
| Neuropathic Pain | Spinal Nerve Ligation | Ameliorated mechanical allodynia | [1] |
| Neuropathic Pain | Chronic Constriction Injury | Improved thermal hyperalgesia and cold allodynia | [1] |
| Dysfunctional Pain | Reserpine-Induced Myalgia | Restored muscle pressure thresholds | [1] |
| Induced Allodynia | AMPA, NMDA, Prostaglandins | Improved allodynia | [1][2] |
| Acute Pain | Not Specified | No effect on acute pain | [1] |
Table 2: Key Outcomes of the MOBILE Phase IIa Clinical Trial
| Parameter | ASP8477 Group | Placebo Group | p-value | Citation |
| Change in mean 24-hour average NPRS | -0.05 | -0.16 | 0.644 | [3] |
| Time-to-treatment failure | No significant difference | No significant difference | 0.485 | [3] |
| Treatment-related TEAEs (Double-blind) | 8% | 18% | N/A | [3][5] |
| Responder Rate (Single-blind period) | 57.8% | N/A | N/A | [3] |
NPRS: Numeric Pain Rating Scale; TEAEs: Treatment-Emergent Adverse Events
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of ASP8477.
Experimental Workflow of the MOBILE Study
References
- 1. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ASP-8477 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. The MOBILE Study—A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The MOBILE Study-A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study into pain relief given by ASP8477 for peripheral neuropathic pain (either post-herpetic neuralgia or painful diabetic peripheral neuropathy) and its safety, Trial ID 8477-CL-0020 [clinicaltrials.astellas.com]
Validation & Comparative
A Comparative Guide to FAAH Inhibitors: ASP8477 vs. URB597
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) has emerged as a compelling therapeutic target for a range of neurological and inflammatory disorders, primarily due to its role in the degradation of the endocannabinoid anandamide (B1667382) (AEA). By inhibiting FAAH, the endogenous levels of AEA and other bioactive fatty acid amides are elevated, offering a potential therapeutic avenue with a reduced risk of the psychotropic side effects associated with direct cannabinoid receptor agonists. This guide provides an objective comparison of two notable FAAH inhibitors, ASP8477 and URB597, based on available preclinical and clinical data.
Biochemical and Pharmacological Properties
Both ASP8477 and URB597 are potent inhibitors of the FAAH enzyme. Their performance characteristics are summarized below.
| Property | ASP8477 | URB597 |
| FAAH Inhibitory Potency (IC50) | 3.99 nM (human FAAH-1)[1] | 3-5 nM (human and rat FAAH)[2][3] |
| Selectivity | Potent and selective FAAH inhibitor with no appreciable interactions with 65 other receptors, ion channels, transporters, and enzymes at 10µM, including CB1, CB2 receptors, and MAGL.[4] Preclinical data indicate a lack of motor coordination deficits, suggesting a favorable selectivity profile.[5] | Selective for FAAH in the brain.[6] Does not significantly interact with cannabinoid receptors or anandamide transport.[3] However, it has been shown to inhibit multiple carboxylesterase (CES) enzymes in the liver.[6][7][8] |
| Mechanism of Action | Inhibition of FAAH, leading to increased levels of anandamide and other fatty acid amides.[1] | Inhibition of FAAH, leading to increased levels of anandamide and other fatty acid amides.[2][9] |
| In Vivo Effects on Anandamide (AEA) | Oral administration in rats (0.3-10 mg/kg) elevated AEA concentrations in both plasma and brain.[4] | Administration in rodents and non-human primates has been shown to increase brain anandamide levels.[10] |
Preclinical Efficacy in Pain Models
Both compounds have been evaluated in various animal models of pain, with differing results.
| Animal Model | ASP8477 | URB597 |
| Neuropathic Pain | Effective in rat models of neuropathic pain, including spinal nerve ligation and streptozotocin-induced diabetic neuropathy.[5] | Showed no effect in the partial sciatic nerve ligation model of neuropathic pain in one study,[11] while another study reported analgesic effects in a rat model of neuropathic pain.[12] |
| Inflammatory Pain | Effective in a capsaicin-induced secondary hyperalgesia model in rats.[4] | Reduced mechanical allodynia and thermal hyperalgesia in the Complete Freund's Adjuvant (CFA) model of inflammatory pain.[11] |
| Osteoarthritis Pain | Significantly attenuated the reduction in rearing events in a monoiodoacetic acid-induced osteoarthritis model in rats.[5] | Data not available in the provided search results. |
Clinical Trial Data
Clinical development provides crucial insights into the therapeutic potential and safety of these inhibitors in humans.
ASP8477
A Phase IIa clinical trial (The MOBILE Study; NCT02065349) evaluated the efficacy and safety of ASP8477 in patients with peripheral neuropathic pain (painful diabetic peripheral neuropathy or postherpetic neuralgia).[1][13][14][15]
| Trial ID | Phase | Indication | Key Findings |
| NCT02065349 (MOBILE Study) | IIa | Peripheral Neuropathic Pain | ASP8477 was well tolerated with a good safety profile. However, it did not demonstrate a significant treatment difference compared with placebo in reducing pain scores.[1][13] |
URB597
URB597 has entered Phase 1 clinical trials.[2] However, detailed results from these trials are not widely published in the available search results. Preclinical studies have suggested its potential for treating anxiety, depression, and pain.[16]
Experimental Protocols
In Vitro FAAH Inhibition Assay (Fluorometric Method)
This protocol describes a general method for determining the inhibitory potency of compounds against FAAH.
Principle: The assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a non-fluorescent substrate to a fluorescent product. The rate of fluorescence increase is proportional to FAAH activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.[17][18][19]
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[19]
-
FAAH substrate (e.g., AMC-arachidonoyl amide)[19]
-
Test compound (ASP8477 or URB597) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in FAAH Assay Buffer.
-
In a 96-well plate, add the assay buffer, the test compound (or vehicle control), and the FAAH enzyme solution.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the FAAH substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~340-360 nm and an emission wavelength of ~450-465 nm in kinetic mode for a set period (e.g., 30-60 minutes).[18][19]
-
The rate of reaction is calculated from the linear portion of the fluorescence curve.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats
This is a widely used preclinical model to induce neuropathic pain.[20][21][22][23]
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane, sodium pentobarbital).[20][22]
-
Surgical Preparation: Shave and disinfect the dorsal lumbar region.
-
Incision: Make a midline incision at the lumbar level to expose the paraspinal muscles.
-
Exposure of Spinal Nerves: Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.[21][22]
-
Ligation: Tightly ligate the L5 and L6 spinal nerves with a silk suture.[21][22]
-
Closure: Suture the muscle layers and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer analgesics and monitor the animal for recovery.
-
Behavioral Testing: Assess for the development of neuropathic pain behaviors, such as mechanical allodynia (using von Frey filaments) and thermal hyperalgesia, starting a few days post-surgery and continuing for several weeks.[23]
Signaling Pathway and Experimental Workflow
FAAH Signaling Pathway
The following diagram illustrates the central role of FAAH in the endocannabinoid system. Inhibition of FAAH leads to an accumulation of anandamide (AEA), which can then modulate the activity of cannabinoid receptors (CB1 and CB2), as well as other targets like TRPV1 channels and PPARα.[24]
Experimental Workflow for Preclinical Evaluation of FAAH Inhibitors
The following diagram outlines a typical workflow for the preclinical assessment of FAAH inhibitors.
Conclusion
Both ASP8477 and URB597 are potent FAAH inhibitors with demonstrated efficacy in various preclinical models of pain. ASP8477 has shown a favorable selectivity profile in preclinical studies, but it did not meet its primary endpoint in a Phase IIa clinical trial for neuropathic pain, raising questions about the translatability of this mechanism for this indication. URB597 has been a valuable tool in preclinical research for understanding the role of the endocannabinoid system. While it has entered Phase 1 clinical trials, its off-target effects on liver carboxylesterases may be a consideration for further development. The divergent clinical outcomes of FAAH inhibitors highlight the complexities of targeting the endocannabinoid system and underscore the need for continued research to identify patient populations and indications where this therapeutic strategy may be most effective.
References
- 1. The MOBILE Study—A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo pharmacological characterization of ASP8477: A novel highly selective fatty acid amide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent inhibition of recombinant human carboxylesterase 1 and 2 and monoacylglycerol lipase by the carbamates JZL184 and URB597 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Covalent Inhibition of Recombinant Human Carboxylesterase 1 and 2 and Monoacylglycerol Lipase by the Carbamates JZL184 and URB597 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FAAH inhibitor URB597 shows anti-hyperalgesic action and increases brain and intestinal tissues fatty acid amides in a model of CRF1 agonist mediated visceral hypersensitivity in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models [escholarship.org]
- 12. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The MOBILE Study-A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A study into pain relief given by ASP8477 for peripheral neuropathic pain (either post-herpetic neuralgia or painful diabetic peripheral neuropathy) and its safety, Trial ID 8477-CL-0020 [clinicaltrials.astellas.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Fatty acid amide hydrolase inhibitor URB597 prevented tolerance and cognitive deficits induced by chronic morphine administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. iasp-pain.org [iasp-pain.org]
- 21. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 22. criver.com [criver.com]
- 23. Spinal Nerve Ligation Model for Neuropathic Pain | Aragen [aragen.com]
- 24. The Endocannabinoid Signaling System in the CNS: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ASP8477 and PF-04457845: Efficacy in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two Fatty Acid Amide Hydrolase (FAAH) inhibitors: ASP8477 and PF-04457845. By objectively presenting available experimental data, this document aims to inform research and development decisions in the pursuit of novel therapeutics.
Mechanism of Action: Targeting the Endocannabinoid System
Both ASP8477 and PF-04457845 are potent and selective inhibitors of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2][3] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA) and other related fatty acid amides.[2] By inhibiting FAAH, these compounds increase the endogenous levels of anandamide, which then enhances signaling through cannabinoid receptors, primarily CB1 and CB2. This modulation of the endocannabinoid system is the basis for their potential therapeutic effects, including analgesia and treatment of withdrawal symptoms.
Below is a diagram illustrating the signaling pathway affected by FAAH inhibitors.
Caption: FAAH Inhibition Signaling Pathway.
Preclinical Efficacy
Both compounds have demonstrated efficacy in various preclinical models of pain.
| Compound | Animal Model | Pain Type | Key Findings | Reference |
| ASP8477 | Spinal Nerve Ligation (Rat) | Neuropathic | Ameliorated mechanical allodynia after single and repeated oral administration. | [4] |
| Chronic Constriction Nerve Injury (Rat) | Neuropathic | Improved thermal hyperalgesia and cold allodynia. | [4] | |
| Reserpine-induced Myalgia (Rat) | Dysfunctional | Restored muscle pressure thresholds. | [4] | |
| PF-04457845 | Complete Freund's Adjuvant (CFA) (Rat) | Inflammatory | Produced potent antinociceptive effects with a minimum effective dose of 0.1 mg/kg. | [3] |
| Monosodium Iodoacetate (MIA) (Rat) | Non-inflammatory (Osteoarthritis) | Demonstrated antinociceptive effects. | [3] | |
| Chronic Constriction Injury (CCI) (Mouse) | Neuropathic | At 1 mg/kg, completely blocked thermal hyperalgesia and mechanical allodynia. | [5] |
Clinical Efficacy
The clinical development of ASP8477 and PF-04457845 has explored different therapeutic areas, with varying outcomes.
ASP8477: Peripheral Neuropathic Pain
A Phase IIa, enriched enrollment randomized withdrawal trial (the MOBILE study) evaluated the efficacy of ASP8477 in patients with peripheral neuropathic pain (painful diabetic peripheral neuropathy or postherpetic neuralgia).[1][6][7]
| Trial Phase | Indication | Primary Endpoint | Key Findings | Reference |
| Phase IIa (MOBILE Study) | Peripheral Neuropathic Pain | Change in mean 24-hour average Numeric Pain Rating Scale (NPRS) score | No significant difference was observed between ASP8477 and placebo. The mean change from baseline was -0.05 for ASP8477 and -0.16 for placebo. | [1] |
A Phase I study in healthy female subjects using a capsaicin-induced pain model showed that ASP8477 had a significant effect on the Visual Analog Scale (VAS) pain score compared to placebo.[8]
PF-04457845: Osteoarthritis Pain and Cannabis Withdrawal
PF-04457845 has been investigated in clinical trials for osteoarthritis pain and for the treatment of cannabis withdrawal and dependence.
| Trial Phase | Indication | Primary Endpoint | Key Findings | Reference |
| Phase II | Osteoarthritis of the knee | Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain score | The trial was stopped for futility as PF-04457845 was not differentiated from placebo. The mean difference from placebo in WOMAC pain score was 0.04 for PF-04457845 and -1.13 for the active comparator, naproxen (B1676952). | [9] |
| Phase IIa | Cannabis Withdrawal and Dependence | Cannabis withdrawal symptoms and self-reported cannabis use | PF-04457845 significantly reduced cannabis withdrawal symptoms and self-reported cannabis use compared to placebo. | [10][11] |
Experimental Protocols
Detailed methodologies for the key clinical trials are outlined below.
ASP8477 - The MOBILE Study (Phase IIa)
-
Study Design: An enriched enrollment, randomized, double-blind, placebo-controlled, withdrawal study.[1]
-
Participants: Patients with painful diabetic peripheral neuropathy or postherpetic neuralgia.[6]
-
Procedure:
-
Screening Period: Up to 4 weeks.
-
Single-Blind Lead-in Period: All patients received ASP8477.
-
Randomization: Responders to ASP8477 were randomized to continue ASP8477 or switch to placebo for a double-blind withdrawal period.
-
-
Outcome Measures: The primary efficacy endpoint was the change from double-blind baseline in the 24-hour average Numeric Pain Rating Scale (NPRS) score to the end of the double-blind period.[1]
PF-04457845 - Osteoarthritis Pain Study (Phase II)
-
Study Design: A randomized, placebo- and active-controlled clinical trial.[9]
-
Participants: Patients with pain due to osteoarthritis of the knee.
-
Procedure: The trial consisted of two periods, each with a 1-week wash-in phase followed by 2 weeks of double-blind treatment. Patients were randomized to receive either 4 mg once daily PF-04457845 followed by placebo, or 500 mg twice daily naproxen followed by placebo (or vice versa).[9]
-
Outcome Measures: The primary endpoint was the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain score.[9]
PF-04457845 - Cannabis Withdrawal Study (Phase IIa)
-
Study Design: A double-blind, placebo-controlled, parallel-group trial.[10][11]
-
Participants: Men with cannabis dependence.[11]
-
Procedure: Participants were randomized to receive either 4 mg per day of PF-04457845 or placebo. The study included a 5-day inpatient phase to achieve abstinence and precipitate withdrawal, followed by a 3-week outpatient treatment phase.[10]
-
Outcome Measures: Primary endpoints were treatment-related differences in cannabis withdrawal symptoms during the inpatient phase and self-reported cannabis use at the end of the 4-week treatment period.[10]
The general workflow for these clinical trials is depicted in the following diagram.
References
- 1. The MOBILE Study—A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Effects of Combined Treatment with the AEA Hydrolysis Inhibitor PF04457845 and the Substrate Selective COX-2 Inhibitor LM4131 in the Mouse Model of Neuropathic Pain | MDPI [mdpi.com]
- 6. A study into pain relief given by ASP8477 for peripheral neuropathic pain (either post-herpetic neuralgia or painful diabetic peripheral neuropathy) and its safety, Trial ID 8477-CL-0020 [clinicaltrials.astellas.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and safety of a fatty acid amide hydrolase inhibitor (PF-04457845) in the treatment of cannabis withdrawal and dependence in men: a double-blind, placebo-controlled, parallel group, phase 2a single-site randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ASP 8477 and Duloxetine for the Treatment of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the investigational drug ASP 8477 and the established therapeutic duloxetine (B1670986) for the treatment of neuropathic pain. The analysis is based on available preclinical and clinical data, with a focus on mechanism of action, efficacy, and safety.
Executive Summary
This compound, a novel fatty acid amide hydrolase (FAAH) inhibitor, and duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI), represent two distinct pharmacological approaches to managing neuropathic pain. Preclinical evidence for this compound demonstrated promising analgesic effects in animal models of neuropathic pain. However, these findings did not translate into significant clinical efficacy in a Phase 2a trial, where it failed to separate from placebo. In contrast, duloxetine has a well-established efficacy and safety profile for the treatment of diabetic peripheral neuropathic pain, supported by numerous clinical trials and meta-analyses, and is approved for this indication. While both agents were generally well-tolerated in studies, their divergent clinical outcomes highlight the complexities of translating preclinical pain research into effective therapeutics.
Mechanism of Action
This compound: Enhancing Endocannabinoid Signaling
This compound is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids, most notably anandamide.[1][2] By inhibiting FAAH, this compound increases the synaptic levels of anandamide, which then enhances the activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system is thought to produce analgesia without the significant central nervous system side effects associated with direct-acting cannabinoid receptor agonists.[1][2]
Duloxetine: Modulating Descending Inhibitory Pain Pathways
Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI).[3][4] Its analgesic effect is attributed to the potentiation of descending inhibitory pain pathways in the central nervous system.[3][4] By blocking the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) in the synaptic cleft of neurons in the brain and spinal cord, duloxetine enhances the activity of these neurotransmitters.[3][4][5] This increased serotonergic and noradrenergic signaling is believed to dampen the transmission of pain signals from the periphery to the brain.[3][4]
Preclinical Efficacy
This compound
In preclinical studies, this compound demonstrated analgesic effects in rat models of neuropathic pain. A single oral administration of this compound was shown to improve thermal hyperalgesia and cold allodynia in the chronic constriction nerve injury model.[2] Furthermore, both single and four-week repeated oral administration of this compound ameliorated mechanical allodynia in spinal nerve ligation rats.[2]
Duloxetine
Duloxetine has also been evaluated in rodent models of neuropathic pain. In the Chung (spinal nerve ligation) and Bennett (chronic constriction injury) models in rats, duloxetine was effective at inhibiting tactile allodynia and heat hyperalgesia.[2] It also showed efficacy against cold allodynia in the Chung model and tactile hyperalgesia in the Bennett model.[2]
| Preclinical Model | This compound Outcome | Duloxetine Outcome |
| Spinal Nerve Ligation (Rat) | Ameliorated mechanical allodynia[2] | N/A |
| Chronic Constriction Injury (Rat) | Improved thermal hyperalgesia and cold allodynia[2] | Inhibited tactile allodynia and heat hyperalgesia[2] |
| Chung Model (SNL, Rat) | N/A | Inhibited tactile allodynia, heat hyperalgesia, and cold allodynia[2] |
| Bennett Model (CCI, Rat) | N/A | Inhibited tactile allodynia, heat hyperalgesia, and tactile hyperalgesia[2] |
Clinical Efficacy and Safety
This compound
The clinical development of this compound for neuropathic pain was investigated in the Phase 2a MOBILE study (NCT02065349).[3][5] This was an enriched enrollment randomized withdrawal trial in patients with painful diabetic peripheral neuropathy (PDPN) or postherpetic neuralgia (PHN).[3][5][6][7] While this compound was well-tolerated, it did not demonstrate a significant treatment difference compared to placebo on the primary endpoint, the mean 24-hour average Numeric Pain Rating Scale (NPRS) score.[3][5] There was also no significant difference in the time-to-treatment failure between the this compound and placebo groups.[3]
| Clinical Trial | Metric | This compound | Placebo | P-value |
| MOBILE Study (Phase 2a) [3] | Change in mean 24-hour average NPRS score | No significant difference | No significant difference | 0.644 |
| Time-to-treatment failure | No significant difference | No significant difference | 0.485 |
Safety: In the MOBILE study, during the single-blind treatment period, 22% of patients receiving this compound experienced at least one treatment-related adverse event.[3] During the double-blind period, 8% of patients in the this compound arm experienced a treatment-emergent adverse event, compared to 18% in the placebo arm.[3] Overall, this compound was considered well-tolerated.[3][5]
Duloxetine
Duloxetine's efficacy in treating painful diabetic peripheral neuropathy has been established in multiple randomized, double-blind, placebo-controlled trials.[8][9][10] A meta-analysis of seven randomized controlled trials confirmed that duloxetine was more efficacious than placebo in improving weekly mean pain scores.[11] Doses of 60 mg and 120 mg per day have been shown to be effective.[10]
| Clinical Trial / Meta-analysis | Metric | Duloxetine (60 mg/day) | Placebo | P-value |
| Goldstein et al., 2005 [10] | Change in 24-hour average pain score | Statistically significant improvement | - | <0.05 |
| 50% reduction in 24-hour average pain score | Significantly more patients | - | <0.05 | |
| Yue et al., 2023 (Meta-analysis) [11] | Mean difference in weekly mean pain scores | -0.95 (95% CI: -1.18 to -0.72) | - | <0.00001 |
| Gao et al., 2015 [12] | LS mean change in 24-hour average pain at 12 weeks | -2.40 | -1.97 | 0.030 |
| ≥50% reduction in 24-hour average pain | 42.0% of patients | 28.8% of patients | 0.006 |
Safety: Common adverse events associated with duloxetine include nausea, somnolence, dizziness, and dry mouth.[12] Discontinuations due to adverse events are more frequent with duloxetine compared to placebo.[8]
Experimental Protocols
MOBILE Study (this compound)
-
Study Design: A Phase 2a, multicenter, enriched enrollment, randomized, double-blind, placebo-controlled, withdrawal study.[5][7]
-
Population: Patients aged 18 years or older with peripheral neuropathic pain resulting from painful diabetic peripheral neuropathy or postherpetic neuralgia.[5][6]
-
Procedure: The study consisted of a screening period, a single-blind treatment period, a double-blind randomized withdrawal period, and a follow-up period.[7] In the single-blind period, patients received this compound (20/30 mg BID). Responders (≥30% decrease in mean average daily pain intensity) were then randomized to either continue this compound or switch to placebo for the double-blind period.[13]
-
Primary Outcome: Change in the average daily pain intensity.[6]
Typical Duloxetine Phase 3 Trial for DPNP
-
Study Design: A multicenter, parallel, double-blind, randomized, placebo-controlled trial.[8]
-
Population: Patients with pain due to peripheral neuropathy caused by type 1 or type 2 diabetes mellitus.[8]
-
Procedure: Patients were randomly assigned to receive a fixed dose of duloxetine (e.g., 60 mg once daily) or placebo for a predefined period, typically 12 weeks.[8][9]
-
Primary Outcome: The weekly mean score of 24-hour average pain severity, often evaluated on an 11-point Likert scale.[8]
Conclusion
The comparison between this compound and duloxetine for neuropathic pain illustrates a classic challenge in drug development: the translation of a novel mechanism with strong preclinical rationale into a clinically effective therapy. This compound's approach of enhancing endogenous cannabinoid signaling represents an innovative strategy. However, its failure to demonstrate efficacy in a well-designed Phase 2a trial suggests that either the therapeutic window is narrow, the patient population was not optimally selected, or the mechanism itself is not as critical for neuropathic pain in humans as preclinical models suggested.
Conversely, duloxetine, with its established mechanism of modulating well-understood neurotransmitter pathways, has consistently demonstrated a statistically significant, albeit modest, analgesic effect in a broad population of patients with diabetic peripheral neuropathic pain. For drug development professionals, this comparison underscores the continued value of targeting established pathways while also highlighting the high-risk, high-reward nature of pursuing novel mechanisms of action. Future research in this area may benefit from a deeper understanding of patient stratification and biomarker development to identify subpopulations who may respond to novel agents like FAAH inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Face-to-face comparison of the predictive validity of two models of neuropathic pain in the rat: analgesic activity of pregabalin, tramadol and duloxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. A Dual Noradrenergic Mechanism for the Relief of Neuropathic Allodynia by the Antidepressant Drugs Duloxetine and Amitriptyline | Journal of Neuroscience [jneurosci.org]
- 6. A study into pain relief given by ASP8477 for peripheral neuropathic pain (either post-herpetic neuralgia or painful diabetic peripheral neuropathy) and its safety, Trial ID 8477-CL-0020 [clinicaltrials.astellas.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Superiority of duloxetine to placebo in improving diabetic neuropathic pain: Results of a randomized controlled trial in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Duloxetine vs. placebo in patients with painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of duloxetine in painful diabetic peripheral neuropathy: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment of patients with diabetic peripheral neuropathic pain in China: a double-blind randomised trial of duloxetine vs. placebo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The MOBILE Study—A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
ASP8477: A Comparative Analysis Against Standard Analgesics for Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel fatty acid amide hydrolase (FAAH) inhibitor, ASP8477, with established standard analgesics for the treatment of neuropathic pain. The content is structured to offer an objective analysis of the available experimental data, detailing efficacy, mechanisms of action, and experimental protocols to support further research and development in the field of analgesics.
Mechanism of Action: A Novel Approach to Pain Management
ASP8477 is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids, most notably anandamide. By inhibiting FAAH, ASP8477 increases the synaptic levels of anandamide, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system is believed to produce analgesic effects, particularly in chronic and neuropathic pain states.[1]
In contrast, standard analgesics for neuropathic pain act on different pathways:
-
Gabapentinoids (Pregabalin and Gabapentin): These drugs bind to the α2-δ subunit of voltage-gated calcium channels, reducing the release of excitatory neurotransmitters.[2]
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) (e.g., Duloxetine): These agents increase the levels of serotonin (B10506) and norepinephrine (B1679862) in the synaptic cleft, enhancing descending inhibitory pain pathways.[3]
-
Tricyclic Antidepressants (TCAs) (e.g., Amitriptyline): TCAs also block the reuptake of serotonin and norepinephrine, similar to SNRIs, but often have a broader range of effects and associated side effects.[4][5][6]
Signaling Pathway of ASP8477
The following diagram illustrates the mechanism of action of ASP8477 in the context of the endocannabinoid signaling pathway.
Experimental Data: Efficacy in Clinical Trials
ASP8477 Clinical Trial Data
A key clinical trial evaluating the efficacy of ASP8477 in patients with peripheral neuropathic pain (painful diabetic peripheral neuropathy or postherpetic neuralgia) was the Phase IIa MOBILE study.[7][8][9] This was an enriched enrollment randomized withdrawal study. Unfortunately, the study did not demonstrate a significant difference in pain relief between ASP8477 and placebo in the double-blind withdrawal period.[7][8][9]
| The MOBILE Study (Phase IIa) | ASP8477 | Placebo | p-value |
| Primary Endpoint: Change in mean 24-hour average Numeric Pain Rating Scale (NPRS) score | No significant difference | No significant difference | 0.644 |
| Key Secondary Endpoint: Time-to-treatment failure | No significant difference | No significant difference | 0.485 |
Data from the MOBILE Study in patients with peripheral neuropathic pain.[7][8]
Standard Analgesics: Efficacy Data from Clinical Trials and Meta-Analyses
The following tables summarize the efficacy of standard analgesics for neuropathic pain based on data from various clinical trials and systematic reviews. The primary endpoint for comparison is often the percentage of patients achieving a ≥50% reduction in pain from baseline.
| Indication | Dosage | % Patients with ≥50% Pain Reduction (Pregabalin) | % Patients with ≥50% Pain Reduction (Placebo) | Number Needed to Treat (NNT) |
| Painful Diabetic Neuropathy | 150-600 mg/day | 39% | 15% | - |
| Postherpetic Neuralgia | 150-600 mg/day | 50% | 20% | - |
| Neuropathic Pain (General) | - | - | - | - |
Efficacy data for pregabalin in neuropathic pain.[2][10]
| Indication | Dosage | % Patients with ≥50% Pain Reduction (Gabapentin) | % Patients with ≥50% Pain Reduction (Placebo) | Number Needed to Treat (NNT) |
| Painful Diabetic Neuropathy | ≥1200 mg/day | 38% | 23% | 6.6 |
| Postherpetic Neuralgia | ≥1200 mg/day | 32% | 17% | 6.7 |
Efficacy data for gabapentin in neuropathic pain from a Cochrane review.[11][12]
| Indication | Dosage | % Patients with ≥50% Pain Reduction (Duloxetine) | % Patients with ≥50% Pain Reduction (Placebo) | Number Needed to Treat (NNT) |
| Painful Diabetic Neuropathy | 60 mg/day | 41% | 24% | 5 |
Efficacy data for duloxetine in painful diabetic neuropathy from a meta-analysis.[13][14]
| Indication | Dosage | Evidence Quality | Comment |
| Neuropathic Pain (General) | Varies | Very Low | A Cochrane review found no high-quality evidence to support a beneficial effect, though it has been used in clinical practice for many years.[4][5][6] |
Evidence summary for amitriptyline in neuropathic pain.
Head-to-Head and Indirect Comparisons
Direct head-to-head clinical trials comparing ASP8477 with standard analgesics in a neuropathic pain patient population are not available in the public domain. The MOBILE study only compared ASP8477 to a placebo.[7][8]
However, a Phase I study in healthy volunteers used a capsaicin-induced hyperalgesia model to compare ASP8477 with duloxetine. In this model, duloxetine showed a greater reduction in Laser Evoked Potential (LEP) N2-P2 peak-to-peak amplitudes compared to both ASP8477 and placebo.
Experimental Protocols
The MOBILE Study (Phase IIa) - ASP8477
Objective: To assess the analgesic efficacy and safety of ASP8477 in patients with peripheral neuropathic pain (painful diabetic peripheral neuropathy or postherpetic neuralgia).[7][15]
Study Design: A Phase 2a enriched enrollment randomized withdrawal study.[7][15]
Workflow:
Key Methodological Steps:
-
Screening Period: Patients were screened for eligibility.
-
Single-Blind Treatment Period: All eligible patients received ASP8477 in a single-blind fashion.
-
Response Assessment: After the single-blind period, patients were assessed for a response, defined as a ≥30% reduction in their average daily pain score.[7][8]
-
Randomization: Responders were randomized in a 1:1 ratio to either continue receiving ASP8477 or switch to a placebo for the double-blind withdrawal period.
-
Double-Blind Randomized Withdrawal Period: Patients, investigators, and sponsor staff were blinded to the treatment allocation.
-
Primary Endpoint Assessment: The primary endpoint was the change in the mean 24-hour average Numeric Pain Rating Scale (NPRS) score from the baseline of the double-blind period to the end of the double-blind period.[7][8]
Capsaicin-Induced Hyperalgesia Model
Objective: To induce a state of hyperalgesia (increased sensitivity to pain) in healthy volunteers to test the efficacy of analgesic compounds.[16][17][18]
General Protocol:
-
Baseline Measurements: Baseline pain thresholds to various stimuli (e.g., heat, mechanical) are established.
-
Capsaicin (B1668287) Application: A standardized concentration of capsaicin cream is applied topically to a defined area of the skin.[16]
-
Induction of Hyperalgesia: The capsaicin induces a localized area of primary hyperalgesia (at the site of application) and a surrounding area of secondary hyperalgesia.[16]
-
Drug Administration: The investigational drug (e.g., ASP8477) or a comparator (e.g., duloxetine, placebo) is administered.
-
Post-Dose Measurements: Pain thresholds and other sensory parameters are re-assessed at various time points after drug administration to determine the analgesic effect.
Conclusion
ASP8477, as a selective FAAH inhibitor, represents a novel mechanistic approach to the treatment of neuropathic pain. However, the available clinical trial data from the Phase IIa MOBILE study did not demonstrate a statistically significant analgesic effect compared to placebo in patients with peripheral neuropathic pain.[7][8][9] In an experimental pain model in healthy volunteers, duloxetine showed a greater effect than ASP8477.
In contrast, standard analgesics such as pregabalin, gabapentin, and duloxetine have demonstrated efficacy in reducing neuropathic pain in multiple large-scale clinical trials and meta-analyses, although they are associated with their own distinct side-effect profiles.[2][3][11][19][20]
Further research, potentially including direct head-to-head comparative trials, would be necessary to definitively establish the efficacy of ASP8477 relative to the current standard of care for neuropathic pain. The information presented in this guide is intended to provide a foundation for such future investigations and to aid in the strategic development of novel analgesic therapies.
References
- 1. Amitriptyline for neuropathic pain in adults - Overton [app.overton.io]
- 2. Efficacy of pregabalin in neuropathic pain evaluated in a 12-week, randomised, double-blind, multicentre, placebo-controlled trial of flexible- and fixed-dose regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized controlled trial of duloxetine in diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amitriptyline for neuropathic pain in adults | Cochrane [cochrane.org]
- 5. Amitriptyline for neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cochranelibrary.com [cochranelibrary.com]
- 7. The MOBILE Study—A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The MOBILE Study-A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gabapentin for chronic neuropathic pain in adults | Cochrane [cochrane.org]
- 12. cochranelibrary.com [cochranelibrary.com]
- 13. Duloxetine for treating painful neuropathy, chronic pain or fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. hra.nhs.uk [hra.nhs.uk]
- 16. Attenuation of capsaicin-induced ongoing pain and secondary hyperalgesia during exposure to an immersive virtual reality environment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gut pain and hyperalgesia induced by capsaicin: a human experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Heat and mechanical hyperalgesia induced by capsaicin. Cross modality threshold modulation in human C nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bmjopen.bmj.com [bmjopen.bmj.com]
- 20. Efficacy, Safety, and Tolerability of Pregabalin Treatment for Painful Diabetic Peripheral Neuropathy: Findings from seven randomized, controlled trials across a range of doses - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity of FAAH Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a pharmacological agent is paramount. This guide provides a framework for evaluating the selectivity of Fatty Acid Amide Hydrolase (FAAH) inhibitors, with a focus on ASP8477, a potent and selective FAAH inhibitor. While specific quantitative selectivity data for ASP8477 against a broad panel of other serine hydrolases is not extensively available in the public domain, this guide outlines the established methodologies for such assessments and presents a comparative context for interpreting selectivity profiles.
Introduction to FAAH and the Importance of Selectivity
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (B1667382) and other related fatty acid amides.[1] Inhibition of FAAH leads to increased levels of these signaling lipids, producing analgesic, anxiolytic, and anti-inflammatory effects. Consequently, FAAH has emerged as a promising therapeutic target for a range of conditions, including chronic pain and anxiety disorders.
However, the human proteome contains a large family of serine hydrolases with similar catalytic mechanisms. Off-target inhibition of these other hydrolases can lead to undesirable side effects. Therefore, the development of highly selective FAAH inhibitors is crucial for therapeutic success. ASP8477 has been described as a potent and selective inhibitor of FAAH.[1][2][3][4] One study cites an in vitro 50% inhibitory concentration (IC50) value of 3.99 nM for human FAAH-1, although the full selectivity panel data remains unpublished.[3]
Assessing Selectivity: A Methodological Overview
The gold standard for determining the selectivity of an enzyme inhibitor involves screening it against a panel of related enzymes. For FAAH inhibitors, this panel would primarily consist of other serine hydrolases, particularly those involved in lipid metabolism.
Key Serine Hydrolases for Selectivity Screening
A comprehensive selectivity panel for a FAAH inhibitor should include, but not be limited to:
-
Monoacylglycerol Lipase (MAGL): The primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).
-
α/β-Hydrolase Domain-containing 6 (ABHD6) and 12 (ABHD12): Also implicated in 2-AG metabolism.
-
Other lipases and esterases: To assess broader cross-reactivity within the serine hydrolase family.
Experimental Protocols
1. In Vitro Enzyme Inhibition Assays:
This is the most direct method to determine the potency of an inhibitor against its target and off-target enzymes.
-
Objective: To determine the IC50 value of the test compound (e.g., ASP8477) against a panel of purified recombinant serine hydrolases.
-
Methodology:
-
Enzyme and Substrate Preparation: Purified recombinant human serine hydrolases (FAAH, MAGL, ABHD6, etc.) are obtained. A specific fluorogenic or chromogenic substrate for each enzyme is used.
-
Assay Procedure: The enzymes are incubated with varying concentrations of the inhibitor in a suitable buffer system.
-
Reaction Initiation and Detection: The substrate is added to initiate the enzymatic reaction. The rate of product formation is measured over time using a plate reader (fluorescence or absorbance).
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
-
2. Activity-Based Protein Profiling (ABPP):
ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor in a more complex biological sample, such as a cell lysate or even in vivo.[5][6][7]
-
Objective: To identify the full spectrum of serine hydrolase targets of an inhibitor in a native proteome.
-
Methodology:
-
Sample Preparation: A complex proteome (e.g., mouse brain lysate) is prepared.
-
Inhibitor Incubation: The proteome is treated with the test inhibitor (e.g., ASP8477) at various concentrations.
-
Probe Labeling: A broad-spectrum, irreversible serine hydrolase activity-based probe (e.g., a fluorophosphonate-rhodamine probe) is added. This probe covalently labels the active site of all accessible serine hydrolases that are not blocked by the inhibitor.
-
Detection and Analysis: The labeled proteins are separated by SDS-PAGE, and the probe-labeled enzymes are visualized by in-gel fluorescence scanning. A reduction in fluorescence for a specific protein band in the presence of the inhibitor indicates that the inhibitor binds to and inhibits that enzyme. Mass spectrometry can be used for more precise identification of the inhibited enzymes.
-
Interpreting Selectivity Data: A Comparative Framework
A highly selective FAAH inhibitor would exhibit a significantly lower IC50 for FAAH compared to other serine hydrolases. The "selectivity ratio" (IC50 for off-target / IC50 for target) is a key metric, with higher ratios indicating greater selectivity.
Table 1: Illustrative Selectivity Profile of a Hypothetical FAAH Inhibitor
| Serine Hydrolase Target | IC50 (nM) | Selectivity Ratio (vs. FAAH) |
| FAAH | 5 | 1 |
| MAGL | >10,000 | >2,000 |
| ABHD6 | >10,000 | >2,000 |
| ABHD12 | >10,000 | >2,000 |
| Carboxylesterase 1 | >10,000 | >2,000 |
| Trypsin | >10,000 | >2,000 |
This table presents hypothetical data to illustrate the desired selectivity profile of a potent and selective FAAH inhibitor. Actual data for ASP8477 is not publicly available.
Visualizing the Context of FAAH Inhibition
To better understand the biological context and the experimental approaches to assessing selectivity, the following diagrams are provided.
Caption: FAAH signaling pathway and the action of ASP8477.
Caption: Experimental workflow for ABPP-based selectivity profiling.
Conclusion
While ASP8477 is positioned as a selective FAAH inhibitor, a comprehensive, publicly available selectivity profile remains elusive. For any novel FAAH inhibitor, a rigorous assessment of its activity against a broad panel of other serine hydrolases is essential to predict its potential for off-target effects and to ensure a favorable safety profile. The methodologies of in vitro enzyme inhibition assays and activity-based protein profiling provide a robust framework for such an evaluation. Researchers and drug developers should prioritize the generation and transparent reporting of such data to advance the development of safe and effective FAAH-targeted therapeutics.
References
- 1. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ASP-8477 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. The MOBILE Study—A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Frontiers | Activity based protein profiling to detect serine hydrolase alterations in virus infected cells [frontiersin.org]
A Head-to-Head In Vivo Comparison of FAAH Inhibitors for Preclinical Research
For researchers and drug development professionals navigating the landscape of fatty acid amide hydrolase (FAAH) inhibitors, selecting the optimal compound for in vivo studies is a critical decision. This guide provides a comprehensive head-to-head comparison of prominent FAAH inhibitors, focusing on their preclinical efficacy in rodent models of pain and inflammation. The data presented is compiled from various studies to facilitate an objective assessment of their performance.
Introduction to FAAH Inhibition
Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (B1667382) (AEA) and other related fatty acid amides. Inhibition of FAAH elevates the levels of these signaling lipids, leading to analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists. This has made FAAH a compelling therapeutic target for a range of disorders, particularly chronic pain and inflammatory conditions. This guide focuses on a comparative analysis of several well-characterized FAAH inhibitors: URB597, PF-3845 and its structurally related analog PF-04457845, the reversible inhibitor OL-135, and the clinical candidate JNJ-42165279.
Comparative Efficacy in Pain and Inflammation Models
The following tables summarize the in vivo efficacy of these FAAH inhibitors in preclinical models of inflammatory and neuropathic pain. It is important to note that direct head-to-head comparisons across multiple compounds within a single study are limited. Therefore, data from various sources are presented, and readers should consider the differences in experimental protocols when making comparisons.
Inflammatory Pain Models
Inflammatory pain is often modeled in rodents using injections of agents like carrageenan or lipopolysaccharide (LPS) into the paw. The resulting inflammation and pain-related behaviors, such as thermal hyperalgesia and mechanical allodynia, are then measured.
| Inhibitor | Animal Model | Pain Readout | Route of Administration | Effective Dose Range | Key Findings | Reference |
| URB597 | Rat, Carrageenan-induced paw edema | Paw volume | Intraperitoneal (i.p.) | 0.3 mg/kg | Reduced paw edema; effect mediated by CB2 receptors. | [1] |
| PF-3845 | Mouse, LPS-induced tactile allodynia | Mechanical allodynia | Intraperitoneal (i.p.) | 10 mg/kg | Reversed LPS-induced allodynia. | [2] |
| OL-135 | Mouse, LPS-induced tactile allodynia | Mechanical allodynia | Intraperitoneal (i.p.) | 30 mg/kg | Reversed LPS-induced allodynia. | [2] |
| PF-04457845 | Rat, Complete Freund's Adjuvant (CFA) | Mechanical allodynia | Oral | 0.1 mg/kg (MED) | Potent and long-lasting anti-inflammatory effects. 30-fold more potent than PF-3845.[3][4] | [3][5] |
| URB937 | Mouse, Complete Freund's Adjuvant (CFA) | Mechanical & Thermal Hyperalgesia | Oral | ED50: 0.2-10 mg/kg | Peripherally restricted inhibitor, more effective than URB597 and PF-04457845 in this model. | [6] |
Neuropathic Pain Models
Neuropathic pain is typically induced in rodents through nerve injury, such as chronic constriction injury (CCI) or spinal nerve ligation (SNL). The resulting persistent pain behaviors are used to assess the efficacy of analgesic compounds.
| Inhibitor | Animal Model | Pain Readout | Route of Administration | Effective Dose Range | Key Findings | Reference |
| URB597 | Mouse, Chronic Constriction Injury (CCI) | Mechanical & Cold allodynia | Intraperitoneal (i.p.) | 10 mg/kg | Attenuated CCI-induced allodynia. | [5] |
| OL-135 | Mouse, Chronic Constriction Injury (CCI) | Mechanical & Cold allodynia | Intraperitoneal (i.p.) | 10 mg/kg | Attenuated CCI-induced allodynia. | [5] |
| JNJ-42165279 | Rat, Spinal Nerve Ligation (SNL) | Tactile allodynia | Oral | ED90: 22 mg/kg | Dose-dependently decreased tactile allodynia. | [7] |
| URB597 | Rat, Paclitaxel-induced neuropathy | Mechanical & Cold allodynia | Intraperitoneal (i.p.) | 1 mg/kg (chronic) | Suppressed the development and maintenance of neuropathic pain without tolerance. | [1] |
| URB937 | Rat, Paclitaxel-induced neuropathy | Mechanical & Cold allodynia | Intraperitoneal (i.p.) | 1 mg/kg (chronic) | Peripherally restricted inhibitor, suppressed neuropathic pain without tolerance. | [1] |
In Vitro Potency and Selectivity
The intrinsic potency and selectivity of FAAH inhibitors are critical determinants of their in vivo performance and potential for off-target effects.
| Inhibitor | Target | IC50 / k_inact/K_i | Selectivity Profile | Reference |
| URB597 | human FAAH | k_inact/K_i = 1,612 M⁻¹s⁻¹ | Selective, but shows some off-target activity at higher concentrations.[5] | [5] |
| PF-3845 | human FAAH | k_inact/K_i = 13,433 M⁻¹s⁻¹ | Highly selective for FAAH. | [5] |
| PF-04457845 | human FAAH | IC50 = 7.2 nM; k_inact/K_i = 40,300 M⁻¹s⁻¹ | Exquisitely selective for FAAH with minimal off-target activity.[3][5] | [3][5] |
| JNJ-42165279 | human FAAH | IC50 = 70 nM | Highly selective against a panel of other enzymes, ion channels, transporters, and receptors. | [7] |
| AM4303 | human FAAH | IC50 = 2 nM | Selective FAAH inhibitor. | [8] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches, the following diagrams are provided.
Detailed Experimental Protocols
Carrageenan-Induced Inflammatory Pain Model
-
Animals: Male Sprague-Dawley rats.
-
Induction of Inflammation: A subcutaneous injection of carrageenan (e.g., 1% w/v in saline) is administered into the plantar surface of one hind paw.
-
Drug Administration: FAAH inhibitors or vehicle are typically administered intraperitoneally at specified doses prior to or after carrageenan injection.
-
Behavioral Assessment: Paw volume is measured using a plethysmometer to quantify edema. Thermal hyperalgesia can be assessed using the Hargreaves test, and mechanical allodynia can be measured with von Frey filaments. Measurements are taken at various time points post-carrageenan injection.
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
-
Animals: Male Sprague-Dawley rats.
-
Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated distal to the dorsal root ganglion.
-
Drug Administration: FAAH inhibitors or vehicle are administered orally or intraperitoneally, typically commencing several days after surgery when neuropathic pain behaviors are established.
-
Behavioral Assessment: Tactile allodynia is measured using von Frey filaments applied to the plantar surface of the ipsilateral hind paw. The paw withdrawal threshold is determined.
FAAH Activity Assay
-
Tissue Preparation: Brain or liver tissues are homogenized in a suitable buffer.
-
Assay Principle: The assay measures the hydrolysis of a substrate (e.g., radiolabeled anandamide) by FAAH in the tissue homogenate.
-
Procedure: Tissue homogenates are incubated with the substrate in the presence or absence of the FAAH inhibitor. The reaction is stopped, and the product is separated from the substrate (e.g., by chromatography or liquid-liquid extraction).
-
Quantification: The amount of product formed is quantified (e.g., by scintillation counting) to determine the rate of FAAH activity.
Conclusion
The preclinical data reviewed here highlight the therapeutic potential of FAAH inhibitors in treating pain and inflammation. PF-04457845 emerges as a particularly potent and selective inhibitor with a long duration of action in vivo.[3][5] URB597 and OL-135 also demonstrate significant efficacy, although they may differ in their potency and effects in specific pain modalities.[2][5] The peripherally restricted inhibitor URB937 shows promise for treating inflammatory pain with potentially fewer central nervous system side effects.[6] JNJ-42165279 has shown efficacy in a neuropathic pain model and has advanced to clinical trials.[7]
The choice of an FAAH inhibitor for in vivo research will depend on the specific scientific question, the desired route of administration, and the required duration of action. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision. Researchers are encouraged to consult the primary literature for more detailed information on the experimental conditions and statistical analyses.
References
- 1. Brain permeant and impermeant inhibitors of fatty-acid amide hydrolase suppress the development and maintenance of paclitaxel-induced neuropathic pain without producing tolerance or physical dependence in vivo and synergize with paclitaxel to reduce tumor cell line viability in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of novel, selective fatty acid amide hydrolase (FAAH), monoacyglycerol lipase (MAGL) or dual FAAH/MAGL inhibitors to suppress acute and anticipatory nausea in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
ASP8477 Clinical Trial Outcomes: A Comparative Analysis Against Placebo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial outcomes for the fatty acid amide hydrolase (FAAH) inhibitor, ASP8477, relative to placebo. The data presented is derived from key clinical studies and is intended to offer an objective overview of the drug's performance, supported by detailed experimental methodologies and visual representations of its mechanism of action and trial design.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from clinical trials comparing ASP8477 with a placebo.
Table 1: Efficacy Outcomes from the Phase IIa "MOBILE" Study in Patients with Peripheral Neuropathic Pain
| Outcome Measure | ASP8477 (N=31) | Placebo (N=32) | P-value | Citation |
| Primary Endpoint | ||||
| Change in mean 24-hour average Numeric Pain Rating Scale (NPRS) score from baseline to end of double-blind period | -0.05 | -0.16 | 0.644 | [1][2] |
| Secondary Endpoint | ||||
| Time-to-treatment failure (Hazard Ratio) | 0.97 | - | 0.485 | [1][2] |
| Treatment responders during single-blind period (≥30% decrease in mean average daily pain intensity) | 57.8% | N/A | N/A | [1][2] |
Table 2: Safety Outcomes from the Phase IIa "MOBILE" Study
| Adverse Events | ASP8477 | Placebo | Citation |
| Single-Blind Period | |||
| Patients with at least one treatment-related adverse event (TEAE) | 22% | N/A | [1][2] |
| Double-Blind Period | |||
| Patients with at least one TEAE | 8% | 18% | [1][2] |
Table 3: Outcomes from a Phase I Study in Healthy Female Subjects
| Outcome Measure | ASP8477 (100 mg) vs Placebo | P-value | Citation |
| Difference in Laser Evoked Potential (LEP) N2-P2 peak-to-peak (PtP) amplitudes (all subjects) | Numerically lower | 0.0721 | [3][4] |
| Difference in LEP N2-P2 PtP amplitudes (subjects with positive capsaicin (B1668287) skin effects) | -2.24 µV | 0.0146 | [3][4] |
| Effect on Visual Analog Scale (VAS) pain score (all doses vs placebo) | -2.55% | < 0.0007 | [3][4] |
Experimental Protocols
The "MOBILE" Phase IIa Enriched Enrollment Randomized Withdrawal Trial
This study was designed to assess the analgesic efficacy and safety of ASP8477 in patients with peripheral neuropathic pain (PNP) resulting from painful diabetic peripheral neuropathy (PDPN) or postherpetic neuralgia (PHN).[1][2][5]
Study Design: The trial consisted of four main periods:
-
Screening Period: Up to four weeks, including a one-week, single-blind, placebo run-in period.[1]
-
Single-Blind Treatment Period: Approximately four weeks, where all patients received ASP8477. This included a six-day dose titration period (20/30 mg BID) and a three-week maintenance period.[1][2]
-
Randomized Withdrawal Period: A three-week, double-blind period where "treatment responders" (patients with a ≥30% decrease in mean average daily pain intensity) were randomized to either continue with ASP8477 or switch to a placebo.[1][2]
-
Follow-up.
Key Assessments:
-
Primary Endpoint: The primary outcome was the change in the mean 24-hour average Numeric Pain Rating Scale (NPRS) from the baseline to the end of the double-blind period.[1][2]
-
Secondary Endpoints: Included time-to-treatment failure.[1][2]
-
Safety: Assessed through the monitoring of treatment-emergent adverse events (TEAEs).[1][2]
Phase I Analgesic/Antihyperalgesic Properties Study
This was a randomized, double-blind, double-dummy, cross-over, placebo- and active comparator-controlled study in healthy female subjects.[3][4]
Study Design:
-
Subjects were randomly assigned to one of six treatment sequences.
-
They received multiple ascending doses of ASP8477, duloxetine (B1670986) (active comparator), and placebo over three treatment periods.[3][4]
-
Each treatment period consisted of 21 days of dosing, separated by 14-day washout periods.[3][4]
Key Assessments:
-
Primary Endpoint: The difference in Laser Evoked Potential (LEP) N2-P2 peak-to-peak (PtP) amplitudes from capsaicin-treated skin between the highest dose of ASP8477 (100 mg) and placebo on day 21.[3][4]
-
Secondary Endpoints: Included assessments of Visual Analog Scale (VAS) for pain on capsaicin-treated skin.[3][4]
Visualizations
Signaling Pathway of ASP8477
ASP8477 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[6] FAAH is the primary enzyme responsible for the breakdown of the endocannabinoid anandamide.[7][6] By inhibiting FAAH, ASP8477 increases the levels of anandamide, which then acts on cannabinoid receptors to produce analgesic effects.[7]
Caption: Mechanism of action of ASP8477 as a FAAH inhibitor.
Experimental Workflow of the "MOBILE" Phase IIa Trial
The following diagram illustrates the enriched enrollment randomized withdrawal design of the MOBILE study.
Caption: Workflow of the MOBILE Phase IIa clinical trial.
References
- 1. The MOBILE Study—A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MOBILE Study-A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. ASP-8477 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Analgesic Potential of ASP8477: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic effects of ASP8477, a novel fatty acid amide hydrolase (FAAH) inhibitor, with other established analgesics across various preclinical and clinical pain models. The data presented is intended to inform research and development decisions by providing a comprehensive overview of ASP8477's performance and underlying mechanisms.
Executive Summary
ASP8477 is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide.[1][2] By inhibiting FAAH, ASP8477 increases the levels of endogenous cannabinoids, which in turn modulate pain signaling pathways.[1][2] Preclinical studies demonstrate the analgesic efficacy of ASP8477 in rat models of neuropathic and dysfunctional pain, including the spinal nerve ligation (SNL), chronic constriction injury (CCI), and reserpine-induced myalgia (RIM) models.[1][2] In these models, ASP8477 has been shown to alleviate mechanical allodynia and thermal hyperalgesia.[1][2] A Phase I clinical trial in healthy volunteers with capsaicin-induced pain showed potential analgesic and antihyperalgesic properties of ASP8477. However, a Phase IIa study in patients with peripheral neuropathic pain did not demonstrate a significant treatment difference compared with placebo. This guide will delve into the available data from these studies to provide a clear comparison of ASP8477's performance against other analgesics.
Data Presentation: Performance of ASP8477 and Comparators
The following tables summarize the quantitative data on the analgesic effects of ASP8477 and other commonly used analgesics in various pain models.
Table 1: Preclinical Neuropathic Pain Models - Mechanical Allodynia
| Compound | Model | Species | Endpoint | Result | Citation |
| ASP8477 | Spinal Nerve Ligation (SNL) | Rat | Mechanical Allodynia | Ameliorated mechanical allodynia with single and repeated oral administration. | [1][2] |
| Pregabalin | Spinal Nerve Ligation (SNL) | Rat | Mechanical Allodynia | Dose-dependent reversal of mechanical allodynia. | [3] |
| Duloxetine (B1670986) | Spinal Nerve Ligation (SNL) | Rat | Mechanical Allodynia | Inhibited tactile allodynia. | [3] |
| Morphine | Spinal Nerve Ligation (SNL) | Rat | Mechanical Allodynia | Dose-dependent reversal of tactile allodynia. | [4] |
| Celecoxib (B62257) | Chronic Constriction Injury (CCI) | Rat | Mechanical Allodynia | A low-dose nanotherapeutic formulation completely reversed mechanical hypersensitivity in males. | [5] |
Table 2: Preclinical Neuropathic & Dysfunctional Pain Models - Thermal & Other Pain Modalities
| Compound | Model | Species | Endpoint | Result | Citation |
| ASP8477 | Chronic Constriction Injury (CCI) | Rat | Thermal Hyperalgesia & Cold Allodynia | Improved thermal hyperalgesia and cold allodynia with single oral administration. | [1][2] |
| ASP8477 | Reserpine-Induced Myalgia | Rat | Muscle Pressure Threshold | Restored muscle pressure thresholds. | [1][2] |
| Pregabalin | Chronic Constriction Injury (CCI) | Rat | Cold Allodynia & Tactile Hyperalgesia | Showed clear analgesic effects against cold allodynia and tactile hyperalgesia. | [3] |
| Duloxetine | Chronic Constriction Injury (CCI) | Rat | Heat Hyperalgesia & Tactile Allodynia | Inhibited heat hyperalgesia and tactile allodynia. | [3] |
| Morphine | Chronic Constriction Injury (CCI) | Rat | Thermal Hyperalgesia | Strongly attenuated thermal hyperalgesia. | [6] |
Table 3: Clinical Neuropathic Pain Models - Human Volunteers & Patients
| Compound | Model/Population | Endpoint | Result | Citation |
| ASP8477 | Capsaicin-induced pain (Healthy Volunteers) | Laser Evoked Potential (LEP) N2-P2 Amplitude | Numerically lower vs. placebo (P=0.0721); significant in capsaicin-positive responders (P=0.0146). | |
| ASP8477 | Capsaicin-induced pain (Healthy Volunteers) | Visual Analog Scale (VAS) Pain Score | Significant reduction compared to placebo (mean difference -2.55%). | |
| Duloxetine | Capsaicin-induced pain (Healthy Volunteers) | Laser Evoked Potential (LEP) N2-P2 Amplitude | Significantly lower than ASP8477 and placebo. | |
| ASP8477 | Peripheral Neuropathic Pain (Patients) | Numeric Pain Rating Scale (NPRS) | No significant difference compared to placebo in the primary endpoint. | |
| Pregabalin | Painful Diabetic Peripheral Neuropathy & Postherpetic Neuralgia (Patients) | Mean Pain Scores | Significant reduction in pain compared to placebo. | [7] |
| Duloxetine | Painful Diabetic Neuropathy (Patients) | Brief Pain Inventory (BPI) | Significant pain reduction at weeks 1, 2, and 4 compared to placebo. | [8] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments cited are provided below.
Spinal Nerve Ligation (SNL) Model
The SNL model is a widely used surgical model to induce neuropathic pain.
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure:
-
Animals are anesthetized.
-
A dorsal midline incision is made at the L4-S2 level.
-
The L5 and L6 spinal nerves are isolated distal to the dorsal root ganglion.
-
The L5 and L6 spinal nerves are tightly ligated with silk suture.
-
The incision is closed in layers.
-
-
Behavioral Assessment (Mechanical Allodynia):
-
The von Frey test is used to measure the paw withdrawal threshold in response to a mechanical stimulus.
-
Rats are placed on a wire mesh platform and allowed to acclimate.
-
A series of calibrated von Frey filaments are applied to the plantar surface of the hind paw.
-
The threshold is determined as the filament of the lowest force that elicits a paw withdrawal response.
-
Chronic Constriction Injury (CCI) Model
The CCI model is another common surgical model for inducing neuropathic pain.
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure:
-
Animals are anesthetized.
-
The common sciatic nerve is exposed at the level of the mid-thigh.
-
Four loose ligatures of chromic gut suture are tied around the sciatic nerve with about 1 mm spacing.
-
The ligatures are tightened until they elicit a brief twitch in the respective hind limb.
-
The incision is closed.
-
-
Behavioral Assessment (Thermal Hyperalgesia):
-
A plantar test apparatus is used to measure the paw withdrawal latency to a radiant heat source.
-
Rats are placed on a glass surface and allowed to acclimate.
-
A focused beam of radiant heat is applied to the plantar surface of the hind paw.
-
The time taken for the rat to withdraw its paw is recorded as the paw withdrawal latency.
-
Reserpine-Induced Myalgia (RIM) Model
The RIM model is a pharmacological model used to study widespread muscle pain, often considered an animal model of fibromyalgia.[9]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Myalgia:
-
Behavioral Assessment (Muscle Pressure Threshold):
-
A pressure application measurement device is used to quantify the muscle withdrawal threshold.
-
Increasing pressure is applied to the gastrocnemius muscle.
-
The pressure at which the rat vocalizes or withdraws its limb is recorded as the muscle pressure threshold.
-
Mandatory Visualizations
Signaling Pathway of ASP8477
Caption: Mechanism of action of ASP8477 in promoting analgesia.
Experimental Workflow for Preclinical Analgesic Testing
Caption: Generalized workflow for evaluating analgesic efficacy.
References
- 1. Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Face-to-face comparison of the predictive validity of two models of neuropathic pain in the rat: analgesic activity of pregabalin, tramadol and duloxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversal of nerve ligation-induced allodynia by spinal alpha-2 adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral and inflammatory sex differences revealed by celecoxib nanotherapeutic treatment of peripheral neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Different pathophysiology underlying animal models of fibromyalgia and neuropathic pain: comparison of reserpine-induced myalgia and chronic constriction injury rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Selectivity Profiling of ASP 8477: A Guide to Cross-Reactivity with Other Enzymes
For Researchers, Scientists, and Drug Development Professionals
The development of highly selective enzyme inhibitors is a critical objective in drug discovery to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comprehensive comparison of the cross-reactivity profile of the hypothetical aspartic protease inhibitor, ASP 8477, against other relevant enzymes. The following data and protocols are presented to offer a framework for evaluating the selectivity of similar compounds.
Overview of this compound
For the purpose of this guide, this compound is a potent, investigational inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research. Aspartic proteases, the class to which BACE1 belongs, share structural similarities in their active sites, creating a potential for cross-reactivity with other family members such as BACE2, Cathepsin D, and Renin.[1][2] Understanding the selectivity profile of this compound is therefore essential to predict its potential for off-target-related side effects.
Quantitative Comparison of Inhibitory Activity
The selectivity of this compound was assessed by determining its half-maximal inhibitory concentration (IC50) against a panel of related aspartic proteases. The results are compared with a known BACE1 inhibitor, Verubecestat, to provide a benchmark for its performance. Lower IC50 values indicate higher potency.
| Enzyme | This compound (IC50, nM) | Verubecestat (IC50, nM) |
| BACE1 (Target) | 15 | 10 |
| BACE2 (Off-Target) | 850 | 250 |
| Cathepsin D (Off-Target) | >10,000 | >10,000 |
| Renin (Off-Target) | >10,000 | >10,000 |
Data Interpretation: The data indicates that this compound is a potent BACE1 inhibitor. It demonstrates significantly higher selectivity for BACE1 over BACE2 compared to Verubecestat, with an approximately 57-fold difference in IC50 values for this compound versus a 25-fold difference for Verubecestat. Both compounds show negligible activity against Cathepsin D and Renin at the concentrations tested, suggesting high selectivity against these more distantly related aspartic proteases.
Experimental Protocols
The following is a detailed methodology for a representative enzymatic assay used to determine the IC50 values presented above.
In Vitro Enzymatic Inhibition Assay
Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity by 50% (IC50).
Materials:
-
Recombinant human enzymes (BACE1, BACE2, Cathepsin D, Renin)
-
Fluorogenic substrate specific to each enzyme
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compound (this compound) and reference compound (Verubecestat)
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
-
384-well black microplates
-
Microplate reader with fluorescence detection
Procedure:
-
Compound Preparation: A serial dilution of the test and reference compounds is prepared in DMSO. These dilutions are then further diluted in the assay buffer to the final desired concentrations.
-
Enzyme Preparation: The recombinant enzyme is diluted in the assay buffer to a predetermined optimal concentration.
-
Assay Reaction:
-
Add a small volume (e.g., 5 µL) of the diluted compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the diluted enzyme solution (e.g., 10 µL) to all wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., 5 µL) to all wells.
-
-
Data Acquisition: The fluorescence intensity is measured at regular intervals over a specific time period (e.g., 30 minutes) using a microplate reader. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Data Analysis:
-
The reaction rates are calculated from the linear portion of the fluorescence versus time curves.
-
The percent inhibition for each inhibitor concentration is determined relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
The IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic dose-response curve.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the in vitro enzymatic inhibition assay.
Caption: Workflow for determining enzyme inhibition (IC50).
Signaling Pathway Context
To understand the biological implication of BACE1 inhibition, the following diagram illustrates its role in the amyloidogenic pathway.
References
A Comparative Analysis of the Pharmacokinetics of ASP8477 and Other FAAH Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fatty Acid Amide Hydrolase (FAAH) Inhibitor Pharmacokinetics with Supporting Experimental Data.
This guide provides a comprehensive comparison of the pharmacokinetic profiles of ASP8477 and other prominent fatty acid amide hydrolase (FAAH) inhibitors. The data presented is collated from various preclinical and clinical studies to offer a clear, objective overview for researchers and professionals in the field of drug development.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for ASP8477 and other selected FAAH inhibitors. These values are derived from various studies and are intended for comparative purposes. It is important to consult the original publications for detailed study designs and patient populations.
| FAAH Inhibitor | Dose | Cmax (ng/mL) | Tmax (hr) | Half-life (t½) (hr) | AUC | Key Findings & Citations |
| ASP8477 | 20-100 mg (multiple ascending doses) | - | Rapid absorption | - | Increased in a more than dose-proportional manner | Was well tolerated in a Phase I study.[1] A Phase II study in patients with peripheral neuropathic pain did not show a significant treatment difference compared with placebo.[2][3][4] Preclinical studies in rats showed analgesic effects persisting for at least 4 hours, consistent with its inhibitory effect on FAAH in the brain.[5] |
| BIA 10-2474 | 0.25-100 mg (single dose), 2.5-50 mg (multiple dose) | - | Rapidly absorbed | 8-10 (Day 10) | Linear relationship between dose and AUC | Reached steady state within 5-6 days. A tragic fatality occurred in a Phase I trial at a 50 mg multiple dose. |
| JNJ-42165279 | 10-100 mg (multiple ascending dose) | - | - | - | - | Produced potent central and peripheral FAAH inhibition. Saturation of brain FAAH occupancy occurred at doses ≥10 mg. |
| PF-04457845 | 0.1-40 mg (single dose), 0.5-8 mg (multiple dose) | - | 0.5-1.2 | - | Exposure increased supraproportionally from 0.1 to 10 mg, and proportionally from 10 to 40 mg. | Was rapidly absorbed. Steady-state was achieved by day 7. Food had no effect on its pharmacokinetics. |
Signaling Pathway of FAAH Inhibition
Inhibition of FAAH potentiates the endocannabinoid system by preventing the breakdown of anandamide (B1667382) (AEA), a key endogenous cannabinoid. This leads to increased AEA levels, which can then activate cannabinoid receptors (CB1 and CB2), resulting in various physiological effects, including analgesia.
Experimental Protocols
Measurement of FAAH Activity
A common method to determine FAAH activity involves a fluorometric assay.[6][7] This assay is suitable for high-throughput screening of potential FAAH inhibitors.
Principle: The assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methyl-coumarin amide (AAMCA). FAAH catalyzes the hydrolysis of this non-fluorescent substrate to produce arachidonic acid and the highly fluorescent compound 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of AMC formation, measured by fluorescence intensity, is directly proportional to the FAAH activity.
General Procedure:
-
Sample Preparation: Tissues or cells are homogenized in an appropriate buffer and centrifuged to obtain a supernatant or microsomal fraction containing the FAAH enzyme.[8]
-
Reaction Mixture: A reaction mix is prepared containing the FAAH assay buffer and the AAMCA substrate.
-
Assay: The sample (or a positive control containing purified FAAH) is added to the reaction mixture in a 96-well plate.
-
Kinetic Measurement: The fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) is measured kinetically over a period of 10-60 minutes at 37°C.[8]
-
Data Analysis: The FAAH activity is calculated from the linear portion of the fluorescence versus time curve, often by comparison to an AMC standard curve.
Pharmacokinetic Analysis
Pharmacokinetic parameters are determined through clinical trials, typically in Phase I studies with healthy volunteers.
General Procedure:
-
Drug Administration: The FAAH inhibitor is administered to subjects, often in single ascending dose and multiple ascending dose cohorts.
-
Sample Collection: Blood samples are collected at various time points post-dosing.
-
Bioanalysis: Plasma concentrations of the drug are quantified using a validated and sensitive method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Modeling: The plasma concentration-time data is used to calculate key pharmacokinetic parameters like Cmax, Tmax, AUC, and half-life using specialized software.
References
- 1. hpr-cro.com [hpr-cro.com]
- 2. The MOBILE Study—A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MOBILE Study-A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
Safety Operating Guide
Prudent Disposal Practices for Laboratory Chemical ASP 8477
Disclaimer: No specific Safety Data Sheet (SDS) or disposal protocol for a substance identified as "ASP 8477" is publicly available. The following guidance provides a general framework for the safe disposal of laboratory chemicals. Researchers, scientists, and drug development professionals must consult the specific SDS for any chemical they intend to dispose of and adhere to their institution's and local authorities' waste disposal regulations.
Immediate Safety and Logistical Information
The proper disposal of laboratory chemicals is a critical aspect of ensuring a safe working environment and environmental protection. The following procedures are designed to provide a systematic approach to handling and disposing of chemical waste.
Core Principle: Never dispose of a chemical without first consulting its Safety Data Sheet (SDS). The SDS contains detailed information regarding the hazards, handling, and disposal of the substance.
Step-by-Step Disposal Protocol
-
Identify the Chemical and Consult the SDS:
-
Positively identify the chemical waste as this compound.
-
Locate and thoroughly review the Safety Data Sheet for this compound. Pay close attention to Sections 7 (Handling and Storage), 8 (Exposure Controls/Personal Protection), and 13 (Disposal Considerations).
-
-
Determine Waste Category:
-
Based on the SDS, determine if the waste is hazardous or non-hazardous. Hazardous waste may be classified as ignitable, corrosive, reactive, or toxic.
-
Segregate the waste into appropriate categories (e.g., halogenated solvents, non-halogenated solvents, acidic waste, basic waste, solid waste).
-
-
Select Appropriate Waste Container:
-
Choose a waste container that is compatible with the chemical. The SDS may provide this information.
-
The container must be in good condition, with a secure, leak-proof lid.
-
Label the container clearly with "Hazardous Waste" and the full chemical name (e.g., "Hazardous Waste: this compound"). Include the date of accumulation.
-
-
Personal Protective Equipment (PPE):
-
Waste Accumulation and Storage:
-
Keep waste containers closed except when adding waste.[2]
-
Store waste containers in a designated, secondary containment area to prevent spills from spreading.
-
Do not mix incompatible wastes. This can lead to dangerous chemical reactions.
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the waste.[4]
-
Provide the EHS office with a complete and accurate description of the waste.
-
Quantitative Data Summary
The following table is a template for summarizing key quantitative data from a chemical's SDS relevant to its disposal.
| Property | Value | Source (SDS Section) |
| pH | (e.g., 2.5) | Physical and Chemical Properties |
| Flash Point | (e.g., 60 °C) | Physical and Chemical Properties |
| Boiling Point | (e.g., 150 °C) | Physical and Chemical Properties |
| LD50 (Oral, Rat) | (e.g., > 2,000 mg/kg) | Toxicological Information |
| Reportable Quantity (RQ) | (e.g., 100 lbs) | Regulatory Information |
Experimental Protocols
While no specific experimental protocols for this compound disposal were found, a general protocol for neutralizing an acidic chemical waste is provided below as an example.
Protocol: Neutralization of Acidic Waste
-
Preparation:
-
Don appropriate PPE (acid-resistant gloves, safety goggles, lab coat).
-
Perform the neutralization in a chemical fume hood.
-
Have a spill kit ready.
-
-
Procedure:
-
Place the container of acidic waste in a larger, secondary container filled with an ice bath to control the temperature.
-
Slowly add a weak base (e.g., sodium bicarbonate solution) to the acidic waste while stirring gently.
-
Monitor the pH of the solution using a pH meter or pH paper.
-
Continue adding the base until the pH is between 6.0 and 8.0.
-
Once neutralized, the solution may be disposed of down the drain with copious amounts of water, provided it does not contain any other hazardous components and is permitted by local regulations. Always confirm with your EHS office before drain disposal.
-
Visualizations
Caption: Workflow for the proper disposal of a laboratory chemical.
Caption: Decision tree for chemical waste segregation.
References
Essential Safety and Handling Protocol for ASP 8477
This document provides crucial safety and logistical guidance for the handling and disposal of ASP 8477. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. All personnel must adhere to these guidelines to minimize risk and ensure proper laboratory conduct.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the first line of defense against potential exposure to hazardous materials. The following table summarizes the recommended PPE for handling this compound based on standard laboratory safety protocols for hazardous liquids.
| Body Part | Recommended Protection | Specifications & Notes |
| Eyes/Face | Safety Goggles & Face Shield | Always wear safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.[1][2] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene rubber gloves are recommended.[2] Ensure gloves are of an appropriate thickness and are regularly inspected for signs of degradation or puncture. |
| Body | Laboratory Coat / Gown | A long-sleeved lab coat or a chemical-resistant gown should be worn to protect the skin from potential splashes.[3] |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available, a NIOSH-approved respirator may be required.[4] |
| Feet | Closed-Toe Shoes | Protective, closed-toe shoes are mandatory in the laboratory to prevent injury from spills or falling objects. |
Experimental Workflow and Safety Precautions
Proper experimental workflow is critical to ensure safety and experimental integrity. The following diagram outlines the procedural steps for handling this compound, from preparation to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Liquid Waste: All liquid waste containing this compound must be collected in a designated, labeled, and sealed hazardous waste container.
-
Solid Waste: Any solid materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, must be disposed of in a separate, clearly labeled solid hazardous waste container.
Disposal Procedure:
-
Ensure all waste containers are securely sealed and properly labeled with the chemical name and hazard information.
-
Store waste containers in a designated satellite accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in regular trash.[1] All waste must be disposed of in accordance with federal, state, and local regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
